2-(Methylamino)acetohydrazide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(methylamino)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3O/c1-5-2-3(7)6-4/h5H,2,4H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGILYHNZNBRQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37115-47-2 | |
| Record name | 2-(Methylamino)acetohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to 2-(Methylamino)acetohydrazide: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 2-(Methylamino)acetohydrazide, a functionalized hydrazide with significant potential as a building block in medicinal chemistry and materials science. While publicly available data on this specific molecule is limited, this document consolidates all known information and provides expert-driven analysis based on the well-established chemistry of analogous hydrazide compounds. We will cover its core physicochemical properties, propose a robust synthetic methodology, explore its expected reactivity and mechanistic pathways, predict its spectroscopic profile, and discuss its potential applications in drug discovery and development. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this and related structures in their work.
Introduction: The Hydrazide Moiety in Modern Chemistry
The hydrazide functional group, characterized by a -C(=O)NHNH₂ moiety, is a cornerstone of modern synthetic and medicinal chemistry.[1] These compounds are not merely synthetic intermediates; they are recognized for their diverse biological activities and their utility as versatile synthons for constructing complex molecular architectures.[1][2] Hydrazides serve as key precursors for a wide array of heterocyclic systems, including pyrazoles, oxadiazoles, and triazoles, which are prevalent scaffolds in many approved pharmaceuticals.[2]
This compound (C₃H₉N₃O) is a unique member of this class, incorporating both a terminal hydrazide for condensation reactions and a secondary methylamino group that can influence solubility, basicity, and serve as an additional point for molecular elaboration. Its structure suggests potential as a scaffold or linker in the rational design of novel therapeutic agents.
Core Physicochemical Properties
The fundamental identity and computed properties of this compound are summarized below. This data is compiled from established chemical databases.[3][4]
Chemical Structure
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl 2-(methylamino)acetate (1.0 eq). Add absolute ethanol to dissolve the ester (approx. 10 mL per gram of ester).
-
Reagent Addition: While stirring, add hydrazine hydrate (99%, 2.0 eq) to the solution. The use of an excess of hydrazine hydrate drives the reaction to completion.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester.
-
Workup: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, followed by further cooling in an ice bath. The product, being a solid, is expected to precipitate out of the ethanol solution upon cooling.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted hydrazine hydrate or soluble impurities.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol to yield pure this compound as a crystalline solid.
Reactivity and Mechanistic Considerations
The chemical behavior of this compound is dictated by its three key functional components: the terminal -NH₂ of the hydrazide, the adjacent -NH- group, and the secondary methylamino group.
Hydrazone Formation: The Gateway to Heterocycles
The most prominent reaction of hydrazides is their condensation with aldehydes and ketones to form stable hydrazones (a type of Schiff base). [5][6]This reaction is fundamental to their use as synthons.
Mechanism: The reaction proceeds via nucleophilic attack of the terminal -NH₂ group on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the C=N double bond of the hydrazone.
Caption: Key reaction pathway: Hydrazone formation.
These resulting hydrazones are not merely final products; they are versatile intermediates for synthesizing five- and six-membered heterocyclic rings, which are of immense interest in drug discovery. [2]
Other Expected Reactions
-
N-Acetylation: The hydrazide moiety can undergo acetylation, for instance, when refluxed with glacial acetic acid. [7]The secondary amine could also potentially be acetylated under more forcing conditions.
-
Basicity and Salt Formation: Both the methylamino nitrogen and the hydrazide nitrogens are basic and will react with acids to form salts. This property is critical for aqueous solubility and potential formulation strategies.
Predicted Spectroscopic and Analytical Profile
No publicly available spectra for this compound were identified. However, a detailed spectroscopic profile can be predicted based on its structure and data from analogous compounds. [8][9][10]This predicted data is crucial for reaction monitoring and structural confirmation.
| Technique | Predicted Key Features | Rationale |
| ¹H NMR | ~2.4 ppm (s, 3H): N-CH₃ ~3.3 ppm (s, 2H): -NH-CH₂ -C=O~2.5-4.0 ppm (br s, 3H): -NH -CH₃, -CO-NH -NH₂ | The methyl group will be a singlet. The methylene protons are adjacent to an NH and a carbonyl, appearing as a singlet. The three N-H protons will be broad, exchangeable signals. |
| ¹³C NMR | ~170 ppm: C =O (Amide carbonyl)~55 ppm: -NH-C H₂-C=O~35 ppm: N-C H₃ | The carbonyl carbon is significantly deshielded. The methylene and methyl carbons appear in the typical aliphatic region for carbons attached to nitrogen. [10] |
| FT-IR (cm⁻¹) | 3400-3200: N-H stretching (two bands for -NH₂, one for -NH-)2950-2850: C-H stretching (aliphatic)~1660: C=O stretching (Amide I band)~1600: N-H bending (Amide II band) | These are characteristic vibrational frequencies for primary and secondary amines, as well as the amide functionality within the hydrazide group. [9] |
| Mass Spec (EI) | M⁺ at m/z = 103.07: Molecular ion peakKey Fragments: m/z 74 ([M-NHNH]⁺), m/z 58 ([M-CONHNH₂]⁺), m/z 44 ([CH₂NHCH₃]⁺) | The molecular ion peak corresponds to the monoisotopic mass. [3]Fragmentation is expected to occur at the weaker C-N and N-N bonds. |
Safety, Handling, and Storage
Specific safety data for this compound is not available. Therefore, precautions must be based on data for structurally related compounds such as acetohydrazide and other aliphatic amines. [11][12][13]Hydrazine derivatives should always be handled as potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. [14]* Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid all contact with skin and eyes. Do not ingest.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and acids.
-
Potential Hazards: Based on analogs, this compound should be considered harmful if swallowed or in contact with skin, and a potential cause of skin and eye irritation. [11][12][13][15]
Potential Applications in Research and Drug Development
The true value of this compound lies in its potential as a versatile chemical tool for researchers.
-
Combinatorial Chemistry: It is an ideal building block for creating libraries of novel compounds. The hydrazide can be reacted with a diverse set of aldehydes/ketones, and the secondary amine offers a second site for derivatization, leading to a large number of unique structures from a single scaffold.
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used as a fragment to screen against biological targets. Hits can then be elaborated from its multiple reactive handles.
-
Development of Heterocyclic Scaffolds: It is a direct precursor to a multitude of N-substituted heterocyclic cores that are of high interest in the search for new anti-infective, anti-inflammatory, and anti-cancer agents. [1][16]
References
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An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Methylamino)acetohydrazide
Prepared by: Gemini, Senior Application Scientist
Introduction
2-(Methylamino)acetohydrazide, a derivative of N-methylglycine, is a bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a secondary amine, a carbonyl group, and a terminal hydrazide moiety. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds and peptide mimetics. Hydrazides and their derivatives are known to exhibit a wide range of biological activities and serve as crucial intermediates in the creation of novel therapeutic agents and agrochemicals.[1][2][3]
This guide provides a comprehensive overview of a robust synthetic pathway to this compound, detailed methodologies for its structural characterization, and essential safety protocols. The content is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating approach to its preparation and analysis.
PART 1: Synthesis of this compound
The most direct and widely employed method for synthesizing acetohydrazides is the hydrazinolysis of a corresponding ester.[2][4] This approach is favored for its efficiency and generally high yields. The synthesis of this compound, therefore, logically proceeds through a two-step sequence: first, the esterification of N-methylglycine (sarcosine), followed by the reaction of the resulting ester with hydrazine hydrate.
Caption: General two-step synthetic workflow for this compound.
Causality Behind Experimental Design
-
Choice of Ester: An ethyl or methyl ester is typically used because they are readily formed and exhibit good reactivity towards nucleophilic acyl substitution by hydrazine. Ethanol is a common solvent for both steps as it is relatively inert, inexpensive, and effectively dissolves the reactants.
-
Hydrazinolysis Conditions: The reaction is conducted under reflux to provide the necessary activation energy for the nucleophilic attack of hydrazine on the ester's carbonyl carbon. Hydrazine hydrate is used in excess to drive the reaction to completion and minimize the formation of undesired side products, such as the N,N'-diacylhydrazine. Ethanol serves as an excellent solvent as it is polar enough to dissolve the hydrazine hydrate and the starting ester.[2][5]
Detailed Experimental Protocol: Hydrazinolysis of Ethyl N-methylglycinate
This protocol is adapted from established methods for converting amino acid esters to their corresponding hydrazides.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl N-methylglycinate (1.0 eq) in absolute ethanol (approx. 10 mL per gram of ester).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (99%, 2.0 eq) dropwise. The use of a slight excess of hydrazine ensures the complete consumption of the starting ester.[5][6]
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
-
Work-up and Isolation: After the reaction is complete, remove the excess ethanol and unreacted hydrazine hydrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, often an oil or a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel to yield pure this compound.
PART 2: Characterization and Structural Elucidation
Confirming the identity and purity of the synthesized this compound is critical. A combination of spectroscopic techniques is employed for this purpose.
Caption: Standard workflow for the analytical characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Spectra are typically recorded in a deuterated solvent like DMSO-d₆ or D₂O.
-
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons and their neighboring environments.
-
Expected Signals:
-
-CH₃ (Methyl): A singlet at ~2.3-2.5 ppm, integrating to 3 protons.
-
-CH₂- (Methylene): A singlet at ~3.2-3.4 ppm, integrating to 2 protons.
-
-NH- (Amine): A broad singlet, chemical shift is variable and depends on concentration and solvent. It may exchange with D₂O.
-
-NH₂ (Hydrazide): A broad singlet, also variable and exchangeable, integrating to 2 protons.
-
-NH- (Amide): A broad singlet associated with the hydrazide group, variable and exchangeable. In some cases, the NH and NH₂ protons of the hydrazide moiety may show distinct signals.[7]
-
-
-
¹³C NMR Spectroscopy: This provides information about the carbon skeleton of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.
-
Molecular Ion Peak (M⁺): The molecular formula is C₃H₉N₃O, with a molecular weight of 103.12 g/mol . An odd molecular weight is expected due to the presence of an odd number of nitrogen atoms (three), consistent with the Nitrogen Rule.[10][11] The mass spectrum should show a molecular ion peak at m/z = 103.
-
Key Fragmentation Patterns: Alpha-cleavage is a characteristic fragmentation pathway for amines.[11][12] A common fragmentation would be the loss of the hydrazide group (•NHNH₂) to give a resonance-stabilized cation at m/z = 72. Another possible fragmentation is the cleavage adjacent to the carbonyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.
-
Expected Absorption Bands:
-
N-H Stretching: A broad band (or multiple bands) in the region of 3200-3400 cm⁻¹, characteristic of the primary (-NH₂) and secondary (-NH-) amine groups. The broadness is due to hydrogen bonding.[13]
-
C-H Stretching: Bands just below 3000 cm⁻¹ (typically 2800-2960 cm⁻¹) corresponding to the sp³ C-H bonds of the methyl and methylene groups.[14]
-
C=O Stretching (Amide I band): A strong, sharp absorption peak around 1640-1680 cm⁻¹. This is a highly characteristic peak for the hydrazide carbonyl group.[7]
-
N-H Bending: An absorption band around 1550-1650 cm⁻¹.
-
Summary of Characterization Data
| Technique | Parameter | Expected Value / Observation |
| ¹H NMR | Chemical Shift (δ) | ~2.4 ppm (s, 3H, CH₃), ~3.3 ppm (s, 2H, CH₂), broad signals for NH/NH₂ |
| ¹³C NMR | Chemical Shift (δ) | ~38 ppm (CH₃), ~58 ppm (CH₂), ~170 ppm (C=O) |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 103 |
| IR Spec. | Wavenumber (cm⁻¹) | 3200-3400 (N-H stretch), 2800-2960 (C-H stretch), 1640-1680 (C=O stretch) |
PART 3: Safety, Handling, and Storage
Safety Precautions: While a specific safety data sheet (SDS) for this compound is not widely available, data from related hydrazide and amine compounds should be used to inform handling procedures.[15][16][17]
-
Hazards: Assumed to be harmful if swallowed or in contact with skin. May cause skin, eye, and respiratory irritation.[18] Handle with caution.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[18] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
PART 4: Applications and Future Perspectives
This compound serves as a valuable scaffold in synthetic chemistry. Its primary application is as an intermediate for creating more elaborate molecular architectures.
-
Heterocyclic Synthesis: The hydrazide moiety is a classic precursor for the synthesis of various five- and six-membered heterocycles (e.g., pyrazoles, triazoles, oxadiazoles), which form the core of many pharmaceutically active compounds.[2][3]
-
Peptidomimetics: As a derivative of an N-substituted amino acid, it can be incorporated into peptide-like structures ("peptoids") to create molecules with enhanced stability against proteolytic degradation.[19][20]
-
Fragment-Based Drug Discovery: Its small size and versatile functional groups make it an attractive fragment for screening libraries in the search for new drug leads.
The strategic modification of its amine or hydrazide functionalities allows for the systematic exploration of chemical space, making this compound a foundational tool for the development of next-generation therapeutics and other specialized chemical agents.
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An In-depth Technical Guide to 5-bromo-2'-deoxyuridine (BrdU) for Research Professionals
An authoritative guide for researchers, scientists, and drug development professionals on the core physicochemical properties, characterization, and application of 5-bromo-2'-deoxyuridine (BrdU), a cornerstone tool in cell proliferation and DNA synthesis analysis.
Introduction: The Role of a Thymidine Analog in Modern Research
5-bromo-2'-deoxyuridine (BrdU), a synthetic nucleoside analog of thymidine, serves as an indispensable marker for the direct measurement of DNA synthesis.[1][2][3] By substituting for thymidine during the S-phase of the cell cycle, BrdU is incorporated into the DNA of actively dividing cells.[2][4] This incorporation provides a stable, covalent label that can be subsequently detected using specific monoclonal antibodies, enabling the precise identification and quantification of proliferating cells.[4] This unique characteristic has established BrdU as a fundamental tool in diverse fields, including cancer biology, neurogenesis research, developmental studies, and drug discovery.[1][5][6] This guide provides a comprehensive overview of its core properties, experimental considerations, and critical applications for the laboratory professional. It is important to note that the correct CAS Registry Number for this compound is 59-14-3 , not 37115-47-2.[1][6][7]
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of BrdU's physical and chemical properties is paramount for its effective use in experimental settings, ensuring proper storage, handling, and preparation of solutions.
Chemical Identity
-
Systematic IUPAC Name: 5-bromo-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione[8]
-
Common Synonyms: BrdU, Bromodeoxyuridine, Broxuridine, BUdR, NSC 38297[1][7]
Physicochemical Properties
BrdU is typically supplied as a white to off-white crystalline solid or powder.[5][8] Its stability and solubility are critical parameters for experimental design. While the solid form is stable for years when stored correctly, aqueous solutions are not recommended for storage longer than one day.[7]
| Property | Value | Source(s) |
| Physical State | White to pale cream crystalline powder/solid | [5][8][9] |
| Melting Point | 191-194 °C (with decomposition) | [4][6] |
| Solubility | DMSO: ~20-50 mg/mLDMF: ~20 mg/mLEthanol: ~25 mg/mLPBS (pH 7.2): ~10 mg/mLWater: 10-50 mg/mL | [4][5][6][7] |
| UV/Vis. λmax | 211, 279 nm | [7] |
| Storage | Store solid at -20°C, protected from light and moisture. | [4][6][7] |
| Stability | Solid is stable for ≥4 years at -20°C. Aqueous solutions should be made fresh. | [7] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of BrdU.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) provides detailed structural information. While specific peak assignments require reference spectra, the identity of BrdU is routinely confirmed by ¹H-NMR.[4] Spectra are publicly available for reference in databases such as PubChem.[5]
-
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy can be used to identify the functional groups present in the molecule. Reference spectra, typically acquired using a KBr wafer technique, are available for comparison.[5]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Analysis can determine the mass of the molecular ion, confirming the compound's identity.[5]
Part 2: Core Applications in Drug Development and Research
BrdU's primary utility lies in its ability to label cells undergoing DNA replication. This has led to its widespread adoption in several key research areas.
Cell Proliferation Assays
The most common application of BrdU is in the detection and quantification of cell proliferation.[1] By adding BrdU to cell cultures (in vitro) or administering it to organisms (in vivo), researchers can specifically label cells in the S-phase.[2][4] Subsequent detection with anti-BrdU antibodies allows for the calculation of a labeling index, providing a robust measure of proliferative activity. This is crucial for evaluating the cytotoxic or cytostatic effects of potential drug candidates.[3]
Neurogenesis and Tissue Regeneration
BrdU has been instrumental in the study of adult neurogenesis and the regeneration of other tissues.[5] By administering BrdU and later sacrificing the animal, researchers can identify newly born cells in specific brain regions, like the hippocampus, and track their fate and differentiation over time.
Radiosensitization in Oncology
BrdU has been investigated as a radiosensitizing agent.[2] Its incorporation into the DNA of cancer cells makes them more susceptible to damage from radiation therapy. The bromine atom is more electron-dense than the methyl group of thymidine, which is thought to contribute to this effect. However, its clinical use for this purpose is limited by myelosuppressive toxicity at the required concentrations.[2]
The central mechanism of BrdU application involves its incorporation into DNA and subsequent immunodetection.
Caption: Logical workflow of a BrdU cell proliferation assay.
Part 3: Experimental Protocols and Methodologies
The successful use of BrdU relies on meticulous adherence to validated protocols. The most critical step is the denaturation of DNA, which is necessary to expose the incorporated BrdU for antibody binding.[10][11][12]
Preparation of BrdU Stock and Working Solutions
-
Expertise & Experience: The choice of solvent for the stock solution is critical. DMSO is commonly used due to its high solvating power and compatibility with long-term storage at -20°C. However, for in vivo use or when organic solvents may interfere with the experiment, BrdU can be dissolved directly in aqueous buffers like PBS.[7] Aqueous solutions are less stable and should be prepared fresh.[7]
Protocol: 10 mM BrdU Stock Solution in DMSO
-
Objective: To create a concentrated, stable stock solution for long-term storage.
-
Materials: 5-bromo-2'-deoxyuridine (solid), Anhydrous DMSO.
-
Procedure:
-
Under sterile conditions, dissolve 3.07 mg of BrdU in 1 mL of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until fully dissolved.
-
Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for up to 6 months.
-
Protocol: BrdU Working Solution for Cell Culture
-
Objective: To prepare a final concentration for labeling cells in vitro.
-
Procedure:
-
Warm the required volume of complete cell culture medium to 37°C.
-
Dilute the 10 mM BrdU stock solution into the pre-warmed medium to a final concentration, typically 10 µM.
-
Use the working solution immediately.
-
Standard Protocol for In Vitro BrdU Labeling and Detection (Immunofluorescence)
-
Trustworthiness: This protocol is a self-validating system. A positive control (proliferating cells) and a negative control (cells not treated with BrdU) must be included to validate the specificity of the staining.
-
Cell Labeling:
-
Culture cells on coverslips or in imaging-compatible plates.
-
Remove the existing medium and replace it with the 10 µM BrdU working solution.
-
Incubate for a period determined by the cell cycle length (e.g., 1-24 hours) at 37°C.
-
-
Fixation:
-
Remove the BrdU labeling solution and wash cells 2-3 times with PBS.
-
Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash cells 3 times with PBS.
-
Permeabilize with 0.1% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
-
DNA Denaturation (Critical Step):
-
Causality: The anti-BrdU antibody cannot access its epitope when the DNA is in its native double-helix conformation. Treatment with a strong acid like HCl is essential to unwind the DNA, exposing the single-stranded regions containing the incorporated BrdU.[10][12][13][14]
-
Wash cells with PBS.
-
Incubate with 2 M HCl for 30 minutes at room temperature.
-
Immediately neutralize the acid by washing 3 times with PBS or incubating with a neutralizing buffer (e.g., 0.1 M sodium borate, pH 8.5).
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with a primary anti-BrdU antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash 3 times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
-
Mounting and Visualization:
-
Wash 3 times with PBS.
-
Mount the coverslip onto a microscope slide with an antifade mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize using a fluorescence microscope.
-
Caption: Step-by-step workflow for in vitro BrdU immunofluorescence.
Part 4: Safety, Handling, and Storage
-
Authoritative Grounding: BrdU is classified as a mutagen and a potential carcinogen.[6] Its ability to substitute for thymidine can lead to mutations.[2] Therefore, it must be handled with appropriate caution.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling solid BrdU or its solutions.
-
Handling: Weighing of the solid powder and preparation of concentrated stock solutions should be performed in a certified chemical fume hood to avoid inhalation of airborne particles.
-
Storage: Store solid BrdU at -20°C in a tightly sealed container, protected from light and moisture.[4][7]
-
Waste Disposal: All BrdU-contaminated materials (e.g., pipette tips, tubes, cell culture medium) must be disposed of as hazardous chemical waste according to institutional guidelines.
References
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Effects of denaturation with HCl on the immunological staining of bromodeoxyuridine incorporated into DNA. PubMed. [Link]
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5-Bromo-2'-deoxyuridine | C9H11BrN2O5 | CID 6035. PubChem, National Center for Biotechnology Information. [Link]
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Antigen-Retrieval Procedure for Bromodeoxyuridine Immunolabeling with Concurrent Labeling of Nuclear DNA and Antigens Damaged by HCl Pretreatment. PMC, PubMed Central. [Link]
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Effects of denaturation with HCl on the immunological staining of bromodeoxyuridine incorporated into DNA. Semantic Scholar. [Link]
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BrdU Staining of Cells with Rabbit Anti-BrdU Antibody by Flow Cytometry. Bio-Rad. [Link]
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BrdU Staining of Cells with Rabbit Anti-BrdU Antibody by Flow Cytometry. Bio-Rad Antibodies. [Link]
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5-Bromo-2′-Deoxyuridine. MP Biomedicals. [Link]
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Bromodeoxyuridine. Wikipedia. [Link]
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Dynamics of photoexcited 5-bromouracil and 5-bromo-2′-deoxyuridine studied by extreme ultraviolet time-resolved photoelectron spectroscopy in liquid flat jets. ResearchGate. [Link]
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FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. The Royal Society of Chemistry. [Link]
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FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine. ResearchGate. [Link]
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A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link]
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Dynamics of photoexcited 5-bromouracil and 5-bromo-2′-deoxyuridine studied by extreme ultraviolet time-resolved photoelectron spectroscopy in liquid flat jets. Chemical Science, RSC Publishing. [Link]
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An In-Depth Technical Guide to the Structure Elucidation of 2-(Methylamino)acetohydrazide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the complete structure elucidation of 2-(Methylamino)acetohydrazide. Moving beyond a simple recitation of methods, this document details the underlying scientific rationale for the selection and application of a multi-technique analytical approach. We will explore a plausible synthetic route and then delve into the core analytical methodologies: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For each technique, a detailed experimental protocol is provided, followed by an in-depth interpretation of predicted data to unambiguously confirm the molecular structure. This guide is designed to serve as a practical, field-proven workflow for researchers engaged in the characterization of novel small molecules.
Introduction: The Rationale for a Multi-Faceted Approach
The definitive identification of a chemical entity, particularly in the context of pharmaceutical research and development, demands an unimpeachable level of certainty. The structure of a molecule dictates its function, reactivity, and potential biological activity. Therefore, a singular analytical technique is often insufficient to provide the necessary depth of information. This guide champions a synergistic approach, where the data from orthogonal techniques are woven together to build an irrefutable case for the structure of this compound.
The choice of NMR, MS, and IR spectroscopy is deliberate. NMR provides the skeletal framework of the molecule, revealing the connectivity of atoms through space and chemical bonds. Mass spectrometry offers precise molecular weight information and valuable clues about the molecule's composition through fragmentation analysis. Infrared spectroscopy acts as a rapid and effective tool for identifying the presence of key functional groups. By integrating these techniques, we create a self-validating system where the results of one method corroborate and are corroborated by the others.
Synthesis of this compound: A Plausible Route
To elucidate the structure of a compound, one must first obtain a sample of sufficient purity. A common and effective method for the synthesis of hydrazides is the hydrazinolysis of a corresponding ester.[1][2][3] Here, we propose a two-step synthesis starting from commercially available reagents.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(methylamino)acetate
-
To a solution of ethyl chloroacetate (1.0 eq) in a suitable solvent such as ethanol, add a solution of methylamine (2.2 eq) dropwise at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield ethyl 2-(methylamino)acetate.
Step 2: Synthesis of this compound
-
Dissolve ethyl 2-(methylamino)acetate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5 eq) to the solution.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then to 0-4 °C to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.
Molecular Structure and Core Analytical Data
The proposed structure of this compound is presented below, along with a summary of its key identifiers.
Caption: Chemical structure of this compound.
Table 1: Key Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 37115-47-2 | [4][5][6] |
| Molecular Formula | C₃H₉N₃O | [4][7][8] |
| Molecular Weight | 103.12 g/mol | [4][7] |
| IUPAC Name | This compound | [4] |
Spectroscopic and Spectrometric Analysis: The Core of Elucidation
The following sections detail the application and interpretation of key analytical techniques for the definitive structure confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework of a molecule.
Experimental Protocol:
-
Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
Predicted Data and Interpretation:
Table 2: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 2.30 | Singlet | 3H | -CH₃ | The methyl protons are adjacent to a nitrogen atom, which deshields them. They have no adjacent protons, hence a singlet. |
| ~ 3.10 | Singlet | 2H | -CH₂- | The methylene protons are deshielded by the adjacent nitrogen and the carbonyl group. They have no adjacent protons, so they appear as a singlet. |
| ~ 4.20 | Broad Singlet | 2H | -NH₂ | The primary amine protons are exchangeable and often appear as a broad singlet. |
| ~ 7.80 | Broad Singlet | 1H | -NH- (amide) | The amide proton is typically deshielded and appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen. |
| ~ 9.00 | Broad Singlet | 1H | -NH- (methylamino) | The secondary amine proton is also exchangeable and will likely appear as a broad singlet. |
Note: The chemical shifts of N-H protons are highly dependent on solvent, concentration, and temperature, and they may exchange with residual water in the solvent.
Experimental Protocol:
-
Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) in a 5 mm NMR tube.
-
Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.
-
Process the data to obtain a spectrum showing a single peak for each unique carbon atom.
Predicted Data and Interpretation:
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 35.0 | -CH₃ | The methyl carbon is attached to a nitrogen, placing it in this typical chemical shift region. |
| ~ 55.0 | -CH₂- | The methylene carbon is attached to a nitrogen and is alpha to a carbonyl group, resulting in a downfield shift. |
| ~ 170.0 | -C=O | The carbonyl carbon of the hydrazide functional group is significantly deshielded and appears far downfield. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers structural insights through the analysis of its fragmentation pattern upon ionization.
Experimental Protocol:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquire the mass spectrum, ensuring accurate mass measurement.
Predicted Data and Interpretation:
The expected monoisotopic mass of C₃H₉N₃O is 103.0746 Da.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Rationale |
| 104.0824 | [M+H]⁺ | The protonated molecular ion, expected in ESI positive mode. |
| 73.0658 | [M+H - NH₂NH]⁺ | Loss of the terminal hydrazinyl group. |
| 58.0658 | [M+H - C(=O)NHNH₂]⁺ | Cleavage of the amide bond with loss of the hydrazide moiety. |
| 44.0498 | [CH₃NHCH₂]⁺ | Alpha-cleavage adjacent to the methylamino group. |
digraph "MS_Fragmentation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#EA4335"];"M_plus_H" [label="[C₃H₉N₃O + H]⁺\nm/z = 104.0824"]; "frag1" [label="[C₃H₇N₂O]⁺\nm/z = 88.0553"]; "frag2" [label="[C₂H₆N]⁺\nm/z = 44.0498"]; "frag3" [label="[CH₄N₃O]⁺\nm/z = 74.0354"]; "M_plus_H" -> "frag1" [label=" - NH₃ "]; "M_plus_H" -> "frag2" [label=" - CONHNH₂ "]; "M_plus_H" -> "frag3" [label=" - C₂H₄ "];
}
Caption: Predicted key fragmentation pathways for protonated this compound.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups within the molecule.
Experimental Protocol:
-
Prepare the sample for analysis, for example, as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Acquire the IR spectrum over the range of approximately 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present.
Predicted Data and Interpretation:
Table 5: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3350-3200 | Strong, Broad | N-H stretching | Overlapping stretches from the -NH₂, -NH- (amide), and -NH- (methylamino) groups. The presence of a doublet in this region would be indicative of the primary amine. |
| 2950-2850 | Medium | C-H stretching | Aliphatic C-H bonds in the methyl and methylene groups. |
| ~1650 | Strong | C=O stretching (Amide I) | Characteristic strong absorption for the carbonyl group in the hydrazide. |
| ~1550 | Medium | N-H bending (Amide II) | Bending vibration of the N-H bond in the amide group. |
| ~1450 | Medium | C-H bending | Bending vibrations of the methyl and methylene groups. |
Integrated Workflow for Structure Elucidation
The following diagram illustrates the logical flow of the structure elucidation process, emphasizing the interplay between the different analytical techniques.
Caption: A comprehensive workflow for the structure elucidation of this compound.
Conclusion
The structure elucidation of this compound is achieved with a high degree of confidence through the systematic and integrated application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR data establish the carbon-hydrogen framework and the connectivity of the atoms. Mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. Finally, IR spectroscopy offers rapid confirmation of the key functional groups. This multi-technique approach ensures the scientific rigor required for the unambiguous characterization of this and other novel chemical entities.
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Al-Amiery, A. A., et al. (2014). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal, 11(2), 583-594. [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
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Michigan State University. Mass Spectrometry. [Link]
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El-Sayed, W. A., et al. (2013). The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. ARKIVOC, 2013(3), 113-123. [Link]
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The Synthetic Versatility of 2-(Methylamino)acetohydrazide: A Technical Guide to its Reactivity Profile
Introduction: A Multifaceted Building Block in Modern Chemistry
In the landscape of contemporary drug discovery and synthetic chemistry, the demand for versatile and reactive building blocks is perpetual. 2-(Methylamino)acetohydrazide, also known as sarcosine hydrazide, emerges as a molecule of significant interest. Its structure uniquely combines a secondary amine (the N-methylamino group) and a hydrazide moiety, offering multiple points for chemical modification. This guide provides an in-depth exploration of the reactivity profile of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its synthesis, the nuanced reactivity of its functional groups, and its application as a precursor to a diverse array of chemical entities, particularly heterocyclic systems. This document is designed to be a practical resource, elucidating the "why" behind experimental choices and providing a foundation for the rational design of synthetic routes.
Synthesis and Structural Considerations
The most common and practical synthesis of this compound involves the hydrazinolysis of an ester of N-methylglycine (sarcosine). This straightforward approach leverages the high nucleophilicity of hydrazine hydrate to displace the alkoxy group of the ester.
Proposed Synthetic Protocol: Synthesis of this compound
-
Esterification of Sarcosine: N-methylglycine (sarcosine) is first converted to its methyl or ethyl ester. A standard method is the Fischer esterification, where sarcosine is refluxed in an excess of the corresponding alcohol (e.g., methanol or ethanol) with a catalytic amount of a strong acid (e.g., sulfuric acid or hydrogen chloride). The reaction is driven to completion by the removal of water.
-
Hydrazinolysis of the Sarcosine Ester: The resulting sarcosine ester is then reacted with hydrazine hydrate. The ester is typically dissolved in a suitable solvent, such as ethanol, and hydrazine hydrate is added, often in a slight excess. The reaction mixture is stirred, and the progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product, this compound, can then be isolated and purified by standard laboratory techniques, such as crystallization or column chromatography.
The Reactivity Landscape: A Tale of Three Nitrogens
The chemical behavior of this compound is dictated by the interplay of its three nitrogen atoms, each possessing a lone pair of electrons and thus nucleophilic character. However, their reactivity is not identical, being influenced by both steric and electronic factors.
-
The Terminal Hydrazide Nitrogen (-NH2): This primary amine is generally the most nucleophilic and least sterically hindered nitrogen in the molecule. It is the primary site of reaction with electrophiles like aldehydes, ketones, and acylating agents.
-
The Internal Hydrazide Nitrogen (-NH-): The nucleophilicity of this nitrogen is significantly reduced due to the electron-withdrawing effect of the adjacent carbonyl group. Its lone pair is delocalized through resonance with the carbonyl oxygen, making it less available for nucleophilic attack.
-
The N-Methylamino Nitrogen (-NH(CH3)): As a secondary amine, this nitrogen is also nucleophilic. Its reactivity is comparable to other secondary alkylamines. The methyl group provides a slight electron-donating inductive effect, enhancing its nucleophilicity compared to a primary amine. However, it is more sterically hindered than the terminal hydrazide nitrogen.
The relative nucleophilicity of these nitrogens dictates the regioselectivity of many reactions, a crucial consideration for synthetic planning.
Core Reactions and Mechanistic Insights
Condensation with Carbonyl Compounds: The Gateway to Hydrazones
The reaction of this compound with aldehydes and ketones is a robust and high-yielding transformation that proceeds at the terminal -NH2 group to form N'-(alkylidene/arylidene)-2-(methylamino)acetohydrazides (hydrazones). This reaction is typically acid-catalyzed and involves the nucleophilic attack of the terminal nitrogen on the carbonyl carbon, followed by dehydration.[1][2]
-
Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Add the aldehyde or ketone (1-1.1 equivalents) to the solution.
-
Add a catalytic amount of a weak acid, such as acetic acid (a few drops).
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Upon completion, the hydrazone product often precipitates from the reaction mixture and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization.
Acylation Reactions: Targeting the Terminal Amine
Acylation of this compound, for instance with acyl chlorides or anhydrides, selectively occurs at the more nucleophilic terminal -NH2 group.[3][4] This reaction provides a straightforward route to N-acyl-N'-(methylaminoacetyl)hydrazines. It is important to note that under certain conditions, such as the use of carboxylic acids as solvents at elevated temperatures, unintended acylation can occur as a side reaction.[3][5]
-
Dissolve this compound (1 equivalent) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Add a base, such as triethylamine or pyridine (1.1 equivalents), to act as an acid scavenger.
-
Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride) (1 equivalent) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and removing the solvent in vacuo. The product can be purified by crystallization or column chromatography.
Alkylation Reactions: Exploring the Nitrogen Nucleophiles
While the terminal hydrazide nitrogen is the most nucleophilic, selective alkylation at any of the three nitrogen atoms can be challenging and often requires careful control of reaction conditions and the use of protecting groups. The N-methylamino group can also undergo alkylation, particularly under conditions that favor its nucleophilicity or when the hydrazide moiety is protected. General methods for the selective alkylation of hydrazines often involve the formation of a nitrogen anion using a strong base.[6]
Cyclization Reactions: Building Heterocyclic Scaffolds
The true synthetic power of this compound is realized in its use as a precursor for a wide variety of heterocyclic compounds. The hydrazones derived from it are particularly valuable intermediates.
Hydrazones derived from 1,3-dicarbonyl compounds can undergo intramolecular cyclization to form pyrazole derivatives.
The N-acylated derivatives of this compound can be cyclized under dehydrating conditions (e.g., using phosphorus oxychloride or sulfuric acid) to yield 1,3,4-oxadiazoles.
Cyclization reactions of hydrazide derivatives can also lead to the formation of triazine ring systems.[7]
Stability and Handling
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
Conclusion: A Versatile Tool for Chemical Innovation
This compound presents a rich and varied reactivity profile that makes it a valuable building block in organic synthesis. Its multiple nucleophilic centers, when their reactivity is carefully managed, allow for the construction of a diverse range of molecular architectures. From the straightforward formation of hydrazones to its use as a linchpin in the synthesis of complex heterocyclic systems, this compound offers a wealth of opportunities for the design and development of novel chemical entities with potential applications in pharmaceuticals and materials science. This guide has aimed to provide a foundational understanding of its chemical behavior, empowering researchers to harness its synthetic potential with confidence and creativity.
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A Comprehensive Technical Guide to the Biological Potential of Novel Acetohydrazide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Acetohydrazide Scaffold in Modern Medicinal Chemistry
In the landscape of drug discovery, the search for novel molecular scaffolds that exhibit a wide range of biological activities is a perpetual endeavor. Among these, the hydrazide and its hydrazone derivatives (R-CO-NH-N=CH-R') have emerged as a "privileged" structural motif.[1][2][3][4] The acetohydrazide core, in particular, serves as a versatile building block for the synthesis of compounds with significant therapeutic potential. The unique electronic and structural features of the hydrazide-hydrazone moiety, including its hydrogen bonding capability and conformational flexibility, allow for effective interaction with a variety of biological targets.[5][6]
This technical guide provides an in-depth exploration of the biological potential of novel acetohydrazide derivatives, focusing on their most prominent applications as antimicrobial and anticancer agents. We will delve into their mechanisms of action, present quantitative data from recent studies, and provide detailed, field-proven experimental protocols for their evaluation. This document is designed to serve as a foundational resource for researchers engaged in the design, synthesis, and screening of this promising class of compounds.
Synthesis Strategies for Novel Acetohydrazide Derivatives
The synthesis of acetohydrazide derivatives, particularly hydrazones, is often straightforward and efficient. The most common method involves a condensation reaction between an acetohydrazide and a variety of substituted aldehydes or ketones. This reaction is typically performed under mild conditions, often with catalytic amounts of acid.
Recent advancements have focused on developing more sustainable and efficient "green" synthesis protocols. For instance, the use of L-proline as an organocatalyst has been shown to produce high yields in shorter reaction times under mild conditions, highlighting a move towards environmentally benign methodologies in pharmaceutical chemistry.[7] The general synthetic scheme allows for extensive structural diversification, enabling the exploration of structure-activity relationships (SAR) by modifying the substituents on either side of the core scaffold.[5][6]
Key Biological Activities and Mechanisms of Action
The functional versatility of the acetohydrazide scaffold has led to the discovery of derivatives with a broad spectrum of pharmacological activities.[1][2][8] This guide will focus on two of the most significant and well-researched areas: antimicrobial and anticancer activities.
Antimicrobial Activity
The rise of multidrug-resistant (MDR) pathogens presents a critical global health threat, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action.[9] Acetohydrazide derivatives have shown considerable promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.[6][9][10]
Mechanism of Action: The antimicrobial effects of these compounds are believed to be multifactorial. The hydrazide-hydrazone moiety can act as a chelating agent, sequestering metal ions essential for bacterial enzyme function. Other proposed mechanisms include the disruption of the bacterial cell wall and the inhibition of critical enzymes involved in DNA replication and metabolism.[6][11] For example, some quinoline hydrazone derivatives have been shown to inhibit DNA gyrase and glucosamine-6-phosphate synthase, key enzymes for DNA synthesis and cell wall formation, respectively.[11]
Caption: Potential antimicrobial mechanisms of acetohydrazide derivatives.
Table 1: Antimicrobial Activity of Selected Acetohydrazide Derivatives
| Compound ID | Organism | Activity Metric (MIC in µg/mL) | Reference |
| Compound 6d (Fluoro-substituted) | E. coli | 16 (Zone of Inhibition in mm) | [12] |
| Compound 6d (Fluoro-substituted) | S. aureus | 15 (Zone of Inhibition in mm) | [12] |
| Compound 6d (Fluoro-substituted) | C. albicans | 18 (Zone of Inhibition in mm) | [12] |
| Compound 5f (Hydroxyl-substituted) | E. coli | 2.5 | [6] |
| Compound 5c (Bromo-substituted) | B. subtilis | 2.5 | [6] |
Note: Data is compiled from multiple sources for illustrative purposes.
Anticancer Activity
The hydrazide-hydrazone scaffold is a prominent feature in many compounds designed as anticancer agents.[5][13][14] Their cytotoxic activity has been demonstrated against a wide array of human cancer cell lines, including colon, prostate, lung, breast, and neuroblastoma.[5][13][15]
Mechanism of Action: The anticancer mechanisms of acetohydrazide derivatives are diverse. One notable mechanism is the activation of procaspase-3, a key executioner enzyme in the apoptotic pathway. Certain derivatives can relieve the zinc-mediated inhibition of procaspase-3, leading to its activation and subsequent induction of cancer cell apoptosis.[13] Other reported mechanisms include the induction of cell cycle arrest, typically at the G1 phase, and the modulation of key signaling proteins like p27kip1.[5] Furthermore, metabolic activation of the hydrazide moiety by enzymes such as cytochrome P450 can generate reactive intermediates that contribute to cytotoxicity.[16]
Caption: General workflow for screening novel acetohydrazide derivatives.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [17][18]It is considered a gold-standard quantitative method. [17] Materials:
-
Test compound (acetohydrazide derivative) stock solution in a suitable solvent (e.g., DMSO).
-
Sterile 96-well microtiter plates.
-
Appropriate bacterial culture (e.g., S. aureus, E. coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile saline and 0.5 McFarland turbidity standard.
-
Positive control (standard antibiotic, e.g., Ciprofloxacin).
-
Negative control (broth only) and vehicle control (broth + solvent).
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test bacterium from an overnight agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells. [19] * Rationale: Standardizing the inoculum is the most critical step for reproducibility. An incorrect bacterial concentration will lead to false MIC values. [19]
-
-
Plate Preparation:
-
Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Prepare a starting solution of the test compound in well 1 by adding 100 µL of the compound at twice the highest desired final concentration.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the final bacterial inoculum (prepared in Step 1) to wells 1 through 11. The final volume in each well will be 100 µL.
-
Rationale: This step halves the drug concentration in each well to the desired final test concentration and introduces the bacteria to be tested.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Rationale: This incubation period allows for sufficient bacterial growth in the absence of inhibition.
-
-
Result Interpretation:
-
Following incubation, determine the MIC by visually inspecting the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). [18]The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. [20]It is widely used for screening the cytotoxic potential of novel compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. Materials:
-
Test compound stock solution in DMSO.
-
Human cancer cell line (e.g., A549, MCF-7).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Sterile 96-well cell culture plates.
-
MTT solution (5 mg/mL in PBS, filter-sterilized). * Solubilization solution (e.g., isopropanol, DMSO). [20]* Microplate reader.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells during their exponential growth phase.
-
Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Rationale: This allows the cells to adhere to the plate and enter a stable growth phase before drug treatment. [21]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Include vehicle controls (medium with the same percentage of DMSO used for the highest drug concentration) and untreated controls (medium only).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours). [20][22]
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of the MTT solution to each well. [20][23] * Incubate the plate for an additional 2-4 hours at 37°C.
-
Rationale: This incubation allows viable cells to metabolize the MTT into formazan crystals. The duration should be optimized to allow for visible precipitate formation without causing cytotoxicity from the MTT itself. [23]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-200 µL of a solubilization solution (e.g., isopropanol) to each well to dissolve the purple formazan crystals. [20] * Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Read the absorbance of each well using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of 630 nm can be used to subtract background noise.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve (percent viability vs. compound concentration) and determine the IC₅₀ value using non-linear regression analysis.
-
Future Perspectives and Challenges
Novel acetohydrazide derivatives represent a highly promising class of compounds for drug development, with demonstrated potential in combating infectious diseases and cancer. The synthetic accessibility of the scaffold allows for rapid generation of diverse chemical libraries, facilitating robust structure-activity relationship studies.
However, challenges remain. Key areas for future research include:
-
Mechanism Elucidation: While several mechanisms have been proposed, further studies are needed to pinpoint the precise molecular targets for many active derivatives.
-
Pharmacokinetic Optimization: Early-stage assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial. Many hydrazide derivatives suffer from poor aqueous solubility, which can limit their bioavailability. [24]* Selectivity and Toxicity: For anticancer applications, achieving high selectivity for cancer cells over normal cells is paramount to minimizing side effects. Similarly, antimicrobial agents must be non-toxic to the host.
-
Overcoming Resistance: As with any therapeutic agent, the potential for resistance development must be considered and investigated.
By addressing these challenges through integrated medicinal chemistry, molecular biology, and pharmacology approaches, the full therapeutic potential of novel acetohydrazide derivatives can be realized.
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2-(Methylamino)acetohydrazide: A Versatile Bifunctional Building Block for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Methylamino)acetohydrazide is a potent and versatile building block in organic synthesis, distinguished by its bifunctional nature. Possessing both a nucleophilic hydrazide moiety and a secondary methylamino group, it serves as an invaluable precursor for the construction of a diverse array of heterocyclic compounds and other complex molecular architectures. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and reactivity. We will delve into its primary application in the synthesis of pharmacologically relevant scaffolds such as pyrazoles, hydrazones, and other heterocycles, supported by mechanistic insights and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers leveraging this unique reagent in medicinal chemistry and drug discovery programs.
Introduction: The Strategic Advantage of this compound
In the landscape of synthetic chemistry, building blocks that offer multiple reactive sites in a compact and predictable framework are of paramount importance. This compound (C₃H₉N₃O) fits this description perfectly. Its structure incorporates a highly reactive terminal hydrazino group (-NH₂) and a secondary amine (-NHCH₃), both connected to a central carbonyl function.
The hydrazide group is a cornerstone in medicinal chemistry, celebrated for its ability to readily condense with carbonyl compounds to form N-acylhydrazones (NAHs) or to undergo cyclization reactions to yield stable five- and six-membered heterocycles.[1][2] These heterocyclic motifs are privileged structures in drug discovery, appearing in a vast number of therapeutic agents.[3][4] The presence of the N-methyl group further enhances the molecule's utility, offering a point for secondary modification or influencing the physicochemical properties (e.g., solubility, basicity, metabolic stability) of the final products. This dual functionality allows for the creation of complex molecules with high efficiency, making it a strategic choice for constructing libraries of potential drug candidates.
Physicochemical Properties
A clear understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 37115-47-2 | |
| Molecular Formula | C₃H₉N₃O | [5] |
| Molecular Weight | 103.12 g/mol | |
| SMILES | CNCC(=O)NN | [5] |
| InChI Key | LYGILYHNZNBRQP-UHFFFAOYSA-N | |
| Appearance | Typically a solid | [6] |
Synthesis of this compound
The most common and efficient method for preparing this compound is through the hydrazinolysis of a corresponding ester, such as ethyl 2-(methylamino)acetate. This nucleophilic acyl substitution reaction involves the attack of hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group.
Workflow for Synthesis
Caption: Synthesis of this compound via hydrazinolysis.
Detailed Experimental Protocol: Synthesis from Ethyl Ester
This protocol describes a standard laboratory procedure for the synthesis of this compound.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-(methylamino)acetate (1.0 eq).
-
Solvent: Add absolute ethanol as the solvent (approx. 10 mL per gram of ester).
-
Reagent Addition: While stirring, add hydrazine hydrate (99%, 2.0-3.0 eq) dropwise to the solution. The use of an excess of hydrazine hydrate drives the reaction to completion.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolation: Reduce the solvent volume under reduced pressure using a rotary evaporator. Upon cooling the concentrated solution, the product will often precipitate or crystallize.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol or diethyl ether, and dry under vacuum to yield pure this compound.[7][8]
Reactivity and Key Applications in Synthesis
The synthetic utility of this compound stems from the distinct reactivity of its hydrazide functional group.
Formation of N-Acylhydrazones (NAHs)
The most fundamental reaction of hydrazides is their condensation with aldehydes and ketones to form N-acylhydrazones. This reaction typically proceeds under mild acidic catalysis and is highly efficient. The resulting NAH scaffold is a well-established pharmacophore known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][9]
Caption: General scheme for N-acylhydrazone (NAH) synthesis.
Synthesis of Heterocyclic Scaffolds
This compound is a premier building block for constructing heterocycles, which form the core of many pharmaceuticals.[10][11]
Pyrazoles are a class of five-membered heterocyclic compounds that exhibit significant pharmacological activities, including anti-inflammatory and hypoglycemic effects.[12][13] They are readily synthesized by the condensation of a hydrazide with a 1,3-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate. The reaction proceeds through an initial hydrazone formation followed by an intramolecular cyclization and dehydration.
Caption: Pathway for pyrazole synthesis using this compound.
The hydrazide moiety can be used to construct five-membered heterocycles containing two nitrogen atoms and either a sulfur (thiadiazole) or oxygen (oxadiazole) atom. A common route involves converting the hydrazide into a thiosemicarbazide intermediate by reacting it with an isothiocyanate. This intermediate can then undergo acid-catalyzed cyclodehydration to form a 1,3,4-thiadiazole. Similarly, reaction with reagents like carbon disulfide followed by cyclization can lead to related heterocyclic systems.[3] These scaffolds are investigated for their antimicrobial and anticancer activities.[3][14]
Case Study: Protocol for Pyrazole Synthesis
This protocol details the synthesis of a pyrazole derivative from this compound and acetylacetone, a representative 1,3-dicarbonyl compound.
-
Reagents: In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid or ethanol.
-
Addition: To the stirring solution, add acetylacetone (1.05 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The acetic acid serves as both the solvent and the acid catalyst for the condensation and subsequent cyclization.
-
Monitoring: Track the reaction's progress using TLC until the starting materials are consumed.
-
Workup: After cooling, pour the reaction mixture into ice-cold water. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure pyrazole derivative.
Conclusion
This compound stands out as a highly valuable and versatile building block in modern organic and medicinal chemistry. Its bifunctional character, combining the potent reactivity of the hydrazide group with the modulating influence of the N-methyl substituent, provides a direct and efficient entry into diverse and complex molecular scaffolds. Its utility in the synthesis of N-acylhydrazones and a wide array of pharmacologically significant heterocycles, such as pyrazoles and thiadiazoles, underscores its importance. The straightforward synthetic accessibility and predictable reactivity of this compound ensure its continued and expanding role in the development of novel therapeutic agents and other advanced functional materials.
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An In-Depth Technical Guide to the Exploratory Reactions of 2-(Methylamino)acetohydrazide
Abstract
This technical guide provides a comprehensive framework for the exploratory investigation of 2-(Methylamino)acetohydrazide, a molecule of interest for scaffold-based drug discovery. Lacking extensive documentation in current literature, this guide establishes a foundational research program based on the well-understood reactivity of related hydrazide and N-methylated structures. We present detailed, field-proven protocols for the synthesis of the core molecule and its subsequent derivatization through key chemical transformations, including hydrazone formation, N'-acylation, and heterocyclization into 1,3,4-oxadiazoles and pyrazoles. Each experimental section is grounded in mechanistic principles, providing the causal logic behind protocol design to ensure scientific integrity and reproducibility. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural features of this compound for the generation of novel compound libraries with therapeutic potential.
Introduction: The Rationale for Exploration
Hydrazides and their derivatives are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[1][2] The core hydrazide moiety (-CONHNH-) is a versatile synthon, readily participating in reactions to form stable hydrazones and a variety of heterocyclic systems.[3][4]
The subject of this guide, this compound, introduces a unique structural element: an N-methyl group on the α-amino position. This modification is predicted to influence the molecule's reactivity, conformational preference, and pharmacokinetic properties in several key ways:
-
Steric and Electronic Effects: The N-methyl group can alter the nucleophilicity of the adjacent nitrogen atoms and introduce steric hindrance, potentially influencing regioselectivity in subsequent reactions.[5]
-
Conformational Rigidity: N-methylation can shift the conformational equilibrium of the amide bond, which may impact molecular recognition and binding affinity to biological targets.
-
Pharmacokinetic Modulation: The methyl group can affect metabolic stability, solubility, and membrane permeability, key parameters in drug design.
Given the scarcity of specific literature on this compound, this guide proposes a logical and systematic exploration of its core reactivity. The protocols described herein are designed to be self-validating, providing researchers with a robust starting point for synthesizing a diverse library of novel derivatives for biological screening.
Synthesis of the Core Moiety: this compound
The most direct and reliable route to this compound is via the hydrazinolysis of the corresponding ester, ethyl 2-(methylamino)acetate. This method is well-established for converting esters to hydrazides and is favored for its typically high yields and straightforward procedure.[6]
Mechanistic Rationale
The reaction proceeds through a nucleophilic acyl substitution mechanism. Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to yield the stable hydrazide product. The use of an alcohol like methanol as a solvent is common and facilitates the reaction without competing significantly.[6]
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of the target hydrazide.
Detailed Protocol
Protocol 2.3.1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2-(methylamino)acetate (1.0 eq.) in methanol (approx. 10 mL per gram of ester).
-
Reagent Addition: Add hydrazine hydrate (99%, 2.0 eq.) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65-70°C) for 6-8 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase such as 10% methanol in dichloromethane. The reaction is complete when the starting ester spot has disappeared.
-
Work-up: Once complete, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting crude solid from a minimal amount of hot ethanol.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
| Parameter | Recommended Condition |
| Starting Ester | Ethyl 2-(methylamino)acetate |
| Reagent | Hydrazine Hydrate (99%) |
| Solvent | Methanol |
| Temperature | Reflux (65-70°C) |
| Reaction Time | 6-8 hours |
| Purification | Recrystallization (Ethanol) |
| Table 1: Key parameters for the synthesis of this compound. |
Exploratory Reaction I: Hydrazone Synthesis
The condensation of hydrazides with aldehydes and ketones is a fundamental reaction that yields stable N-acylhydrazones.[7] These derivatives are of significant interest due to their broad spectrum of biological activities and their role as intermediates in further synthetic transformations.[1]
Mechanistic Rationale
The reaction involves the nucleophilic attack of the terminal -NH₂ group of the hydrazide onto the carbonyl carbon of the aldehyde or ketone. This is typically catalyzed by a small amount of acid (e.g., acetic acid), which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The resulting carbinolamine intermediate then undergoes dehydration to form the stable C=N imine bond of the hydrazone.
Experimental Workflow: Hydrazone Formation
Caption: General workflow for acid-catalyzed hydrazone synthesis.
Detailed Protocol
Protocol 3.3.1: General Procedure for Hydrazone Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol (approx. 15 mL per gram).
-
Reagent Addition: Add the desired aldehyde or ketone (1.05 eq.) to the solution, followed by 2-3 drops of glacial acetic acid as a catalyst.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The formation of a precipitate is often observed as the reaction progresses.
-
Isolation: Cool the reaction mixture in an ice bath. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol or methanol) to yield the pure hydrazone.
-
Characterization: Analyze the product by NMR, IR, and MS to confirm the formation of the C=N bond and the overall structure.
| Parameter | Recommended Condition |
| Substrates | This compound, Aromatic/Aliphatic Aldehydes & Ketones |
| Solvent | Ethanol |
| Catalyst | Glacial Acetic Acid (catalytic) |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Purification | Recrystallization |
| Table 2: Key parameters for the synthesis of N'-substituted-2-(methylamino)acetohydrazones. |
Exploratory Reaction II: N'-Acylation
Acylation of the terminal nitrogen of the hydrazide moiety provides access to 1,2-diacylhydrazine derivatives. This reaction is crucial for preparing precursors for certain heterocyclic syntheses (e.g., 1,3,4-oxadiazoles) and for introducing diverse functional groups that can modulate biological activity.[8]
Mechanistic Rationale
The reaction is a nucleophilic acyl substitution where the terminal -NH₂ group of the hydrazide acts as the nucleophile, attacking an acylating agent such as an acyl chloride or anhydride. The N-methylamino nitrogen is significantly less nucleophilic due to electronic and steric factors, leading to high selectivity for acylation at the terminal nitrogen. The reaction is often carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the acid byproduct (e.g., HCl).[8]
Experimental Workflow: N'-Acylation
Caption: Workflow for the N'-acylation using an acyl chloride.
Detailed Protocol
Protocol 4.3.1: General Procedure for N'-Acylation
-
Reaction Setup: Dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in a suitable anhydrous solvent like dichloromethane (DCM) in a flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Slowly add the desired acyl chloride (1.1 eq.), dissolved in a small amount of DCM, to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization.
-
Characterization: Confirm the structure of the N'-acylated product by spectroscopic methods.
| Parameter | Recommended Condition |
| Acylating Agent | Acyl Chloride or Anhydride |
| Base | Triethylamine or Pyridine |
| Solvent | Dichloromethane (DCM), Anhydrous |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 12-18 hours |
| Purification | Column Chromatography / Recrystallization |
| Table 3: Key parameters for the N'-acylation of this compound. |
Exploratory Reaction III: Synthesis of 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a bioisostere of ester and amide groups, offering improved metabolic stability and favorable pharmacokinetic properties. A common and effective method for its synthesis is the dehydrative cyclization of 1,2-diacylhydrazine intermediates.[5][9]
Mechanistic Rationale
Starting from the N'-acylated hydrazide (synthesized as in Section 4), a strong dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) is used to promote intramolecular cyclization.[5] The mechanism involves the activation of one of the carbonyl oxygens by the dehydrating agent, making it a good leaving group. The nitrogen atom of the other amide then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a five-membered ring intermediate, which then aromatizes to the stable 1,3,4-oxadiazole.
Experimental Workflow: 1,3,4-Oxadiazole Formation
Caption: Workflow for cyclodehydration to 1,3,4-oxadiazoles.
Detailed Protocol
Protocol 5.3.1: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
-
Reaction Setup: In a round-bottom flask, carefully add the N'-acylated hydrazide derivative (1.0 eq., from Protocol 4.3.1) to an excess of phosphorus oxychloride (POCl₃, approx. 5-10 eq.) at 0°C with stirring.
-
Reaction: After the initial addition, slowly heat the mixture to reflux and maintain for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Isolation: Pour the viscous residue slowly onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or isopropanol).
-
Characterization: Confirm the formation of the oxadiazole ring via spectroscopic analysis.
| Parameter | Recommended Condition |
| Starting Material | N'-Acyl-2-(methylamino)acetohydrazide |
| Reagent | Phosphorus Oxychloride (POCl₃) |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Work-up | Quenching on ice, Neutralization |
| Purification | Recrystallization |
| Table 4: Key parameters for the synthesis of 1,3,4-oxadiazoles. |
Exploratory Reaction IV: Synthesis of Pyrazoles
Pyrazoles are another class of five-membered nitrogen-containing heterocycles with immense importance in medicinal chemistry. The Knorr pyrazole synthesis, involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, is a classic and highly effective method for their preparation.[2][4]
Mechanistic Rationale
The reaction proceeds via a double condensation. First, one of the hydrazide's nitrogen atoms attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group, leading to a cyclized intermediate which then dehydrates to form the aromatic pyrazole ring. The N-methylamino group is not expected to participate directly in the cyclization.
Experimental Workflow: Pyrazole Formation
Caption: Workflow for the Knorr synthesis of pyrazoles.
Detailed Protocol
Protocol 6.3.1: Synthesis of N-Substituted Pyrazoles
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.0 eq.) in ethanol.
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of cold water to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with water, and recrystallize from aqueous ethanol or another suitable solvent.
-
Characterization: Confirm the structure of the pyrazole derivative using appropriate spectroscopic techniques.
| Parameter | Recommended Condition |
| Substrates | This compound, 1,3-Dicarbonyl compounds |
| Solvent | Ethanol |
| Catalyst | Glacial Acetic Acid (catalytic) |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Purification | Recrystallization |
| Table 5: Key parameters for the synthesis of pyrazoles. |
Structural Characterization and Validation
Rigorous structural characterization is essential to validate the outcome of each exploratory reaction. A combination of spectroscopic techniques should be employed.
| Technique | Key Diagnostic Features |
| ¹H NMR | Hydrazone: Appearance of an imine proton (-CH=N-) signal (δ 7.5-8.5 ppm). Disappearance of the hydrazide -NH₂ signal. N'-Acyl: Appearance of a second amide N-H signal. Oxadiazole/Pyrazole: Disappearance of N-H signals from the hydrazide moiety; appearance of characteristic aromatic signals for the heterocyclic ring. |
| ¹³C NMR | Hydrazone: Appearance of an imine carbon (C=N) signal (δ 140-160 ppm). Oxadiazole: Appearance of two characteristic quaternary carbon signals in the aromatic region (δ ~155-165 ppm). |
| IR Spectroscopy | Hydrazone: Appearance of a C=N stretch (~1600-1650 cm⁻¹). Shift of the C=O stretch. Oxadiazole: Disappearance of C=O and N-H stretches. Appearance of C=N (~1615 cm⁻¹) and C-O-C (~1020 cm⁻¹) stretches. |
| Mass Spectrometry | Confirms the molecular weight of the synthesized product via the molecular ion peak (M⁺ or [M+H]⁺). Fragmentation patterns can provide further structural evidence. |
| Table 6: Summary of key spectroscopic data for product characterization.[1] |
Conclusion
This technical guide outlines a systematic and mechanistically grounded approach to exploring the chemical reactivity of this compound. By following the detailed protocols for synthesis, derivatization, and heterocyclization, researchers can efficiently generate a library of novel compounds based on this promising scaffold. The provided workflows, rooted in established chemical principles, offer a high degree of trustworthiness and are designed to accelerate the discovery of new molecules with potential applications in drug development and materials science. The successful characterization of these reaction products will significantly expand the chemical space accessible from this unique starting material and provide a solid foundation for future structure-activity relationship (SAR) studies.
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A Theoretical Investigation into the Conformational Landscape of 2-(Methylamino)acetohydrazide
Abstract
This technical guide provides a comprehensive theoretical framework for the conformational analysis of 2-(methylamino)acetohydrazide, a molecule of interest in medicinal chemistry and drug development. In the absence of extensive experimental data for this specific molecule, we present a robust computational methodology based on established quantum chemical principles. This document serves as a detailed protocol for researchers and scientists, outlining the necessary steps to explore the potential energy surface, identify stable conformers, and characterize their geometric and energetic properties. The causality behind the selection of computational methods is explained, ensuring a self-validating and scientifically rigorous approach.
Introduction: The Significance of Molecular Conformation
The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For flexible molecules such as this compound, which possesses multiple rotatable single bonds, a multitude of conformations are possible. Each of these conformers exists at a different energy level, and their relative populations determine the overall behavior of the molecule. In the context of drug design, understanding the preferred conformation of a molecule is paramount, as it dictates how it will interact with its biological target.
This compound (C3H9N3O) is a small molecule containing a hydrazide moiety, an amino group, and a flexible ethyl chain. The presence of multiple hydrogen bond donors and acceptors suggests the potential for significant intramolecular and intermolecular interactions, which can play a crucial role in stabilizing specific conformations. This guide will delineate a theoretical approach to unravel the complex conformational space of this molecule.
Theoretical Methodology: A Justified Approach
The selection of an appropriate theoretical model is critical for obtaining reliable results in computational chemistry. Our approach is grounded in Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.
The Choice of Density Functional and Basis Set
For the study of hydrazide derivatives, the B3LYP functional has been shown to provide accurate geometries and relative energies.[1][2] We will employ the B3LYP functional in conjunction with a Pople-style basis set, 6-311++G(d,p). The inclusion of diffuse functions (++) is important for accurately describing systems with lone pairs and potential hydrogen bonding, while the polarization functions (d,p) allow for a more flexible description of the electron density distribution around the atoms.[2] For higher accuracy in energy calculations, the cc-pVTZ basis set is also a commendable choice.[1][3]
Conformational Search Strategy
A thorough exploration of the conformational space is essential to locate all low-energy minima. A systematic search will be performed by rotating the key dihedral angles within this compound. The primary rotatable bonds are:
-
τ1: C1-C2 (rotation of the methylamino group)
-
τ2: C2-N2 (rotation around the amide C-N bond)
-
τ3: N2-N3 (rotation around the N-N bond)
-
τ4: C1-N1 (rotation of the methyl group)
A relaxed scan of the potential energy surface will be conducted by systematically varying these dihedral angles and performing a geometry optimization at each step. This allows for the identification of all potential energy minima.
Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the complete computational workflow for the conformational analysis of this compound.
Step 1: Initial Structure Generation
-
Construct the 2D structure of this compound.
-
Convert the 2D structure to an initial 3D model using a molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a low-level theory (e.g., PM7) to obtain a reasonable starting geometry.
Step 2: Systematic Conformational Search
-
Identify the key rotatable bonds (τ1, τ2, τ3, and τ4) as defined in section 2.2.
-
Perform a relaxed potential energy surface scan by systematically rotating each of these dihedral angles in increments (e.g., 30 degrees). At each increment, a geometry optimization should be carried out at the B3LYP/6-31G(d) level of theory to reduce computational cost while still providing a reasonable potential energy surface.
-
Identify all unique energy minima from the scan.
Step 3: Geometry Optimization and Frequency Analysis
-
For each unique conformer identified in the previous step, perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory.
-
Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. The frequency calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
Step 4: Energy Analysis and Population Prediction
-
Calculate the relative energies (ΔE) of all stable conformers with respect to the global minimum. The relative Gibbs free energies (ΔG) should also be calculated to account for thermal and entropic contributions.
-
The Boltzmann population of each conformer at a given temperature (e.g., 298.15 K) can be calculated using the following equation:
-
Population (%) = 100 * (exp(-ΔG/RT) / Σexp(-ΔGi/RT)) where R is the gas constant and T is the temperature in Kelvin.
-
The entire computational workflow can be visualized as follows:
Predicted Conformational Landscape
Based on studies of related hydrazides, we can anticipate several key conformational features for this compound.[3][4] The relative orientation of the lone pairs on the adjacent nitrogen atoms and the potential for intramolecular hydrogen bonding will be the dominant factors governing the conformational preferences.
Key Dihedral Angles and Expected Conformers
The rotation around the N-N bond (τ3) is expected to yield syn and anti conformers. Furthermore, the orientation of the carbonyl group relative to the N-N bond (τ2) will lead to different arrangements. We can predict the existence of several low-energy conformers, with their relative stabilities determined by a delicate balance of steric hindrance, hyperconjugation, and intramolecular hydrogen bonding.
The relationship between the key dihedral angles and the resulting conformers can be illustrated as follows:
Data Presentation of Theoretical Results
The results of the computational analysis should be summarized in a clear and concise manner. A table format is ideal for comparing the properties of the different stable conformers.
| Conformer | Relative Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Population (%) at 298.15 K | τ1 (°) | τ2 (°) | τ3 (°) | τ4 (°) |
| A (Global Minimum) | 0.00 | 0.00 | |||||
| B | |||||||
| C | |||||||
| ... |
Table 1: Predicted energetic and geometric properties of the stable conformers of this compound.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically grounded theoretical protocol for the conformational analysis of this compound. By employing Density Functional Theory calculations with an appropriate functional and basis set, it is possible to thoroughly explore the potential energy surface of this molecule and identify its most stable conformers. The insights gained from such a study are invaluable for understanding the structure-activity relationships of this compound and for guiding future drug development efforts.
For a more complete understanding, the theoretical predictions from this protocol should ideally be validated against experimental data. Techniques such as NMR spectroscopy can provide information about the average conformation in solution, which can be compared with the predicted Boltzmann populations of the calculated conformers.[5][6]
References
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Samdal, S., & Møllendal, H. (2003). The Structural and Conformational Properties of Formic Hydrazide (Formylhydrazine) Studied by Microwave Spectroscopy and Quantum Chemical Calculations. The Journal of Physical Chemistry A, 107(43), 8845–8850. Available from: [Link]
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Khan, I., et al. (2020). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 25(23), 5727. Available from: [Link]
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A Strategic Approach to the Initial Toxicity Screening of Novel 2-(Methylamino)acetohydrazide Derivatives
Abstract
The discovery of novel chemical entities is the cornerstone of therapeutic innovation. The 2-(Methylamino)acetohydrazide scaffold represents a promising starting point for the development of new drug candidates due to its versatile chemical nature. However, early and robust assessment of a compound's toxicity profile is paramount to de-risk drug development programs, saving valuable time and resources.[1][2] This in-depth technical guide outlines a strategic, tiered approach for the initial toxicity screening of this compound derivatives, designed for researchers, scientists, and drug development professionals. By integrating in silico predictive modeling with a battery of in vitro assays, this guide provides a framework for making informed decisions about which candidates to advance, thereby increasing the probability of success in later-stage preclinical and clinical development.[1]
Introduction: The Rationale for Early Toxicity Screening
The journey of a drug from conception to clinic is long and fraught with challenges, with a significant percentage of candidates failing due to unforeseen toxicity.[1] Therefore, the early identification of potential safety liabilities is not just a regulatory requirement but a critical component of an efficient drug discovery pipeline.[3][4] For novel compound series like this compound derivatives, a proactive and tiered approach to toxicity screening is essential. This allows for the early elimination of compounds with unfavorable toxicity profiles, enabling research efforts to be focused on the most promising candidates.[3][5]
Hydrazine-containing compounds, while therapeutically relevant, are known to present potential toxicological risks, including hepatotoxicity and genotoxicity, often mediated through their metabolic activation to reactive intermediates.[6][7] This inherent risk underscores the necessity of a tailored screening strategy that can identify these specific liabilities early on.
This guide proposes a multi-pronged strategy, commencing with cost-effective in silico predictions to prioritize compounds, followed by a cascade of in vitro assays to provide empirical evidence of potential toxicities.
The Screening Cascade: A Tiered Approach
A tiered or sequential approach to toxicity screening is the most efficient method for evaluating a new chemical series. This strategy begins with broad, high-throughput methods and progresses to more complex, lower-throughput assays for the most promising candidates. This ensures that resources are allocated judiciously and that a comprehensive data package is built for each compound that advances.
Caption: A tiered workflow for initial toxicity screening.
Tier 1: In Silico Profiling - The First Line of Defense
Before embarking on costly and time-consuming wet lab experiments, in silico tools provide a rapid and cost-effective means of predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[8][9][10] For this compound derivatives, this initial screen can help flag potential liabilities and guide the selection of compounds for synthesis and further testing.
Key In Silico Endpoints
A variety of open-access and commercial software can be utilized for ADMET prediction.[8][11] The focus should be on predicting key toxicological endpoints, including:
-
Genotoxicity: Prediction of mutagenicity and clastogenicity.
-
Hepatotoxicity: Likelihood of causing drug-induced liver injury (DILI).
-
Cardiotoxicity: Potential for hERG channel blockade.
-
Carcinogenicity: Prediction of tumorigenic potential.
-
Metabolic Stability and Reactive Metabolite Formation: Identifying potential metabolic hotspots and the likelihood of forming reactive species, a known concern for hydrazines.[6]
Data Presentation: In Silico ADMET Predictions
| Derivative | Predicted Mutagenicity (Ames) | Predicted Hepatotoxicity | Predicted hERG Inhibition (pIC50) |
| Compound A | Positive | High Risk | 5.2 |
| Compound B | Negative | Low Risk | 6.8 |
| Compound C | Negative | Low Risk | 7.1 |
Tier 2: In Vitro Cytotoxicity - Assessing General Cellular Health
The first experimental step should be to assess the general cytotoxicity of the synthesized derivatives.[1][2][12] These assays are typically high-throughput and provide a broad measure of a compound's ability to cause cell death.[13]
Recommended Cytotoxicity Assays
A multi-parametric approach is often beneficial, as different assays measure different aspects of cell health.[13]
-
MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability.[2]
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, an indicator of compromised membrane integrity.[2]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and treat the cells for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation: In Vitro Cytotoxicity
| Derivative | Cell Line | IC50 (µM) |
| Compound A | HepG2 | 5.8 |
| Compound B | HepG2 | > 100 |
| Compound C | HepG2 | 85.3 |
Tier 3: Mechanistic Toxicity Assessment - Uncovering Specific Liabilities
Compounds that pass the initial cytotoxicity screen should be subjected to more specific assays to investigate key potential liabilities associated with the hydrazide scaffold: genotoxicity and hepatotoxicity.
Genotoxicity Assessment
Genotoxicity testing is a regulatory requirement and crucial for identifying compounds that can cause genetic damage.[5][14] A standard battery of in vitro tests is recommended.[15]
-
Bacterial Reverse Mutation Assay (Ames Test): This is a widely used initial screen for point mutations and frameshift mutations.[3] The assay should be conducted with and without metabolic activation (S9 fraction) to detect pro-mutagens.[3]
-
In Vitro Micronucleus Assay: This assay detects chromosomal damage (clastogenicity and aneuploidy) in mammalian cells.[4][5]
Caption: A workflow for in vitro genotoxicity assessment.
Hepatotoxicity Assessment
Given that the liver is a primary site of drug metabolism and is susceptible to injury from reactive metabolites, assessing hepatotoxicity is critical.[16][17]
-
Hepatocyte Viability Assays: Using primary human hepatocytes or immortalized cell lines like HepG2, assess cytotoxicity over a longer time course (e.g., 72 hours).[18]
-
Biochemical Assays: Measure markers of liver injury such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) release from treated hepatocytes.[19]
-
Reactive Oxygen Species (ROS) Assay: To investigate oxidative stress, a potential mechanism of hydrazine toxicity, measure the generation of ROS in hepatocytes following compound treatment.[6][20]
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture: Culture a suitable mammalian cell line (e.g., CHO, TK6) to an appropriate confluence.
-
Compound Exposure: Treat cells with a range of concentrations of the test compound, with and without metabolic activation (S9), for a duration that allows for at least one cell division.
-
Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Cell Harvesting and Staining: Harvest the cells, lyse the cytoplasm, and stain the nuclei with a DNA-specific dye (e.g., DAPI).
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells using fluorescence microscopy.
-
Data Analysis: Compare the frequency of micronucleated cells in treated cultures to the vehicle control.
Conclusion: A Pathway to Safer Drug Candidates
The initial toxicity screening of a novel chemical series, such as this compound derivatives, is a critical and multi-faceted undertaking. The tiered strategy outlined in this guide, which integrates predictive in silico modeling with a carefully selected battery of in vitro assays, provides a robust and efficient framework for identifying compounds with the most favorable safety profiles. By front-loading the identification of potential toxicities, drug discovery programs can mitigate risk, reduce late-stage attrition, and ultimately accelerate the delivery of safe and effective medicines to patients. This approach emphasizes a deep understanding of the underlying biology and chemistry, ensuring that decisions are based on sound scientific principles.
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Methodological & Application
Application Notes and Protocols for the Synthesis of N-(Methylamino)acetyl-Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the synthesis of N-substituted pyrazoles utilizing 2-(methylamino)acetohydrazide as a key building block. Pyrazoles represent a privileged scaffold in medicinal chemistry, and the introduction of an N-(methylamino)acetyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.[1][2][3] This document provides a robust, step-by-step protocol for the synthesis via the Knorr pyrazole synthesis, discusses the underlying reaction mechanism, and offers expert insights into experimental design, troubleshooting, and potential applications in drug discovery.
Introduction: The Significance of the Pyrazole Scaffold and N-Substitution
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of therapeutic agents.[2][3] Its structural features allow for diverse substitution patterns, leading to a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][3] The renowned anti-inflammatory drug Celecoxib is a prime example of a successful pyrazole-based therapeutic.
The N1-substituent of the pyrazole ring plays a crucial role in modulating the molecule's biological activity and physicochemical properties. The incorporation of a methylamino-acetyl moiety, as facilitated by the use of this compound, introduces a flexible and polar side chain. This can enhance aqueous solubility, provide a handle for further derivatization, and potentially engage in specific hydrogen bonding interactions with biological targets. This application note provides a detailed protocol for the synthesis of such valuable compounds, leveraging the classic and reliable Knorr pyrazole synthesis.[4][5][6][7]
Reaction Mechanism: The Knorr Pyrazole Synthesis
The Knorr synthesis is a cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[4][5][6] The reaction proceeds through a series of well-established steps, as outlined below. The use of this compound as the hydrazine component introduces the desired N-(methylamino)acetyl substituent.
The reaction is typically acid-catalyzed and involves the following key transformations:
-
Initial Condensation: The more nucleophilic nitrogen of the this compound attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hemiaminal intermediate.
-
Dehydration: The hemiaminal readily dehydrates to form a hydrazone.
-
Intramolecular Cyclization: The remaining free amino group of the hydrazone then attacks the second carbonyl group in an intramolecular fashion, leading to a five-membered cyclic intermediate.
-
Final Dehydration and Aromatization: A final dehydration step results in the formation of the stable, aromatic pyrazole ring.
Figure 1: Generalized workflow of the Knorr pyrazole synthesis.
Experimental Protocol
This protocol describes the synthesis of a representative N-(methylamino)acetyl-pyrazole using this compound and acetylacetone (a common 1,3-dicarbonyl compound).
Materials and Equipment
| Reagent/Equipment | Grade | Supplier | Notes |
| This compound | ≥95% | Commercial Source | |
| Acetylacetone (2,4-pentanedione) | Reagent Grade, ≥99% | Commercial Source | |
| Glacial Acetic Acid | ACS Grade | Commercial Source | Serves as both solvent and catalyst. |
| Ethyl Acetate | ACS Grade | Commercial Source | For extraction. |
| Saturated Sodium Bicarbonate | Laboratory Grade | Commercial Source | For neutralization. |
| Brine | Laboratory Grade | Commercial Source | For washing. |
| Anhydrous Sodium Sulfate | Laboratory Grade | Commercial Source | For drying. |
| Round-bottom flask | 100 mL | Standard Labware | |
| Reflux condenser | Standard Labware | ||
| Magnetic stirrer and stir bar | Standard Labware | ||
| TLC plates (Silica gel 60 F254) | Commercial Source | For reaction monitoring. | |
| Rotary evaporator | Standard Labware | For solvent removal. |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in glacial acetic acid (20 mL). Expert Insight: Glacial acetic acid is an excellent solvent for this reaction and also serves as a catalyst to facilitate the condensation and cyclization steps.
-
Reagent Addition: While stirring the solution at room temperature, add acetylacetone (1.1 equivalents) dropwise. Causality: A slight excess of the 1,3-dicarbonyl compound ensures the complete consumption of the hydrazide starting material.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 3:1 v/v). The disappearance of the starting materials and the appearance of a new, typically more polar, product spot indicates reaction progression.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. This will precipitate the crude product.
-
-
Extraction:
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
-
Washing:
-
Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acetic acid, followed by a wash with brine (1 x 50 mL).
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure N-(methylamino)acetyl-pyrazole derivative.
Figure 2: Step-by-step experimental workflow.
Results and Discussion: Expected Outcomes
The reaction between this compound and acetylacetone is expected to yield 1-(2-(methylamino)acetyl)-3,5-dimethyl-1H-pyrazole.
| Parameter | Expected Outcome |
| Yield | 70-90% (after purification) |
| Appearance | White to off-white solid |
| Purity (by NMR) | >95% |
| ¹H NMR | Characteristic peaks for the pyrazole ring protons, the methyl groups on the pyrazole ring, the methylene protons of the acetyl group, and the N-methyl group. |
| ¹³C NMR | Resonances corresponding to the carbons of the pyrazole ring, the methyl groups, the carbonyl carbon, the methylene carbon, and the N-methyl carbon. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular weight of the product. |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low or no product formation | Insufficient reaction time or temperature. | Ensure the reaction is refluxing properly. Extend the reaction time and continue to monitor by TLC. |
| Inactive starting materials. | Check the purity of the this compound and acetylacetone. | |
| Formation of multiple products | Side reactions due to impurities. | Purify starting materials before use. Optimize reaction conditions (e.g., lower temperature, different solvent). |
| Difficulty in product isolation | Product is soluble in the aqueous layer. | Perform additional extractions with ethyl acetate. If the product is highly polar, consider a different extraction solvent. |
| Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to break the emulsion. |
Applications in Drug Development
The N-(methylamino)acetyl-pyrazole scaffold is a versatile starting point for the development of novel therapeutic agents. The secondary amine provides a site for further chemical modification, allowing for the synthesis of a library of compounds for structure-activity relationship (SAR) studies.[8] Potential applications include:
-
Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors, and the N-substituent can be tailored to target specific ATP-binding sites.[3]
-
Anti-inflammatory Agents: By modifying the substituents on the pyrazole ring and the N-acetyl group, it may be possible to develop novel COX-2 inhibitors or other anti-inflammatory compounds.[3]
-
Antimicrobial Agents: The introduction of the aminoacetyl group may enhance the antimicrobial properties of the pyrazole scaffold.[9]
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of N-(methylamino)acetyl-pyrazoles using this compound. The Knorr pyrazole synthesis is a robust and high-yielding method for accessing this valuable class of compounds. The insights into the reaction mechanism, experimental procedure, and potential applications are intended to empower researchers in their drug discovery and development efforts.
References
-
Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y.N., Al-aizari, F.A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]
-
Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. Available at: [Link]
-
O'Neill, J. C., & Miller, J. R. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10487–10496. Available at: [Link]
-
Marinozzi, M., Marcelli, G., & Carotti, A. (2015). N-Aryl-5-aminopyrazole: a versatile architecture in medicinal chemistry. Mini reviews in medicinal chemistry, 15(1), 43-56. Available at: [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 469-502. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Cetin, A. (2018). Synthesis of Some New Pyrazoles. ResearchGate. Available at: [Link]
-
Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1827-1854. Available at: [Link]
-
Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. Available at: [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: [Link]
-
Kataria, R., et al. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]
Sources
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- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
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- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: A Guideline for the Synthesis of N-Substituted Pyridazinones from 2-(Methylamino)acetohydrazide
Abstract: This document provides a comprehensive guide for the synthesis of pyridazinone derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2][3][4] The protocol details the cyclocondensation reaction between 2-(methylamino)acetohydrazide and a 1,4-dicarbonyl precursor, specifically using levulinic acid as a model substrate. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and offer expert insights into process optimization and validation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the versatile pyridazinone scaffold in their work.
Introduction: The Pyridazinone Scaffold in Drug Discovery
The pyridazinone core is a six-membered diazine ring containing a carbonyl group, which has emerged as a "privileged scaffold" in modern medicinal chemistry.[2][5] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular effects.[1][3][4][6] The structural versatility of the pyridazinone ring allows for extensive functionalization, enabling chemists to fine-tune its physicochemical properties and biological targets.[6]
The synthesis of novel pyridazinone analogues is a crucial step in exploring new chemical space for therapeutic agents. The most direct and widely adopted method for constructing the pyridazinone ring is the cyclocondensation of a hydrazine derivative with a 1,4-dicarbonyl compound, such as a γ-ketoacid or its ester.[7][8] This application note focuses on utilizing this compound as the hydrazine component, which introduces a specific N-substituent that can be pivotal for modulating biological activity.
Synthetic Strategy and Reaction Mechanism
The core of this synthesis is the reaction between the hydrazine moiety of this compound and the two carbonyl groups of a γ-ketoacid, levulinic acid. The reaction proceeds via a sequential condensation, intramolecular cyclization, and dehydration cascade to form the stable heterocyclic pyridazinone ring.
Causality of the Mechanism
The reaction is typically catalyzed by a weak acid, such as acetic acid, which serves both as the solvent and catalyst. The mechanism can be described as follows:
-
Initial Nucleophilic Attack: The terminal, more nucleophilic nitrogen atom (-NH2) of the acetohydrazide attacks one of the carbonyl groups of levulinic acid (the ketone carbonyl is generally more reactive than the carboxylic acid carbonyl) to form a tetrahedral intermediate.
-
Hydrazone Formation: This intermediate rapidly dehydrates to form a hydrazone.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazide then performs an intramolecular nucleophilic attack on the remaining carbonyl group (the carboxylic acid).
-
Dehydration/Aromatization: The resulting cyclic intermediate undergoes dehydration to yield the final, stable 6-methyl-2-((methylamino)acetyl)-4,5-dihydropyridazin-3(2H)-one.
Visualization of the Reaction Mechanism
Caption: Reaction mechanism for pyridazinone synthesis.
Experimental Protocol
This protocol provides a self-validating system for the synthesis of 6-methyl-2-(2-(methylamino)acetamido)-4,5-dihydropyridazin-3(2H)-one. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | CAS Number |
| This compound | ≥95% | Sigma-Aldrich, Enamine | 37115-47-2 |
| Levulinic Acid | ≥98% | Sigma-Aldrich | 123-76-2 |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific | 64-19-7 |
| Ethyl Acetate | ACS Grade | VWR | 141-78-6 |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | - | - |
| Anhydrous Magnesium Sulfate | Laboratory Grade | - | 7487-88-9 |
| Round-bottom flask (100 mL) | - | - | - |
| Reflux condenser | - | - | - |
| Magnetic stirrer and stir bar | - | - | - |
| Heating mantle | - | - | - |
| Separatory funnel (250 mL) | - | - | - |
| Rotary evaporator | - | - | - |
| Thin-Layer Chromatography (TLC) plates | Silica Gel 60 F254 | - | - |
Step-by-Step Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.03 g, 10 mmol) in glacial acetic acid (20 mL).
-
Addition of γ-Ketoacid: To the stirred solution, add levulinic acid (1.16 g, 10 mmol).
-
Reaction Condition: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the reaction mixture to reflux (approximately 118°C) using a heating mantle.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane, 7:3). The reaction is typically complete within 4-6 hours.
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture into ice-cold water (100 mL) to precipitate the crude product.
-
Neutralization: Slowly neutralize the aqueous solution by adding saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure pyridazinone derivative.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow.
Field-Proven Insights & Trustworthiness
-
Choice of Solvent: Glacial acetic acid is an excellent choice as it acts as both a solvent and a catalyst for the dehydration steps. For substrates sensitive to acidic conditions, a two-step procedure involving hydrazone formation in a neutral solvent like ethanol, followed by acid-catalyzed cyclization, can be employed.
-
Reaction Monitoring: The disappearance of the starting materials on TLC is a reliable indicator of reaction completion. Co-spotting with starting materials is essential for accurate assessment.
-
Work-up Procedure: The neutralization step is critical. It must be performed slowly and with cooling to control the exotherm and effervescence from the reaction between the acid and bicarbonate. Incomplete neutralization can lead to low extraction efficiency.
-
Purification Strategy: For many pyridazinone derivatives, recrystallization is sufficient to obtain a high-purity product. If impurities are persistent, column chromatography is the preferred method. The choice of eluent should be optimized using TLC to ensure good separation.
-
Self-Validation: The identity and purity of the final compound must be rigorously confirmed using standard analytical techniques.
-
¹H NMR: Will confirm the presence of the methyl group on the pyridazinone ring, the methylene protons, and the N-methyl group.
-
¹³C NMR: Will show the characteristic carbonyl carbons of the pyridazinone ring and the amide.
-
Mass Spectrometry: Will confirm the molecular weight of the synthesized compound.
-
IR Spectroscopy: Will show characteristic peaks for the C=O (amide and pyridazinone) and N-H stretching vibrations.
-
By following this detailed protocol and incorporating these expert insights, researchers can reliably synthesize pyridazinone derivatives for further investigation in drug discovery and development programs.
References
- Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.
- Borisova, B., Laronze-Cochard, M., & Gérard, S. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy.
- Pathak, S., et al. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science Publishers.
- (2017). Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. Future Medicinal Chemistry, 9(1), 95-127.
- (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences.
- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2).
- Asif, M. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Elnagdi, M. H., Al-Awadi, N. A., & Abdelhamid, I. A. (2020). Pyridazine and condensed pyridazine synthesis.
- BenchChem. (2025). Synthesis of Pyridazinones from Diethyl 2-methyl-3-oxopentanedioate: A Detailed Guide for Researchers. BenchChem.
- BLD Pharm. (n.d.). This compound. BLD Pharm.
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
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- 4. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: 2-(Methylamino)acetohydrazide as a Versatile Synthon for Novel Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
Heterocyclic compounds are foundational to modern drug discovery, forming the core structures of a vast number of pharmaceuticals.[1] Hydrazide derivatives, in particular, are highly valued synthons due to their inherent reactivity and ability to participate in a variety of cyclization reactions.[2] This guide focuses on 2-(methylamino)acetohydrazide, a unique and versatile building block possessing multiple nucleophilic centers. Its strategic application allows for the streamlined synthesis of diverse and medicinally relevant heterocyclic cores, including pyrazoles, 1,2,4-triazines, and pyridazinones. These protocols are designed for researchers, medicinal chemists, and drug development professionals, providing not only step-by-step methodologies but also the underlying chemical principles and field-proven insights to ensure successful synthesis and further innovation.
The Strategic Advantage of this compound
This compound is a trifunctional reagent containing a primary amine (-NH₂), a hydrazide linkage (-CO-NH-), and a secondary amine (-NH-CH₃). The terminal -NH₂ group of the hydrazide moiety is the most nucleophilic center, making it the primary site for initial reactions like condensation with carbonyl compounds. The resulting N-methylamino "tail" provides a valuable vector for modulating the physicochemical properties (e.g., solubility, lipophilicity, metabolic stability) of the final heterocyclic products, a key consideration in drug design.
The general workflow for utilizing this reagent is outlined below.
Figure 1: General synthetic workflow illustrating the use of this compound to access diverse heterocyclic cores.
Application Note I: Synthesis of N-((Methylamino)methyl)pyrazoles
The Knorr pyrazole synthesis and related cyclocondensations of hydrazines with 1,3-dicarbonyl compounds represent one of the most reliable and straightforward methods for constructing the pyrazole ring.[3][4] This protocol details the reaction of this compound with acetylacetone to yield 1-(2-(methylamino)acetyl)-3,5-dimethyl-1H-pyrazole.
Causality and Mechanistic Insight
The reaction proceeds via a two-stage mechanism. First, the highly nucleophilic terminal -NH₂ of the hydrazide attacks one of the carbonyls of acetylacetone. This is followed by a rapid dehydration to form a hydrazone intermediate. The second stage involves an intramolecular cyclization, where the remaining hydrazide -NH- attacks the second carbonyl group. A final dehydration step yields the aromatic pyrazole ring. Using a catalytic amount of acid (like acetic acid) protonates a carbonyl oxygen, activating the carbon for the initial nucleophilic attack and facilitating the dehydration steps.
Figure 2: Synthesis of a substituted pyrazole via condensation of this compound with acetylacetone.
Detailed Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.03 g, 10 mmol) and absolute ethanol (30 mL).
-
Reagent Addition: Stir the mixture until the solid dissolves. Add acetylacetone (1.00 g, 10 mmol, 1.02 mL) followed by 3-4 drops of glacial acetic acid.
-
Heating: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 7:3).
-
Work-up: After completion, allow the mixture to cool to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the resulting crude oil in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product as a pale yellow oil. Further purification can be achieved by column chromatography if necessary.
Data Summary
| Parameter | Expected Value |
| Yield | 80-90% |
| Appearance | Pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~5.9 (s, 1H, pyrazole-H), ~5.1 (s, 2H, -CO-CH₂-), ~2.6 (s, 3H, -NH-CH₃), ~2.2 (s, 6H, 2x pyrazole-CH₃). |
| Mass Spec (ESI+) | m/z: 168.11 [M+H]⁺ |
Application Note II: Synthesis of 3-Substituted 1,2,4-Triazines
The reaction between hydrazides and 1,2-dicarbonyl compounds is a classical route to 1,2,4-triazines.[5] This protocol describes the synthesis of 3-((methylamino)methyl)-5,6-diphenyl-1,2,4-triazine using benzil as the dicarbonyl partner.
Causality and Mechanistic Insight
This synthesis is a condensation reaction where the terminal -NH₂ of the hydrazide attacks one carbonyl of benzil to form a mono-hydrazone intermediate. Subsequent intramolecular cyclization occurs when the amide -NH- of the hydrazide attacks the second carbonyl group. Aromatization via dehydration leads to the stable 1,2,4-triazine ring. The reaction is typically performed in a solvent like ethanol or acetic acid, which facilitates both dissolution of reactants and the dehydration steps.
Figure 3: Synthesis of a substituted 1,2,4-triazine from this compound and benzil.
Detailed Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask, suspend benzil (2.10 g, 10 mmol) and this compound (1.03 g, 10 mmol) in absolute ethanol (40 mL).
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The solids will gradually dissolve as the reaction proceeds.
-
Reaction Time: Maintain reflux for 6 hours. The reaction can be monitored by TLC (Eluent: Dichloromethane/Methanol 95:5).
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling. If not, reduce the solvent volume by half using a rotary evaporator and cool the concentrate in an ice bath to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product is typically obtained in high purity.
Data Summary
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Yellow crystalline solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.3-7.6 (m, 10H, Ar-H), ~4.0 (s, 2H, -N-CH₂-), ~2.5 (s, 3H, -NH-CH₃). |
| Mass Spec (ESI+) | m/z: 277.14 [M+H]⁺ |
Application Note III: Synthesis of 2-Substituted Pyridazin-3(2H)-ones
The condensation of hydrazines with γ-keto acids or their ester derivatives is a fundamental method for synthesizing the pyridazinone core, a prevalent scaffold in many biologically active molecules.[6][7] This protocol outlines the synthesis of 6-methyl-2-(2-(methylamino)acetyl)-4,5-dihydropyridazin-3(2H)-one from ethyl levulinate.
Causality and Mechanistic Insight
The reaction begins with the nucleophilic attack of the terminal -NH₂ of the hydrazide on the ketone carbonyl of the γ-ketoester, which is more electrophilic than the ester carbonyl. This is followed by dehydration to form a hydrazone. The subsequent and rate-determining step is an intramolecular cyclization where the other hydrazide nitrogen attacks the ester carbonyl, displacing the ethoxy group to form the stable six-membered pyridazinone ring.[8] The reaction is typically run at elevated temperatures to drive the cyclization to completion.
Figure 4: Synthesis of a substituted pyridazinone from this compound and ethyl levulinate.
Detailed Experimental Protocol
-
Reaction Setup: Combine this compound (1.03 g, 10 mmol) and ethyl levulinate (1.44 g, 10 mmol, 1.42 mL) in a 50 mL round-bottom flask.
-
Solvent and Heating: Add n-butanol (25 mL) and heat the mixture to reflux (approx. 117°C) under a reflux condenser for 12 hours. The higher boiling point of n-butanol is necessary to drive the less favorable ester condensation.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: The resulting crude residue is purified by column chromatography on silica gel (Eluent: gradient of 0-10% methanol in dichloromethane) to afford the pure product.
Data Summary
| Parameter | Expected Value |
| Yield | 65-75% |
| Appearance | Off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.9 (s, 2H, -CO-CH₂-), ~2.8 (t, 2H, ring-CH₂), ~2.5 (t, 2H, ring-CH₂), ~2.6 (s, 3H, -NH-CH₃), ~2.0 (s, 3H, ring-CH₃). |
| Mass Spec (ESI+) | m/z: 198.12 [M+H]⁺ |
References
-
Hovakimyan, S. A., et al. (2004). Synthesis of Pyridazinone Derivatives. Chemistry of Heterocyclic Compounds, 40, 1047. Available at: [Link]
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. Available at: [Link]
-
Heinisch, G., & Matuszczak, B. (2004). Synthesis and chemistry of pyridazin-3(2H)-ones. Progress in Heterocyclic Chemistry, 16, 391-417. Available at: [Link]
-
Asif, M. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1119-1132. Available at: [Link]
-
Indo Global Journal of Pharmaceutical Sciences. (2011). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES, 1(3), 226-236. Available at: [Link]
-
Wang, Z., et al. (2018). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 5, 2364-2368. Available at: [Link]
-
Mihai, C. I., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6496. Available at: [Link]
-
Kumar, A., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8, 25260-25265. Available at: [Link]
-
El-Metwaly, A. M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(24), 7592. Available at: [Link]
-
Salim, M. M., et al. (2009). 2-(2-Methylanilino)-N′-(propan-2-ylidene)acetohydrazide. Acta Crystallographica Section E, 65(Pt 10), o2525. Available at: [Link]
-
Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 718-741. Available at: [Link]
-
El-Gazzar, A. A., et al. (2009). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 14(1), 144-156. Available at: [Link]
-
Nongkhlaw, R. L., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(xv), 79-87. Available at: [Link]
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Organic Chemistry Portal. (2018). Synthesis of 1,2,4-triazines. Available at: [Link]
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Phucho, T., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ResearchGate. Available at: [Link]
-
Eid, M. M., et al. (2002). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules, 7(5), 453-465. Available at: [Link]
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Al-Amiery, A. A., et al. (2020). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. Available at: [Link]
-
Boger, D. L., & Brotherton-Pleiss, C. E. (1989). The Preparation of 1,2,4-Triazines from α,β-Diketo-ester Equivalents and Their Application in Pyridine Synthesis. Request PDF. Available at: [Link]
-
Arshad, M., et al. (2015). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 6(5), 723-733. Available at: [Link]
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Al-Ostath, R. A., & El-Emam, A. A. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances, 7, 13745-13783. Available at: [Link]
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Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (2020). MDPI. Available at: [Link]
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Al-Masoudi, W. A. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal, 18(1(Suppl.)), 0420. Available at: [Link]
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protocol for condensation of 2-(Methylamino)acetohydrazide with β-ketoesters.
Protocol for the Regioselective Synthesis of 1-(Acetamidomethyl)-5-substituted-pyrazol-3-ones via Condensation of 2-(Methylamino)acetohydrazide with β-Ketoesters
For researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive, in-depth technical guide for the condensation reaction between this compound and various β-ketoesters, a key transformation for synthesizing substituted pyrazolone scaffolds. Pyrazolone derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1][2] This protocol is grounded in the principles of the Knorr pyrazole synthesis and is designed to ensure high regioselectivity and yield.[3][4][5] We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, offer guidance on troubleshooting, and present data in a clear, comparative format.
Introduction & Scientific Background
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone of heterocyclic chemistry, involving the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, such as a β-ketoester.[4][5] This reaction is valued for its robustness, efficiency, and the thermodynamic stability of the resulting aromatic pyrazole ring.[5][6]
The use of a substituted hydrazide, specifically this compound, introduces an N-acetamidomethyl group, which can serve as a handle for further functionalization or influence the compound's pharmacokinetic properties. The reaction with an unsymmetrical β-ketoester presents a regioselectivity challenge: the initial nucleophilic attack can occur at either the ketone or the ester carbonyl.[7] This protocol is optimized for the selective synthesis of the 1,5-disubstituted pyrazol-3-one regioisomer, a common and often more biologically active form.
Reaction Mechanism & Regioselectivity
The condensation proceeds via an acid-catalyzed pathway, which is crucial for both reaction rate and regiocontrol.[4][8]
Step 1: Initial Condensation & Hydrazone Formation Under acidic conditions, the more nucleophilic terminal nitrogen (-NH2) of the this compound preferentially attacks the more electrophilic ketone carbonyl of the β-ketoester. This selectivity is governed by the higher reactivity of ketones compared to esters. This is followed by the elimination of a water molecule to form a key hydrazone intermediate.[5][9]
Step 2: Intramolecular Cyclization The second nitrogen atom of the hydrazide, now part of the hydrazone, performs an intramolecular nucleophilic attack on the ester carbonyl. This cyclization step forms the five-membered ring.
Step 3: Dehydration & Aromatization A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazolone ring.[9] The product exists in keto-enol tautomeric forms, with the enol form often being the major contributor to the structure due to the aromaticity of the pyrazole ring.[5]
The use of an acid catalyst is critical; it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.[8][10] Reaction conditions, such as pH and solvent, can significantly influence the regiochemical outcome.[7] Fluorinated alcohols, for instance, have been shown to improve regioselectivity in similar reactions by avoiding competition with the hydrazine as a nucleophile.[11]
Caption: Generalized mechanism of the Knorr pyrazolone synthesis.
Experimental Protocol
This protocol describes a general procedure for the synthesis of 1-(acetamidomethyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one using ethyl acetoacetate as a representative β-ketoester.
Materials & Reagents
-
This compound
-
Ethyl acetoacetate (or other desired β-ketoester)
-
Ethanol (or 1-Propanol)
-
Glacial Acetic Acid (Catalyst)
-
Deionized Water
-
Ethyl Acetate (for TLC)
-
Hexane (for TLC)
Equipment
-
Round-bottom flask or scintillation vial (20-50 mL)
-
Magnetic stirrer and stir bar
-
Hot plate with temperature control
-
Reflux condenser (if using a round-bottom flask)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Büchner funnel and filter paper for vacuum filtration
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a 20-mL scintillation vial or a suitable round-bottom flask, combine the β-ketoester (e.g., ethyl acetoacetate, 3.0 mmol, 1.0 eq.) and this compound (3.3 mmol, 1.1 eq.).
-
Rationale: A slight excess of the hydrazide ensures complete consumption of the limiting β-ketoester.
-
-
Solvent and Catalyst Addition: Add a suitable solvent such as ethanol or 1-propanol (3-5 mL) to the mixture.[1][5] Add 3-5 drops of glacial acetic acid as a catalyst.[1][5]
-
Rationale: Acetic acid provides the necessary acidic environment to catalyze the condensation and hydrazone formation steps.[10] Alcohols are common solvents as they effectively dissolve the reactants and facilitate heating.
-
-
Heating and Reaction Monitoring: Place a stir bar in the vial, cap it loosely (or attach a condenser), and place it on a hot plate. Heat the reaction mixture to approximately 100°C with vigorous stirring.[5]
-
Rationale: Elevated temperature increases the reaction rate, typically allowing the reaction to reach completion within 1-3 hours.
-
-
TLC Monitoring: After 1 hour, monitor the reaction's progress by TLC. Prepare a developing chamber with a mobile phase of 30-50% ethyl acetate in hexane.[1][5] Spot the starting β-ketoester, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate.
-
Rationale: TLC is a crucial technique to visually confirm the consumption of the starting material and the formation of the new product spot, which is typically more polar. The reaction is considered complete when the starting ketoester spot is no longer visible.
-
-
Product Precipitation: Once the reaction is complete (as indicated by TLC), remove the vial from the heat. While the solution is still hot and stirring, add deionized water (10-15 mL) dropwise. The product should precipitate out as a solid.[1]
-
Rationale: The pyrazolone product is typically insoluble in water, while the reactants and byproducts have some water solubility. Adding water to the hot reaction mixture induces precipitation of the crude product.
-
-
Isolation and Purification: Cool the mixture in an ice bath for 15-20 minutes to maximize precipitation. Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water to remove any residual acetic acid and other water-soluble impurities.[5]
-
Drying and Characterization: Allow the product to air dry completely. Once dry, determine the mass and calculate the percent yield. Characterize the final product using appropriate analytical techniques (e.g., Melting Point, NMR, IR, Mass Spectrometry).[12][13]
Sources
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Application Notes & Protocols: Leveraging 2-(Methylamino)acetohydrazide for the Synthesis of Novel Antimicrobial Agents
Introduction: A Versatile Scaffold in an Era of Antimicrobial Resistance
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery of novel therapeutic agents.[1][2] Hydrazide-hydrazone derivatives have emerged as a highly promising class of compounds in medicinal chemistry, distinguished by their synthetic accessibility and a broad spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties.[3][4][5][6] The characteristic azomethine group (–NH–N=CH–) is a key pharmacophore responsible for much of this activity.[7]
This guide focuses on the strategic use of 2-(Methylamino)acetohydrazide as a core building block for generating new antimicrobial candidates. Its structure is particularly advantageous, featuring a reactive terminal hydrazide nitrogen ideal for derivatization and a secondary amine that can influence the molecule's overall polarity, solubility, and potential for secondary interactions with biological targets. By employing straightforward condensation chemistry, this scaffold can be rapidly elaborated into diverse libraries of Schiff bases, enabling systematic exploration of structure-activity relationships (SAR).
The Rationale: Understanding the Mechanism of Action
While the precise mechanism can vary with the specific molecular structure, hydrazide-based compounds are known to disrupt essential microbial processes through several pathways. A foundational understanding of these targets is crucial for the rational design of new derivatives.
-
Cell Wall Synthesis Inhibition: A prominent mechanism involves the disruption of cell wall integrity. For instance, the well-known antitubercular drug Isoniazid, a hydrazide derivative, inhibits the synthesis of mycolic acid, a critical component of the mycobacterial cell wall.[3] Other derivatives have been shown to inhibit enzymes like MurB, which is essential for the biosynthesis of the peptidoglycan polymer in bacterial cell walls.[3]
-
DNA Replication Interference: Certain hydrazide-hydrazones act as inhibitors of DNA gyrase, a bacterial enzyme vital for DNA replication and repair.[3][5] Molecular docking studies suggest these compounds can occupy the enzyme's active site, disrupting its function and leading to bacterial cell death.[3][6]
-
Cell Membrane Disruption: The lipophilic character of many hydrazone derivatives allows them to interfere with the microbial cell membrane, compromising its integrity and leading to leakage of cellular contents.[3]
Synthetic Strategy: The Hydrazone Condensation Workflow
The most direct and versatile method for synthesizing antimicrobial compounds from this compound is the acid-catalyzed condensation reaction with a diverse range of aldehydes or ketones. This reaction forms a Schiff base, specifically a hydrazone, and allows for the facile introduction of various substituents to probe for antimicrobial efficacy.
Causality of the Workflow:
-
Activation: A catalytic amount of acid (e.g., glacial acetic acid) protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: The terminal nitrogen atom of the this compound, being a potent nucleophile, attacks the activated carbonyl carbon.
-
Dehydration: The resulting intermediate readily eliminates a molecule of water to form the stable C=N double bond of the hydrazone.
This modular approach is highly efficient for creating a chemical library for screening purposes.
Detailed Experimental Protocols
Protocol 1: Synthesis of (E)-N'-(4-chlorobenzylidene)-2-(methylamino)acetohydrazide
This protocol details a representative synthesis. The choice of 4-chlorobenzaldehyde introduces a halogenated aromatic ring, a common feature in many bioactive compounds.
Materials and Reagents:
-
This compound (1.0 mmol, 103.12 mg)
-
4-chlorobenzaldehyde (1.0 mmol, 140.57 mg)
-
Absolute Ethanol (25 mL)
-
Glacial Acetic Acid (3-4 drops)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Buchner funnel and filter paper
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 25 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved.
-
Reagent Addition: To this solution, add 1.0 mmol of 4-chlorobenzaldehyde. A slight turbidity may be observed.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture. The acid catalyzes the condensation by activating the aldehyde.[3][8]
-
Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle or oil bath. Maintain a gentle reflux with constant stirring for 3-5 hours.
-
Reaction Monitoring (Self-Validation): Periodically monitor the reaction's progress using TLC (e.g., with a 7:3 ethyl acetate:hexane mobile phase). Spot the starting materials and the reaction mixture. The reaction is complete upon the disappearance of the starting material spots and the appearance of a single new product spot.
-
Isolation: After completion, remove the flask from the heat and allow it to cool slowly to room temperature. Further cool the flask in an ice bath for 30 minutes to maximize precipitation of the product.
-
Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Drying: Dry the purified solid product in a vacuum oven at 40-50°C to a constant weight.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods (FTIR, ¹H-NMR, Mass Spectrometry). Key expected signals include the azomethine proton (-N=CH-) around 8.0-8.5 ppm in the ¹H-NMR spectrum.
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compound, providing a quantitative measure of its antimicrobial potency.[1]
Materials and Reagents:
-
Synthesized hydrazone compound
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Dimethyl sulfoxide (DMSO)
-
0.5 McFarland turbidity standard
-
Resazurin sodium salt solution (optional, for colorimetric reading)
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the synthesized compound in DMSO (e.g., at 10 mg/mL). The standard antibiotic is prepared similarly.
-
Inoculum Preparation: Culture the microbial strains overnight. Dilute the culture in the appropriate sterile broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first column, creating a 1:2 dilution. Mix well and transfer 100 µL from the first column to the second, continuing this two-fold serial dilution across the plate. Discard the final 100 µL from the last column. This creates a range of concentrations to test.
-
Controls (Self-Validation):
-
Growth Control: Wells containing only broth and the microbial inoculum (no compound).
-
Sterility Control: Wells containing only broth (no compound, no inoculum).
-
Positive Control: A row with serial dilutions of the standard antibiotic.
-
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well (except the sterility control wells).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by adding a viability indicator like resazurin.[1]
Data Presentation and Structure-Activity Relationship (SAR)
Quantitative results from the MIC assay should be summarized in a clear, tabular format to facilitate comparison and identify trends.
Table 1: Hypothetical MIC Values (µg/mL) of Synthesized Hydrazone Derivatives
| Compound ID | R-Group on Aldehyde | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) |
| HZ-01 | 4-chloro | 16 | 64 | >128 |
| HZ-02 | 4-nitro | 8 | 32 | 64 |
| HZ-03 | 4-methoxy | 32 | >128 | >128 |
| HZ-04 | 2-hydroxy | 16 | 128 | 128 |
| Ciprofloxacin | N/A | 1 | 0.5 | N/A |
| Amphotericin B | N/A | N/A | N/A | 2 |
Interpretation: From this hypothetical data, one could infer preliminary SAR insights. For example, the presence of an electron-withdrawing group (like 4-nitro in HZ-02 ) appears to enhance activity against both Gram-positive and Gram-negative bacteria compared to an electron-donating group (4-methoxy in HZ-03 ).[4] Such insights are critical for guiding the next round of synthesis to optimize potency.
Conclusion and Future Directions
This compound serves as an excellent and synthetically tractable starting point for the development of novel antimicrobial agents. The protocols outlined here provide a robust framework for the synthesis, purification, and biological evaluation of its hydrazone derivatives.
Future work should focus on:
-
Library Expansion: Synthesizing a broader array of derivatives using diverse aliphatic and heterocyclic aldehydes to further explore the SAR.
-
Mechanism Elucidation: Performing assays, such as DNA gyrase inhibition assays, to confirm the mechanism of action for the most potent compounds.
-
In Silico Studies: Employing molecular docking and QSAR analyses to predict the binding modes of active compounds and design more effective inhibitors.[9][10]
-
Toxicity and In Vivo Studies: Assessing the cytotoxicity of lead compounds against mammalian cell lines, followed by efficacy testing in animal models of infection.
References
-
Kumari, M., & Narang, R. (2016). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research, 8(7), 823-836. Retrieved from [Link]
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American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. Retrieved from [Link]
-
Vu, H. T. T., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(5), e26930. Retrieved from [Link]
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Szwajca, A., et al. (2021). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 26(15), 4443. Retrieved from [Link]
-
Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Pharmaceuticals, 14(11), 1139. Retrieved from [Link]
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Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(43), 18861-18874. Retrieved from [Link]
-
Zhu, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Microbiology, 12, 749469. Retrieved from [Link]
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Gour, A., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 13, 1248967. Retrieved from [Link]
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Ling, L. L., & Ling, T. (2012). Screening Strategies to Identify New Antibiotics. Current Drug Targets, 13(3), 325-337. Retrieved from [Link]
-
Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(22), 6943. Retrieved from [Link]
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Borik, R. M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(10), 2383. Retrieved from [Link]
-
Noor, S., et al. (2022). Facile and straightforward synthesis of Hydrazone derivatives. ChemistrySelect, 7(10), e202104523. Retrieved from [Link]
-
Unnamed Author. (2024). Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. Retrieved from [Link]
-
El-Gammal, O. A., et al. (2011). Synthesis, Characterization and Antimicrobial Activities of Hydrazone Ligands Derived from 2-(phenylamino)acetohydrazide and Their Metal Complexes. Journal of the Korean Chemical Society, 55(3), 444-453. Retrieved from [Link]
-
Kumar, A., et al. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Asian Journal of Chemistry, 31(11), 2603-2607. Retrieved from [Link]
-
Ullah, A., et al. (2024). Synthesis of novel hydrazide Schiff bases with anti-diabetic and anti-hyperlipidemic effects: in-vitro, in-vivo and in-silico approaches. Journal of Biomolecular Structure & Dynamics. Retrieved from [Link]
-
Silas, C. U., et al. (2025). Synthesis, Characterization, and Antimicrobial Activities of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Ligand and Its Co(II) Complex. Journal of Materials Science Research and Reviews. Retrieved from [Link]
-
Kwiecień, H., et al. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Medicinal Chemistry Research, 24, 3317-3329. Retrieved from [Link]
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Application Notes & Protocols: The Utility of 2-(Methylamino)acetohydrazide and its Analogs in Modern Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed exploration of 2-(Methylamino)acetohydrazide, also known as N-methylglycine hydrazide, as a versatile scaffold in medicinal chemistry. While direct literature on this specific molecule is limited, its core structure is representative of the broader class of glycine hydrazides, which are instrumental in the synthesis of bioactive compounds. We will dissect the chemical logic behind its utility, present its applications in diverse therapeutic areas—from infectious diseases to cystic fibrosis—and provide detailed, field-proven protocols for the synthesis and derivatization of this valuable chemical entity.
Part 1: The Strategic Value of the Hydrazide Moiety in Drug Design
The hydrazide functional group (R-CO-NH-NH₂) is a cornerstone of medicinal chemistry for several key reasons.[1][2] It is a highly versatile chemical handle, readily synthesized from common precursors like esters or acyl chlorides via reaction with hydrazine hydrate.[1][3] More importantly, the hydrazide is a direct precursor to the hydrazone linkage (-CO-NH-N=C), a privileged pharmacophore found in a multitude of clinically relevant drugs.[4][5][6]
The strategic importance of the hydrazide-hydrazone moiety lies in its structural and electronic properties:
-
Hydrogen Bonding Capability: The -NH- and C=O groups are excellent hydrogen bond donors and acceptors, respectively, facilitating strong and specific interactions with biological targets like enzyme active sites or protein receptors.[1]
-
Conformational Flexibility and Rigidity: The core structure allows for the synthesis of molecules with tunable flexibility. The C-N single bonds allow rotation, while the C=N double bond of the resulting hydrazone introduces planar rigidity, which can be crucial for optimizing binding affinity.
-
Synthetic Accessibility: Hydrazides react readily with a vast library of commercially available aldehydes and ketones, enabling the rapid generation of large, diverse compound libraries for high-throughput screening. This "plug-and-play" nature is exceptionally valuable in the hit-to-lead optimization phase of drug discovery.[7][8]
The this compound scaffold incorporates these features within a glycine framework, providing a non-chiral, flexible linker that serves as an excellent foundation for building complex molecular architectures.
Part 2: Therapeutic Applications & Target-Oriented Synthesis
The N-methylglycine hydrazide core and its close analogs have been successfully employed in the development of agents for a range of diseases.
Antitubercular Agents
One of the most compelling applications is in the fight against Mycobacterium tuberculosis (Mtb). Research has demonstrated that N-aryl and N-alkyl glycine hydrazide derivatives possess potent antitubercular properties, even against strains resistant to frontline drugs like isoniazid.[9]
Case Study: N-methyl-N-(2-naphthyl)glycine hydrazide This analog of our core structure showed significant inhibitory action against the Mtb H37Rv strain.[9] The mechanism is believed to involve the disruption of mycobacterial cell wall synthesis or other essential enzymatic processes. The lipophilic naphthyl group likely enhances cell penetration, while the glycine hydrazide portion coordinates with metallic cofactors in Mtb enzymes.
Protocol 1: Synthesis of N-methyl-N-(2-naphthyl)glycine hydrazide
This protocol describes a representative synthesis, adapted from established methodologies for similar compounds.[9]
Step 1: Esterification of N-methyl-N-(2-naphthyl)glycine
-
Suspend N-methyl-N-(2-naphthyl)glycine (1.0 eq) in anhydrous methanol (10 volumes).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Remove the solvent under reduced pressure. The resulting crude methyl ester hydrochloride can be used directly in the next step.
Step 2: Hydrazinolysis to form the Hydrazide
-
Dissolve the crude methyl ester hydrochloride from the previous step in ethanol (15 volumes).
-
Add hydrazine hydrate (5.0 eq, 80% solution) slowly at room temperature.
-
Reflux the reaction mixture for 8-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and reduce the solvent volume by approximately half.
-
Pour the concentrated mixture into cold water, which should induce precipitation of the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield N-methyl-N-(2-naphthyl)glycine hydrazide. Recrystallization from ethanol can be performed for further purification.
Antiviral (HIV-1) Agents
The glycine hydrazide scaffold is exceptionally useful for constructing peptide-peptoid hybrid libraries. These libraries are used to discover inhibitors of protein-protein interactions, such as the one between the HIV-1 Gag protein and the host protein Tsg101, which is critical for viral budding.[7][8]
By reacting a peptide-bound glycine hydrazide with a library of aldehydes, researchers can rapidly generate and screen thousands of compounds to identify potent antagonists.[8] This approach is far more efficient than traditional methods that require the synthesis of each N-alkyl glycine residue individually.
Diagram 1: General Synthetic Pathway for Hydrazide/Hydrazone Derivatives
Caption: General workflow for synthesizing hydrazide and hydrazone derivatives.
CFTR Channel Inhibitors
High-throughput screening campaigns have identified glycine hydrazides as a novel class of inhibitors for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an ion channel critical for maintaining fluid balance across epithelial surfaces.[10] Compounds like GlyH-101 (N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide) act as pore-occluding blockers.[10]
This discovery opens avenues for developing new antidiarrheal agents, as inhibiting CFTR can reduce intestinal fluid secretion. The glycine hydrazide core serves as the central scaffold, with potency and specificity tuned by the substituents on the N-terminus and the hydrazone moiety.
Part 3: General Experimental Protocols
The following protocols are designed to be broadly applicable for the derivatization of the this compound scaffold.
Protocol 2: General Synthesis of Hydrazones from this compound
This protocol outlines the condensation reaction to form the hydrazone, a critical step for generating bioactive molecules.
Materials:
-
This compound (1.0 eq)
-
Selected aldehyde or ketone (1.0 - 1.1 eq)
-
Anhydrous Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
Procedure:
-
Dissolve this compound in anhydrous ethanol (10-15 volumes) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add the selected aldehyde or ketone to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature or heat to reflux for 2-8 hours. The optimal conditions depend on the reactivity of the carbonyl compound.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product may precipitate directly from the solution.
-
If precipitation occurs, collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water or an anti-solvent (e.g., hexane) to induce crystallization/precipitation.
-
Collect the product and characterize it using standard analytical techniques (NMR, MS, IR).
Diagram 2: Library Synthesis from a Hydrazide Core
Caption: Combinatorial approach to generate a diverse library from a single hydrazide.
Part 4: Data Summary & Conclusion
The true power of the this compound scaffold is realized through its derivatives. The table below summarizes the biological activities of various glycine hydrazide analogs reported in the literature.
| Compound Class | Derivative Example | Therapeutic Area | Biological Activity / Target | Reference |
| N-Aryl Glycine Hydrazides | N-methyl-N-(2-naphthyl)glycine hydrazide | Antitubercular | Potent inhibition of M. tuberculosis H37Rv | [9] |
| Glycine Hydrazones | GlyH-101 | Cystic Fibrosis / Diarrhea | Pore-occluding inhibitor of the CFTR Cl⁻ channel | [10] |
| Peptide-Peptoid Hybrids | N-substituted glycine hydrazone library | Antiviral (HIV) | Antagonists of the HIV-1 Gag-Tsg101 interaction | [7][8] |
| Thiazole Hydrazones | N'-2-(2-methylamino)thiazol-4-yl)acetohydrazide-hydrazones | Anticancer | Antiproliferative activity against cancer cell lines | [11] |
| Benzohydrazide Hydrazones | 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives | Antiprotozoal | Inhibition of Entamoeba histolytica | [12] |
This compound, as a representative of the N-substituted glycine hydrazides, is a highly valuable and synthetically tractable scaffold for modern drug discovery. Its straightforward conversion to a diverse array of hydrazones allows for the systematic exploration of chemical space and the optimization of biological activity across multiple therapeutic domains. The protocols and applications outlined in this document demonstrate its utility and provide a robust framework for researchers aiming to leverage this powerful chemical tool in their own drug development programs.
References
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Nastasa, C., et al. (2014). Synthesis of Novel 2-metylamino-4-substituted-1,3-thiazoles with Antiproliferative Activity. Revista de Chimie, 65(12), 1413-1416. [Link]
-
Muanprasat, C., et al. (2004). Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors: Mechanism, Structure–Activity Analysis, and In Vivo Efficacy. Journal of General Physiology, 124(2), 125-137. [Link]
-
Liu, F., et al. (2006). Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists. Organic Letters, 8(22), 5165-5168. [Link]
-
Gomes, P., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(19), 6296. [Link]
-
Liu, F., et al. (2006). Hydrazone- and hydrazide-containing N-substituted glycines as peptoid surrogates for expedited library synthesis: application to the preparation of Tsg101-directed HIV-1 budding antagonists. PubMed. [Link]
-
Ramamurthy, B., & Bhatt, M. V. (1989). Synthesis and antitubercular activity of N-(2-naphthyl)glycine hydrazide analogues. Journal of Medicinal Chemistry, 32(11), 2421-2426. [Link]
-
Al-Omair, M. A. (2011). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 16(8), 6529-6541. [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazide derivatives in the new millennium. ResearchGate. [Link]
-
Popiolek, L., & Kosikowska, U. (2022). Acylhydrazones and Their Biological Activity: A Review. Molecules, 27(15), 4995. [Link]
-
Amir, M., et al. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. European Journal of Medicinal Chemistry, 124, 440-451. [Link]
-
Li, Y., et al. (2021). Design, Synthesis and Various Bioactivity of Acylhydrazone-Containing Matrine Analogues. Molecules, 26(11), 3328. [Link]
-
Refat, M. S., et al. (2015). Synthesis, Characterization and Antimicrobial Activities of Hydrazone Ligands Derived from 2-(phenylamino)acetohydrazide and Their Metal Complexes. ResearchGate. [Link]
-
Ghazaryan, E., et al. (2016). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. ResearchGate. [Link]
-
Al-Masoudi, W. A. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal, 18(1), 16-25. [Link]
-
Mali, S. N., & Thorat, B. R. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules, 26(21), 6649. [Link]
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Application Note: 2-(Methylamino)acetohydrazide – A Versatile Synthon for Next-Generation Combinatorial Libraries
An Application Note and Protocol Guide for Researchers
Introduction: The Strategic Value of N-Substituted Hydrazide Scaffolds
In the landscape of modern drug discovery, the efficiency of generating novel, diverse, and drug-like molecular libraries is paramount. Combinatorial chemistry provides a powerful engine for this exploration, enabling the systematic assembly of vast chemical repertoires.[1] Within this paradigm, the selection of the core building block, or synthon, is a critical decision that dictates the structural and functional space accessible to a library.
Hydrazides have long been recognized as privileged synthons in medicinal chemistry. Their robust reactivity and capacity to serve as precursors to a wide array of biologically active heterocycles—such as pyrazoles, oxadiazoles, and triazoles—make them indispensable tools.[2][3] This application note introduces 2-(methylamino)acetohydrazide , a bifunctional synthon poised to unlock new avenues in combinatorial library design.
This molecule uniquely combines the established reactivity of a hydrazide with a secondary N-methylamino group. This N-methylation is not a trivial substitution; it introduces a conformational constraint that can significantly influence the planarity, electronic properties, and ultimately the biological activity of its derivatives.[4] By serving as a stable point of diversity and a modulator of physicochemical properties, the N-methyl group offers a strategic advantage over traditional unsubstituted hydrazides.
This guide provides a comprehensive overview of this compound, from its synthesis and core reactivity to detailed protocols for its application in the construction of N-methyl-N-acylhydrazone libraries, a class of compounds with demonstrated therapeutic potential.[5][6]
Synthon Profile and Synthesis
Molecular Structure and Key Features
This compound (MW: 103.12 g/mol ) possesses three key reactive sites that can be strategically employed in library synthesis:
-
Terminal Hydrazine Amino Group (-NH₂): Highly nucleophilic and the primary site for condensation reactions with electrophiles, most notably aldehydes and ketones.
-
Acyl Carbonyl Group (C=O): Influences the electronics of the hydrazide moiety and can participate in cyclization reactions.
-
Secondary Amine (-NH(CH₃)): Offers a secondary point for diversification (e.g., acylation, alkylation) under orthogonal conditions and influences the conformational behavior of derivatives.
Recommended Synthetic Protocol
While this compound is commercially available[7], understanding its synthesis provides insight into potential impurities and scale-up strategies. The most direct and widely adopted method for synthesizing hydrazides is the hydrazinolysis of a corresponding ester.[2][8]
The following protocol describes a reliable synthesis from methyl N-methylglycinate (methyl sarcosinate).
Protocol 2.2.1: Synthesis of this compound
| Step | Procedure | Rationale & Expert Insights |
| 1. Reagent Preparation | In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl N-methylglycinate (1.0 eq) in absolute ethanol (5-10 mL per gram of ester). | Ethanol is an excellent solvent for both the ester and hydrazine hydrate, facilitating a homogeneous reaction. Using absolute ethanol minimizes water, which could otherwise hydrolyze the ester. |
| 2. Hydrazinolysis | To the stirred solution, add hydrazine hydrate (N₂H₄·H₂O, 2.0 to 3.0 eq) dropwise at room temperature. | An excess of hydrazine hydrate is used to drive the reaction to completion. The reaction is typically exothermic; slow addition helps control the temperature. A patent for a similar synthesis keeps the mixture at room temperature for an extended period.[9] |
| 3. Reaction Monitoring | Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed (typically 12-24 hours). | TLC allows for straightforward monitoring of the disappearance of the less polar ester spot and the appearance of the more polar hydrazide product. |
| 4. Product Isolation | Cool the reaction mixture to room temperature, then concentrate under reduced pressure to remove the ethanol and excess hydrazine hydrate. | Co-evaporation with a high-boiling point solvent like toluene can aid in the complete removal of residual hydrazine hydrate. |
| 5. Purification | The resulting crude oil or solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) or by silica gel chromatography. | The choice of purification depends on the scale and purity of the crude product. Recrystallization is often sufficient for high-purity material. |
Core Application: Combinatorial Synthesis of N-Methyl-N-Acylhydrazones
The cornerstone reaction for leveraging this compound in combinatorial chemistry is its condensation with carbonyl compounds to form stable N-acylhydrazone linkages.[10] This reaction is robust, high-yielding, and proceeds under mild conditions, making it ideal for library production.
Reaction Mechanism and the Influence of N-Methylation
The reaction proceeds via nucleophilic attack of the terminal hydrazide nitrogen onto the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration, typically under mild acid catalysis, to yield the hydrazone product.[11]
The N-methyl group on the adjacent nitrogen introduces significant steric and electronic effects. Studies on similar N-methylated N-acylhydrazones have shown that this substitution can lock the O=C—N—N dihedral angle into a specific conformation (often synperiplanar), whereas unsubstituted analogs exist in an antiperiplanar conformation.[4] This conformational rigidity can reduce the entropic penalty upon binding to a biological target, potentially enhancing affinity.
Figure 1: Workflow for generating a diverse N-methyl-N-acylhydrazone library.
General Protocol for Library Synthesis in 96-Well Format
This protocol is designed for the parallel synthesis of a hydrazone library using a diverse set of aldehyde building blocks.
Protocol 3.2.1: Parallel Synthesis of an N-Methyl-N-Acylhydrazone Library
| Step | Procedure (per well) | Rationale & Expert Insights |
| 1. Stock Solutions | Prepare a 0.2 M stock solution of this compound in absolute ethanol. Prepare 0.2 M stock solutions of each aldehyde building block in ethanol or DMSO. | Using stock solutions ensures accurate and rapid dispensing into the 96-well plate. DMSO can be used for less soluble aldehydes, but the final concentration should be kept low (<5%) to avoid interference. |
| 2. Reagent Dispensing | To each well of a 96-well reaction block, add 200 µL (40 µmol, 1.0 eq) of the this compound stock solution. | This establishes the core synthon in each reaction vessel. |
| 3. Building Block Addition | Add 220 µL (44 µmol, 1.1 eq) of a unique aldehyde stock solution to each well. | A slight excess of the aldehyde ensures complete consumption of the core hydrazide synthon, simplifying purification. This is a common strategy in combinatorial synthesis.[12] |
| 4. Catalysis | Add 10 µL of a 1 M solution of acetic acid in ethanol to each well. | Mild acid catalysis is crucial for accelerating the dehydration step of hydrazone formation.[13] Acetic acid is sufficiently strong without causing degradation of sensitive functional groups. |
| 5. Reaction | Seal the reaction block and place it on an orbital shaker at 50°C for 16 hours. | Gentle heating increases the reaction rate. Sealing the plate prevents solvent evaporation. The reaction time should be optimized, but 16 hours is a good starting point for a wide range of aldehydes. |
| 6. Workup & Analysis | Allow the block to cool. Evaporate the solvent using a centrifugal evaporator. Re-dissolve the residue in a suitable solvent (e.g., DMSO) for analysis (LC-MS) and biological screening. | For library synthesis, purification is often deferred until after initial screening. Direct analysis by LC-MS confirms product formation and provides an estimate of purity for each library member. |
Representative Quantitative Data
The following table illustrates expected outcomes for the condensation reaction with a small, diverse set of aldehydes, demonstrating the robustness of the protocol.
| Aldehyde Building Block | Structure (R-CHO) | Expected Yield (%) | Purity (LC-MS, %) |
| Benzaldehyde | C₆H₅-CHO | >95% | >98% |
| 4-Chlorobenzaldehyde | 4-Cl-C₆H₄-CHO | >95% | >98% |
| 4-Methoxybenzaldehyde | 4-MeO-C₆H₄-CHO | >95% | >97% |
| 2-Naphthaldehyde | C₁₀H₇-CHO | >90% | >95% |
| Furfural | C₄H₃O-CHO | >90% | >95% |
Advanced Applications and Further Diversification
The utility of this compound extends beyond the initial hydrazone formation, offering opportunities for creating highly complex and three-dimensional scaffolds.
Figure 2: Multi-vector diversification strategy using the synthon.
Secondary Diversification at the N-Methylamino Group
The secondary amine within the hydrazone product scaffold remains available for further reactions. Under conditions that do not cleave the hydrazone, this site can be acylated or sulfonylated, introducing a second vector of diversity into the library. This requires careful selection of orthogonal reaction conditions.
Cyclization to Form Heterocyclic Cores
N-acylhydrazones are well-established precursors for a variety of 5-membered heterocycles.[2] For instance, oxidative cyclization using reagents like (diacetoxyiodo)benzene (DIB) can convert the N-acylhydrazone moiety into a 1,3,4-oxadiazole ring. This transforms a flexible linear molecule into a rigid, planar heterocyclic core, which is often desirable for improving drug-like properties.
Conclusion
This compound is a highly valuable and versatile synthon for modern combinatorial chemistry. Its unique combination of a reactive hydrazide for robust library production and a strategically placed N-methylamino group for conformational control and secondary diversification makes it a superior choice for exploring novel chemical space. The protocols outlined in this guide provide a solid foundation for researchers to harness the full potential of this building block in their drug discovery programs.
References
-
Title: Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.[2] Source: MDPI URL: [Link]
-
Title: Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists.[12][14] Source: PMC - NIH URL: [Link]
-
Title: Dynamic combinatorial chemistry with hydrazones: libraries incorporating heterocyclic and steroidal motifs.[15] Source: Michael Pittelkow URL: [Link]
-
Title: 2-(2-Methylanilino)-N′-(propan-2-ylidene)acetohydrazide.[16] Source: PMC - NIH URL: [Link]
-
Title: Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity.[5] Source: PMC - NIH URL: [Link]
-
Title: Synthesis of Hydrazides and their Pharmacological Evaluation.[3] Source: Walsh Medical Media URL: [Link]
-
Title: Novel Hybrid Molecules Containing Three Biologically Active Key Structural Motifs.[6] Source: NIH URL: [Link]
-
Title: Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives.[13] Source: PMC - NIH URL: [Link]
-
Title: Enantioselective Synthesis of N-Protected α-Amino Acid Hydrazides.[8] Source: Thieme URL: [Link]
-
Title: Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones.[4] Source: NIH URL: [Link]
-
Title: Amino acid hydrazides.[9] Source: Google Patents URL:
-
Title: Combinatorial Chemistry in Drug Discovery.[1] Source: PMC - NIH URL: [Link]
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Application Note: Enhancing Ketone Analysis in Complex Matrices through Derivatization with 2-(Methylamino)acetohydrazide
Abstract
The quantitative and qualitative analysis of ketones is a critical task in metabolomics, drug development, and clinical diagnostics. However, native ketones often present significant analytical challenges, including poor ionization efficiency in mass spectrometry and limited retention in reversed-phase chromatography. This application note provides a comprehensive guide to the derivatization of ketones using 2-(Methylamino)acetohydrazide, a hydrazide-containing reagent designed to overcome these analytical hurdles. We will explore the underlying reaction mechanism, provide a detailed, field-tested protocol for sample derivatization and subsequent LC-MS/MS analysis, and discuss key optimization parameters to ensure robust and reliable results.
Introduction: The Challenge of Ketone Analysis
Ketones are a diverse class of carbonyl-containing compounds central to numerous biological and chemical processes. From key metabolic intermediates like ketone bodies to steroidal hormones, their accurate measurement is paramount.[1][2] Direct analysis, however, is often hampered by their physicochemical properties. Many low-molecular-weight ketones are highly polar and volatile, leading to poor chromatographic performance, while larger ketosteroids can lack the ionizable functional groups necessary for sensitive detection by electrospray ionization mass spectrometry (ESI-MS).[3][4][5]
Chemical derivatization offers a powerful solution by covalently modifying the analyte to introduce desirable analytical characteristics.[6][7] This strategy can be used to:
-
Enhance Ionization Efficiency: Introduce a readily ionizable moiety to increase signal intensity in MS.[4]
-
Improve Chromatographic Separation: Alter the polarity and hydrophobicity of the analyte for better retention and peak shape.[3]
-
Increase Method Specificity: Allow for targeted analysis using techniques like multiple reaction monitoring (MRM) based on characteristic fragmentation of the derivative.[8]
This guide focuses on this compound, a reagent that leverages the highly specific and efficient reaction between a hydrazide and a carbonyl group to form a stable hydrazone derivative. This reagent is analogous to the well-established Girard's reagents, which are widely used to "charge-tag" neutral carbonyls for enhanced MS detection.[8][9][10]
Reaction Mechanism: Hydrazone Formation
The derivatization process is a classic acid-catalyzed nucleophilic addition-elimination reaction. The terminal nitrogen of the this compound hydrazide group acts as a potent nucleophile, attacking the electrophilic carbon of the ketone's carbonyl group. This is followed by the elimination of a water molecule to yield a stable C=N double bond, forming the corresponding hydrazone derivative.[11][12][13]
The presence of a mild acid catalyst (e.g., acetic acid, formic acid) is crucial as it protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack.[8]
Caption: Reaction of a ketone with this compound.
The resulting hydrazone contains a basic methylamino group, which is readily protonated under typical acidic LC-MS mobile phase conditions, leading to a significant enhancement in signal intensity in positive-ion ESI-MS.
Experimental Workflow and Protocol
This section provides a robust, step-by-step protocol for the derivatization of ketones in a sample extract, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Overall Experimental Workflow
The process involves sample extraction, derivatization, and subsequent LC-MS/MS analysis. Each step is critical for achieving accurate and reproducible results.
Caption: General workflow for ketone analysis via derivatization.
Materials and Reagents
-
Derivatization Reagent: this compound hydrochloride (or free base)
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS Grade
-
Acid Catalyst: Glacial Acetic Acid or Formic Acid
-
Sample Solvent: 50:50 Methanol:Water or other appropriate solvent for sample resuspension
-
LC-MS Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Equipment:
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Heating block or incubator
-
Vortex mixer
-
Centrifuge
-
LC-MS system with ESI source
-
Reagent Preparation
Derivatization Solution (10 mg/mL):
-
Weigh 10 mg of this compound hydrochloride into a clean vial.
-
Add 1 mL of a 95:5 (v/v) Acetonitrile:Glacial Acetic Acid solution.
-
Vortex thoroughly until the reagent is fully dissolved.
-
Expert Insight: This solution should be prepared fresh daily to ensure maximum reactivity, as hydrazides can degrade over time. The high concentration of organic solvent helps to precipitate proteins from biological extracts during the reaction. The acid is essential for catalysis.[8]
-
Step-by-Step Derivatization Protocol
-
Sample Preparation: Prepare your sample extract (e.g., from plasma, urine, or a chemical reaction). Perform a final evaporation step and ensure the dried extract is ready for reconstitution.
-
Reconstitution: Reconstitute the dried sample extract in 50 µL of sample solvent (e.g., 50:50 MeOH:Water). Vortex for 30 seconds.
-
Reagent Addition: Add 50 µL of the freshly prepared Derivatization Solution to the reconstituted sample.
-
Incubation: Cap the tube tightly and vortex for 10 seconds. Place the tube in a heating block set to 60 °C for 60 minutes .
-
Cooling & Dilution: After incubation, remove the sample and allow it to cool to room temperature.
-
Final Preparation: Dilute the reaction mixture 10-fold (or as needed for your sample concentration) with Mobile Phase A. For example, add 900 µL of Mobile Phase A to the 100 µL reaction mixture.
-
Centrifugation: Centrifuge the diluted sample at >12,000 x g for 5 minutes to pellet any precipitated material.
-
Transfer: Carefully transfer the supernatant to an LC autosampler vial for analysis.
Suggested LC-MS/MS Parameters
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Column Temperature: 40 °C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % Mobile Phase B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
MS Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): The protonated molecular ion of the derivatized ketone, [M+H]⁺.
-
Product Ion (Q3): A characteristic fragment ion. This is often a neutral loss of the reagent side chain or another stable fragment. This must be determined empirically by infusing a derivatized standard. For Girard's reagents, a common transition is the neutral loss of the quaternary amine.[8] A similar fragmentation pattern is expected here.
-
Method Optimization and Validation
To ensure the protocol is a self-validating system, several parameters should be optimized for your specific ketone(s) of interest.
| Parameter | Typical Range | Rationale & Expert Insight |
| Reaction Temperature | 25 - 75 °C | Higher temperatures increase reaction rates but can potentially degrade thermally labile analytes. 60 °C is a common starting point.[3][14] |
| Reaction Time | 15 - 90 min | Insufficient time leads to incomplete derivatization. A time-course experiment should be run to find the plateau where the product peak area no longer increases. |
| Reagent Concentration | 1 - 20 mg/mL | A sufficient molar excess of the reagent is needed to drive the reaction to completion. However, excessively high concentrations can cause ion suppression in the MS source. |
| Acid Catalyst % | 1 - 10% (v/v) | The pH affects the reaction rate. Optimal pH is typically mildly acidic (pH 4-5). Too low a pH will protonate the hydrazide, deactivating it as a nucleophile. |
Method Validation: A validated method should demonstrate acceptable performance for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The use of a stable isotope-labeled internal standard, derivatized alongside the sample, is highly recommended for the most accurate quantification.[1][2][15]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Derivative Peak Area | 1. Incomplete reaction.2. Reagent degradation.3. Ion suppression. | 1. Optimize reaction time/temperature (See Sec. 4).2. Prepare fresh derivatization solution.3. Dilute the final sample further; optimize chromatography to separate the analyte from matrix components. |
| Multiple Derivative Peaks | Formation of E/Z geometric isomers at the C=N bond. | This is common for hydrazones.[8][16] If chromatographic separation is incomplete, sum the peak areas of both isomers for quantification. |
| Poor Peak Shape | 1. Column overload.2. Secondary interactions with the column. | 1. Dilute the sample or reduce injection volume.2. Ensure mobile phase pH is appropriate; try a different column chemistry. |
Conclusion
Derivatization with this compound is a highly effective strategy for improving the analytical performance of methods for ketone quantification. By forming a stable hydrazone, this reagent enhances ionization efficiency and chromatographic behavior, enabling sensitive and specific detection by LC-MS/MS. The protocol provided herein serves as a comprehensive starting point that, with minor analyte-specific optimization, can be readily implemented in research and development settings to achieve reliable and high-quality data for a wide range of ketone-containing molecules.
References
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Jiang, H., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC - NIH. Available at: [Link]
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Eichler, M., et al. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. ResearchGate. Available at: [Link]
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McDonald, J. G., et al. (2014). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research. Available at: [Link]
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Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma. PubMed. Available at: [Link]
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Jiang, H., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. ResearchGate. Available at: [Link]
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Johnson, D. W. (2008). A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]
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Wang, Y., et al. (2021). Isotope-coded derivatization with designed Girard-type reagent as charged isobaric mass tags for non-targeted profiling and discovery of natural aldehydes by liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]_
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Penning, T. M., et al. (2019). Detection and Quantification of UV-Transparent Keto-androgens by Dinitrophenylhydrazine Derivatization for Discontinuous Kinetic Assays. PMC - NIH. Available at: [Link]
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Marquet, P., et al. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. PubMed. Available at: [Link]
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Kholikov, K., et al. (2024). Cyanoacetohydrazide as a Novel Derivatization Agent for the Determination of UHPLC-HRMS Steroids in Urine. MDPI. Available at: [Link]
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Application Note: NMR Characterization of 2-(Methylamino)acetohydrazide and its N-Acylhydrazone Derivatives
Abstract
This comprehensive guide provides a detailed framework for the structural characterization of 2-(methylamino)acetohydrazide and its reaction products, primarily N-acylhydrazones, using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers in medicinal chemistry and drug development, this document elucidates the causal relationships behind experimental choices, offers validated step-by-step protocols, and presents a systematic approach to spectral interpretation. We delve into the key spectral signatures of the parent hydrazide and the diagnostic changes observed upon condensation with carbonyl compounds. Special emphasis is placed on identifying and understanding the conformational isomerism inherent in N-acylhydrazones, a critical factor influencing their biological activity.
Introduction: The Versatility of this compound
This compound is a valuable bifunctional building block in synthetic organic chemistry. Its structure incorporates a reactive hydrazide moiety (-CONHNH₂) and a secondary amine (-NHCH₃), making it a precursor for a diverse range of heterocyclic compounds and N-acylhydrazones (NAHs). NAHs are a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities.
The unambiguous structural confirmation of these molecules is paramount. NMR spectroscopy stands as the most powerful technique for this purpose, providing precise insights into molecular structure, connectivity, and stereochemistry in solution. This note details the application of ¹H and ¹³C NMR to confidently characterize this compound and track its conversion to N-acylhydrazone products.
Foundational Principles of NMR Analysis for Hydrazides and Hydrazones
A successful NMR analysis hinges on understanding how molecular features translate into spectral data. For the compounds , the key is to focus on diagnostic proton (¹H) and carbon (¹³C) signals.
-
Chemical Shift (δ): The position of a signal (in ppm) is dictated by the electronic environment of the nucleus. Electronegative atoms (O, N) deshield adjacent nuclei, shifting their signals downfield (higher ppm values).[1]
-
Signal Multiplicity: Spin-spin coupling between non-equivalent neighboring protons splits signals into multiplets (doublets, triplets, etc.), revealing the connectivity of the carbon skeleton.
-
Exchangeable Protons (-NH, -NH₂): Protons on heteroatoms can exchange with each other or with trace water in the solvent (especially deuterated methanol or chloroform). This can lead to signal broadening or disappearance. The use of a non-exchanging solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is crucial for reliably observing these protons.[2]
-
Conformational Isomerism: The N-acylhydrazone backbone contains multiple bonds with restricted rotation (C=N, C-N amide). This often results in the presence of multiple stable conformers or isomers in solution (e.g., E/Z isomers at the imine bond and syn/anti conformers at the amide bond), which are observable as separate sets of signals in the NMR spectrum.[3][4][5] This signal duplication is a hallmark of N-acylhydrazone chemistry.[3][6][7]
Characterization of the Starting Material: this compound
Before characterizing reaction products, a thorough analysis of the starting material is essential.
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of DMSO-d₆.
-
Rationale: DMSO-d₆ is the solvent of choice as its hydrogen-bond accepting nature slows the exchange rate of N-H protons, allowing for their sharp observation and coupling.[2]
-
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
(Optional but Recommended) Acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) for unambiguous assignments.
-
Workflow for Starting Material Analysis
Caption: Workflow for NMR characterization of the starting material.
Expected Spectral Data for this compound
The following table summarizes the anticipated NMR signals. Exact chemical shifts can vary slightly based on concentration and temperature.
| Group | Proton (¹H) Assignment | Expected δ (ppm) | Multiplicity | Carbon (¹³C) Assignment | Expected δ (ppm) |
| N-Methyl | -NHCH₃ | ~2.3 - 2.5 | Singlet | -NHC H₃ | ~35 - 40 |
| Methylene | -CH₂ -C=O | ~3.0 - 3.3 | Singlet | -C H₂-C=O | ~55 - 60 |
| Amine | -NH CH₃ | Broad Singlet | Broad Singlet | - | - |
| Hydrazide | -C(O)NH - | ~9.0 - 9.5 | Broad Singlet | - | - |
| Hydrazide | -NH₂ | ~4.2 - 4.5 | Broad Singlet | - | - |
| Carbonyl | - | - | - | -C =O | ~168 - 172 |
-
Causality: The methylene protons (-CH₂-) are adjacent to both a secondary amine and a carbonyl group, placing their signal in the ~3.0-3.3 ppm range. The N-methyl protons are a singlet as they have no adjacent protons to couple with. The hydrazide NH and NH₂ protons are significantly downfield, with the amide NH being the most deshielded due to the resonance effect of the adjacent carbonyl group.[2][3]
Synthesis and Characterization of N-Acylhydrazone Products
The primary reaction of this compound is its acid-catalyzed condensation with aldehydes or ketones to form stable N-acylhydrazone products.[8][9][10]
Reaction Scheme: Formation of an N-Acylhydrazone
Caption: General reaction for the synthesis of N-acylhydrazones.
Protocol 2: Synthesis of a Representative N-Acylhydrazone
(Example: Reaction with 4-chlorobenzaldehyde)
-
Reactant Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in 10 mL of absolute ethanol.
-
Addition: Add 4-chlorobenzaldehyde (1.0 mmol) to the solution, followed by 2-3 drops of glacial acetic acid as a catalyst.
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Self-Validation: The reaction is complete when the starting aldehyde spot is no longer visible by TLC.
-
-
Work-up: Allow the mixture to cool to room temperature. The product often precipitates.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials and dry under vacuum. Recrystallization may be performed if necessary to obtain high purity.
Protocol 3: NMR Analysis of the N-Acylhydrazone Product
Follow the same procedure as Protocol 1 , using the purified N-acylhydrazone product and DMSO-d₆ as the solvent.
Interpreting the NMR Spectrum of the N-Acylhydrazone
The NMR spectrum of the product provides definitive evidence of the reaction's success. The key is to look for the appearance of new signals and the disappearance or shifting of original ones.
Key Spectral Transformations:
-
Disappearance of Aldehyde Proton: The highly deshielded aldehyde proton signal (δ ~9.5-10.5 ppm) will be absent in the product spectrum.
-
Disappearance of Hydrazide -NH₂ Protons: The signal for the terminal -NH₂ group (δ ~4.2-4.5 ppm) will disappear.
-
Appearance of Imine Proton: A new, characteristic singlet for the azomethine or imine proton (N=CH) will appear downfield, typically in the δ 8.0-8.5 ppm region.[3][11]
-
Shift of Amide NH Proton: The remaining amide NH proton signal often shifts further downfield (δ > 11.0 ppm) due to changes in conjugation and hydrogen bonding.[11]
-
Signal Duplication (Isomerism): Crucially, many of the signals, particularly the NH, N=CH, and adjacent methylene (-CH₂-) protons, may appear as two distinct sets.[3][12] This indicates the presence of two stable conformers in solution at room temperature. The ratio of these conformers can be determined by integrating the corresponding pairs of signals.[4]
Comparative NMR Data: Starting Material vs. Product
| Assignment | This compound δ (ppm) | N'-(4-chlorobenzylidene)-2-(methylamino)acetohydrazide δ (ppm) | Comments |
| -NH₂ | ~4.3 (s, 2H) | Absent | Confirms reaction at the hydrazide terminus. |
| -CH₂ - | ~3.1 (s, 2H) | ~4.1 and ~4.5 (two singlets, total 2H) | Signal shifts downfield and splits due to two conformers. |
| Imine -N=CH - | Absent | ~8.1 and ~8.4 (two singlets, total 1H) | Diagnostic signal for hydrazone formation.[3] |
| Amide -NH - | ~9.2 (s, 1H) | ~11.5 and ~11.7 (two singlets, total 1H) | Signal shifts significantly downfield and splits.[11] |
| Aldehyde -CH O | N/A | Absent (from starting aldehyde) | Confirms consumption of the aldehyde. |
Note: The observation of two sets of signals (e.g., for -CH₂-, -N=CH-, and -NH-) is a direct consequence of restricted rotation around the N-N and C-N bonds, leading to a mixture of stable syn- and anti-periplanar conformers in DMSO solution.[3][4]
Workflow for Product Synthesis and Analysis
Caption: Integrated workflow for N-acylhydrazone synthesis and NMR validation.
Conclusion
NMR spectroscopy is an indispensable tool for the characterization of this compound and its derivatives. A systematic approach, beginning with the careful analysis of the starting material in an appropriate solvent like DMSO-d₆, establishes a crucial baseline. The definitive confirmation of N-acylhydrazone formation is achieved by identifying the disappearance of reactant signals (aldehyde -CHO, hydrazide -NH₂) and the appearance of diagnostic product signals (imine -N=CH). Furthermore, recognizing the common phenomenon of signal duplication is key to correctly interpreting the spectra, as it provides valuable information about the conformational behavior of these molecules in solution. These protocols and interpretive guidelines provide a robust framework for researchers to confidently elucidate the structures of novel compounds derived from this versatile synthetic platform.
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Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]
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Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. ACS Omega. [Link]
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New Acyl Hydrazone Derivatives: Synthesis, Conformational Analysis by NMR Spectroscopy, and Enzyme Inhibitory and Antioxidant Activities in Alzheimer Disease. Taylor & Francis Online. [Link]
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Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. [Link]
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Synthesis of N-acylhydrazone and N-methyl-N-acylhydrazone derivatives 1-3. ResearchGate. [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
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Azo-hydrazone molecular switches: Synthesis and NMR conformational investigation. ScienceDirect. [Link]
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(PDF) Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. ResearchGate. [Link]
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The ¹H NMR spectrum of hydrazone 1. ResearchGate. [Link]
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(PDF) On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds. ResearchGate. [Link]
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Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. PubMed Central. [Link]
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1 H NMR chemical shifts (δ) of hydrazones and metal complexes. ResearchGate. [Link]
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[H-NMR-spectra of hydrazones]. PubMed. [Link]
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SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
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(PDF) Hydrazide-based reactive matrices for the sensitive detection of aldehydes and ketones by MALDI mass spectrometry imaging. ResearchGate. [Link]
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Calculated ¹H NMR chemical shifts of the hydrazone form I and azo form... ResearchGate. [Link]
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13C NMR of (Z)-2-(phenylamino)-N 0 -(thiophen-2-ylmethylene) acetohydrazide. ResearchGate. [Link]
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N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
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Design, synthesis, structural characterization by IR, (1) H, (13) C, (15) N, 2D-NMR, X-ray diffraction and evaluation of a new class of phenylaminoacetic acid benzylidene hydrazines as pfENR inhibitors. PubMed. [Link]
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NMR Chemical Shift Values Table. Chemistry Steps. [Link]
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Chemical shifts. University of Regensburg. [Link]
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Synthesis, structures and Hirshfeld surface analyses of 2-hydroxy-N′-methylacetohydrazide and 2-hydroxy-N-methylacetohydrazide. International Union of Crystallography. [Link]
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19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]
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Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. YouTube. [Link]
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13.13 Uses of 13C NMR Spectroscopy. NC State University Libraries. [Link]
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Acetohydrazide, 2-(N-methyl-N-nitroamino)-N2-(5-nitrofurfurylideno)- - Optional[13C NMR]. SpectraBase. [Link]
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13-C NMR Chemical Shift Table.pdf. University of Colorado Boulder. [Link]
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Hydrazide-based reactive matrices for the sensitive detection of aldehydes and ketones by MALDI mass spectrometry imaging. PubMed. [Link]
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Application Notes and Protocols for the Synthesis of Bioactive Hydrazones from 2-(Methylamino)acetohydrazide and Aromatic Aldehydes
These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the synthesis, characterization, and potential applications of novel hydrazones derived from the condensation of 2-(methylamino)acetohydrazide with various aromatic aldehydes. This document emphasizes the underlying chemical principles, provides a detailed and validated experimental protocol, and offers insights into the characterization and interpretation of results, ensuring scientific rigor and reproducibility.
Introduction: The Significance of the Hydrazone Scaffold in Medicinal Chemistry
Hydrazones are a versatile class of organic compounds characterized by the presence of a C=N-NH-C=O functional group.[1] This structural motif imparts a unique combination of physicochemical properties that have positioned hydrazones as a privileged scaffold in modern drug discovery.[2][3] The azomethine group (-NHN=CH-) is crucial for their wide spectrum of pharmacological activities, which include antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer effects.[3][4]
A key feature of hydrazones is the cleavable imine (N=C) bond, which can undergo hydrolysis. This property is particularly valuable in the design of prodrugs and targeted drug delivery systems.[1][2] For instance, hydrazone linkages can be engineered to be stable at physiological pH (like in the bloodstream) but to break down and release a therapeutic agent in the acidic microenvironment of tumor cells or within cellular compartments like endosomes and lysosomes.
This guide focuses on the synthesis of hydrazones from this compound, a readily accessible building block, and a variety of aromatic aldehydes. The resulting compounds are of significant interest for screening and development of new therapeutic agents.
The Chemistry of Hydrazone Formation: A Mechanistic Overview
The synthesis of hydrazones from hydrazides and aldehydes is a classic condensation reaction. The reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.
The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the weakly basic hydrazide.
Below is a generalized reaction scheme:
Caption: Generalized reaction mechanism for the acid-catalyzed formation of hydrazones.
Experimental Protocol: Synthesis of a Representative Hydrazone
This protocol details the synthesis of a hydrazone from this compound and a generic aromatic aldehyde.
Materials and Reagents
-
This compound
-
Substituted Aromatic Aldehyde (e.g., 4-hydroxybenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 25 mL of absolute ethanol. Stir the solution until the hydrazide is completely dissolved.
-
Addition of Aldehyde: To this solution, add 10 mmol of the selected aromatic aldehyde.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[5]
-
Reflux: Attach a condenser to the flask and reflux the mixture with constant stirring for 2-4 hours.[6] The progress of the reaction should be monitored by TLC.
-
Reaction Monitoring: To monitor the reaction, take a small aliquot of the reaction mixture and spot it on a TLC plate. Elute with a suitable solvent system (e.g., ethyl acetate/hexane). The formation of the hydrazone will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.
-
Product Isolation: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.
-
Purification: Filter the precipitate using a Büchner funnel and wash it with cold ethanol to remove any unreacted starting materials.[6]
-
Drying: Dry the purified product in a vacuum oven at a suitable temperature.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as FTIR, 1H NMR, and 13C NMR.[7]
Caption: A step-by-step workflow for the synthesis of hydrazones.
Characterization of the Synthesized Hydrazones
Thorough characterization is essential to confirm the identity and purity of the synthesized hydrazones. The following table provides an example of the expected characterization data.
| Analysis | Expected Results |
| Melting Point | Sharp and defined melting point range. |
| FTIR (cm⁻¹) | Appearance of a C=N stretch (around 1623 cm⁻¹), disappearance of the C=O stretch of the aldehyde, and presence of N-H and C=O (amide) stretches.[8] |
| ¹H NMR (ppm) | A characteristic singlet for the azomethine proton (-N=CH-) typically in the range of 8-9 ppm. Signals corresponding to the aromatic protons and the methylamino group.[9] |
| ¹³C NMR (ppm) | A signal for the azomethine carbon (-N=CH-) in the range of 140-160 ppm. Signals for the aromatic carbons and the carbonyl carbon of the amide.[9] |
digraph "Characterization Logic" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=ellipse, style=filled, fontname="Arial", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial"];Synthesized_Compound [label="Synthesized Hydrazone"]; Melting_Point [label="Melting Point Analysis", fillcolor="#EA4335"]; FTIR [label="FTIR Spectroscopy", fillcolor="#FBBC05"]; NMR [label="NMR Spectroscopy", fillcolor="#34A853"]; H1_NMR [label="¹H NMR", fillcolor="#34A853"]; C13_NMR [label="¹³C NMR", fillcolor="#34A853"]; Structure_Confirmation [label="Structure Confirmation", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Synthesized_Compound -> Melting_Point; Synthesized_Compound -> FTIR; Synthesized_Compound -> NMR; NMR -> H1_NMR; NMR -> C13_NMR; Melting_Point -> Structure_Confirmation; FTIR -> Structure_Confirmation; H1_NMR -> Structure_Confirmation; C13_NMR -> Structure_Confirmation;
}
Caption: The logical relationship between different characterization techniques for structure elucidation.
Scientific Integrity and Trustworthiness of Results
To ensure the validity and reproducibility of the experimental results, the following points should be considered:
-
Purity of Starting Materials: Use high-purity reagents to avoid side reactions and ensure a clean product.
-
Reaction Monitoring: Careful monitoring of the reaction by TLC is crucial to determine the optimal reaction time and prevent the formation of byproducts.
-
Thorough Purification: Recrystallization or column chromatography may be necessary to obtain a highly pure product, which is essential for accurate biological evaluation.
-
Comprehensive Characterization: A combination of spectroscopic techniques is necessary for unambiguous structure confirmation.
-
Reproducibility: Repeat the synthesis to ensure the protocol is robust and the results are reproducible.
References
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The Use of Hydrazones for Biomedical Applications. (n.d.). ResearchGate. Retrieved from [Link][2]
-
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Application of Hydrazones in Biomedical Research. (2022). International Journal of Trend in Scientific Research and Development. Retrieved from [Link]
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Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. ResearchGate. Retrieved from [Link][3]
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Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. (n.d.). PMC - NIH. Retrieved from [Link][8]
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Synthesis and Characterization of a Series of Chromone–Hydrazones. (n.d.). MDPI. Retrieved from [Link][9]
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Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. (n.d.). MDPI. Retrieved from [Link]
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Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025). LibreTexts. Retrieved from [Link]
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Hydrazone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (n.d.). PubMed Central. Retrieved from [Link]
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Hydrazone. (n.d.). Wikipedia. Retrieved from [Link]
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Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). RSC Publishing. Retrieved from [Link]
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Preparation and biological assessment of some aromatic hydrazones derived from hydrazides of phenolic acids and aromatic aldehydes. (n.d.). PMC - NIH. Retrieved from [Link][5]
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Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. (2016). PMC - NIH. Retrieved from [Link]
-
Mechanism for hydrazone formation from carbonyl and hydrazine compound. (n.d.). ResearchGate. Retrieved from [Link]
-
One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Hydrazones – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Design and Synthesis of Hydrazide-Hydrazones Based 2- Oxonicotinonitrile Derivatives as Potential Antimicrobial Agents. (2018). Natural Sciences Publishing. Retrieved from [Link]
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (n.d.). RSC Publishing. Retrieved from [Link]
-
Hydrazone synthesis by C-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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- 5. Preparation and biological assessment of some aromatic hydrazones derived from hydrazides of phenolic acids and aromatic aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-(Methylamino)acetohydrazide Condensation
Welcome to the technical support center for optimizing condensation reactions involving 2-(methylamino)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Introduction to this compound Condensation
The condensation of this compound with aldehydes or ketones is a fundamental reaction for the synthesis of N-acylhydrazones. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The reaction proceeds through a nucleophilic addition-elimination mechanism, where the terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable C=N bond.[1][2] While seemingly straightforward, this reaction is highly sensitive to several parameters, and its optimization is critical for achieving high yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the condensation of this compound.
Issue 1: Low or No Product Yield
Q: I've mixed my this compound with an aromatic ketone in ethanol, added a drop of acetic acid, and refluxed for several hours, but my TLC/LC-MS analysis shows mostly unreacted starting materials. What's going wrong?
A: This is a common issue, often stemming from suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
pH is Critical: The reaction is acid-catalyzed, but a delicate balance is required. The optimal pH for hydrazone formation is typically between 4.5 and 6.[3][4]
-
Causality: At a pH below 3-4, the terminal nitrogen of your hydrazide becomes protonated, which significantly reduces its nucleophilicity and slows down the initial attack on the carbonyl carbon.[3][5][6] Conversely, at a pH above 8, there aren't enough protons to effectively catalyze the rate-determining dehydration of the carbinolamine intermediate.[4] A simple drop of glacial acetic acid might not be sufficient to buffer the reaction in this optimal range. Consider using an acetate buffer.
-
-
Reactivity of the Carbonyl Compound: Aromatic ketones are generally less reactive than aldehydes.[3] This is due to:
-
Electronic Effects: The aryl group can delocalize the partial positive charge on the carbonyl carbon, making it less electrophilic.
-
Steric Hindrance: The bulky groups on a ketone can hinder the approach of the nucleophilic hydrazide.[4] For less reactive ketones, more forcing conditions may be necessary.
-
-
Solvent Choice: While ethanol is a common solvent, for sluggish reactions, consider polar aprotic solvents like DMSO or DMF, which can sometimes facilitate catalyst-free condensation.[7]
-
Water Removal: The reaction produces water as a byproduct.[2][8] In some cases, the accumulation of water can lead to a reversible reaction, preventing it from going to completion. While not always necessary, using a Dean-Stark apparatus or adding molecular sieves can help drive the equilibrium towards the product.
Step-by-Step Protocol for a Sluggish Reaction:
-
Combine this compound (1.0 eq) and the ketone (1.0-1.2 eq) in a round-bottom flask.
-
Add a suitable solvent (e.g., ethanol, methanol).
-
Add a catalytic amount of glacial acetic acid to achieve a pH of approximately 4.5-5.5.[3][9] Check the pH with a pH strip.
-
Reflux the mixture and monitor the reaction progress by TLC or LC-MS every hour.
-
If the reaction is still slow, consider increasing the temperature or using a higher-boiling point solvent.[9]
-
For very unreactive substrates, the addition of a nucleophilic catalyst like aniline may be beneficial.[3]
Issue 2: Formation of Multiple Products or Impurities
Q: My reaction appears to be working, but I'm seeing multiple spots on my TLC plate that are not my starting materials or desired product. What are these side products?
A: Side product formation can complicate purification and reduce your overall yield. Here are some likely culprits:
-
Azine Formation: If you have an excess of the aldehyde or ketone, or if your hydrazide is not pure, you could form an azine. This happens when two molecules of the carbonyl compound react with one molecule of hydrazine (if present as an impurity) or through a more complex pathway.[10]
-
Solution: Use a slight excess of the this compound (e.g., 1.1 equivalents) to ensure the complete consumption of the carbonyl compound.
-
-
Cyclization/Rearrangement: Depending on the specific structure of your aldehyde or ketone, intramolecular reactions can occur. For example, 2-aminobenzohydrazide has been shown to form quinazoline derivatives with certain ketones.[11]
-
Solution: Carefully analyze the structure of your starting materials for reactive functional groups that could lead to unintended cyclizations. Lowering the reaction temperature may help to favor the desired condensation over higher activation energy side reactions.
-
-
Decomposition: Hydrazones can be sensitive to strongly acidic conditions and may decompose during the reaction or workup.[4]
-
Solution: Maintain the pH within the optimal 4.5-6 range and avoid strong acids. During purification by silica gel chromatography, it's sometimes advisable to add a small amount of a base like triethylamine (e.g., 1%) to the eluent to prevent decomposition on the acidic silica surface.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the condensation of this compound?
A1: There is no single optimal temperature; it is highly dependent on the reactivity of your substrates.
-
For reactive aliphatic aldehydes, the reaction can often proceed efficiently at room temperature.
-
For less reactive aromatic aldehydes and ketones, heating is typically required.[9][12] Refluxing in ethanol (b.p. 78 °C) or methanol (b.p. 65 °C) is a common starting point.[13] Some syntheses report temperatures of 50-55 °C as sufficient.[9] It's best to start at a moderate temperature and increase it if the reaction is too slow.
Q2: How can I effectively monitor the progress of my reaction?
A2: Several techniques can be used:
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method. Spot the reaction mixture alongside your starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is progressing.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to identify the masses of your starting materials, product, and any major byproducts, giving you a clearer picture of your reaction's progress and purity.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more quantitative analysis, you can take a small aliquot of the reaction mixture, remove the solvent, and dissolve it in a deuterated solvent for ¹H NMR analysis to determine the ratio of product to starting material.
Q3: What is the best way to purify my resulting hydrazone?
A3: The purification method depends on the physical properties of your product.
-
Recrystallization: If your hydrazone is a solid, recrystallization is often the best method to obtain highly pure material. Common solvents to try are ethanol, methanol, or mixtures like ethyl acetate/hexane.
-
Silica Gel Chromatography: This is a versatile method for purifying both solid and oily products. However, be aware that hydrazones can be acid-sensitive.[4] If you observe streaking or decomposition on the column, consider using deactivated silica gel (by adding ~1% triethylamine to your eluent) or switching to a different stationary phase like basic alumina.[4]
Quantitative Data Summary
| Parameter | Recommended Range/Condition | Rationale |
| pH | 4.5 - 6.0 | Balances the need for an unprotonated, nucleophilic hydrazide and acid catalysis for the dehydration step.[3][4][6] |
| Temperature | Room Temperature to Reflux | Dependent on the reactivity of the carbonyl compound. Start with gentle heating and increase if necessary.[9] |
| Solvent | Ethanol, Methanol, Water mixtures | Protic solvents are common and effective.[9][13] |
| Catalyst (Optional) | Acetic Acid (catalytic amount) | Provides the necessary acid catalysis for the reaction.[1] |
| Reactant Ratio | 1:1 or slight excess of hydrazide | A 1:1 ratio is stoichiometric. A slight excess of the hydrazide can help to consume the carbonyl compound completely and avoid side reactions like azine formation. |
Visualizing the Process
Reaction Mechanism
Caption: General mechanism of acid-catalyzed hydrazone formation.
Experimental Workflow
Caption: A typical experimental workflow for hydrazone synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low reaction yield.
References
- Technical Support Center: Optimizing Hydrazone Form
-
Nguyen, R. & Huc, I. (2003). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Chemical Communications, (8), 942-943. (URL: [Link])
- Ferreira, C., et al. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. PubMed Central. (URL: )
- Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. (2003).
- Technical Support Center: Optimization of Reaction Conditions for Hydrazone Form
- Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. (URL: )
-
Hydrazine I Hydrazone formation I Give Reason. (2012). YouTube. (URL: [Link])
- Application Notes and Protocols for the Condensation Reaction of 2-(4-(Dimethylamino)phenyl)acetohydrazide with Ketones - Benchchem. (URL: )
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PubMed Central. (URL: [Link])
-
Hydrazine - Wikipedia. (URL: [Link])
- Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2021). PubMed Central. (URL: )
- Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjug
-
Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central. (URL: [Link])
-
The synthesis pathway of hydrazide-hydrazones (2a-2m). (URL: [Link])
-
Hydrazones: origin, reactivity and biological activity. (2019). Advances in Bioresearch. (URL: [Link])
-
Hydrazone synthesis. Organic Chemistry Portal. (URL: [Link])
-
Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. (2016). PubMed Central. (URL: [Link])
- Condensation Reactions of 2-Aminobenzohydrazide with Various Carbonyl Compounds. (URL: )
-
19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (URL: [Link])
- Product Class 17: Hydrazones. (URL: )
- Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetyl
-
Li, P., et al. (2025). A Catalyst-Free Dynamic Covalent Condensation Reaction with a Wide Equilibrium Constant Range. ChemRxiv. (URL: [Link])
- Synthesis of Some Bis-Hydrazones Derived from Benzilic Acid Hydrazide and Study Antibacterial Activity. (URL: )
-
Condensation Reaction Betweenα-Amino Acid Phenylhydrazides and Carbonyl Compounds. (URL: [Link])
-
Knoevenagel condensation - Wikipedia. (URL: [Link])
-
Synthesis, Characterization and Antimicrobial Activities of Hydrazone Ligands Derived from 2-(phenylamino)acetohydrazide and Their Metal Complexes. (URL: [Link])
- Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived
-
Facile and straightforward synthesis of Hydrazone derivatives. (2022). ResearchGate. (URL: [Link])
-
Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. (2018). MDPI. (URL: [Link])
-
Photo-Activated Carbon Dots as Catalysts in Knoevenagel Condensation: An Advance in the Synthetic Field. (2024). MDPI. (URL: [Link])
-
Organic reactions: Condensation. Monash University. (URL: [Link])
- Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. (URL: )
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. (URL: [Link])
-
ChemInform Abstract: Dehydrative Condensation Catalyses. (URL: [Link])
-
Reactions of Aldehydes and Ketones Practice Problems. Chemistry Steps. (URL: [Link])
-
Catalytic Synthesis of Methacrolein via the Condensation of Formaldehyde and Propionaldehyde with L-Proline Intercalated Layered Double Hydroxides. (2021). MDPI. (URL: [Link])
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges in the Purification of 2-(Methylamino)acetohydrazide Derivatives
Welcome to the technical support center dedicated to addressing the common and often complex challenges encountered during the purification of 2-(methylamino)acetohydrazide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds. Here, we will delve into the underlying chemical principles that govern the purification of these molecules and provide practical, field-proven troubleshooting strategies to help you achieve your desired purity and yield.
Understanding the Molecule: Key Properties Influencing Purification
This compound derivatives are characterized by their high polarity, owing to the presence of multiple hydrogen bond donors and acceptors in the hydrazide and methylamino groups. This inherent polarity presents a significant hurdle in traditional purification techniques. Furthermore, the basic nature of the nitrogen atoms makes these compounds susceptible to salt formation and requires careful pH control during extraction and chromatography. The potential for degradation, particularly at elevated temperatures or in the presence of strong acids or bases, adds another layer of complexity to their purification.
Troubleshooting Guides: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format, providing insights into the potential causes and offering actionable solutions.
Scenario 1: My crude product is a viscous oil and refuses to solidify. What are my next steps?
This is a common issue, often caused by the presence of residual solvents, unreacted starting materials, or other impurities that depress the melting point of your compound.
-
Initial Troubleshooting:
-
Thorough Drying: Ensure your product is completely free of solvents by drying it under a high vacuum for an extended period. Gentle heating (if the compound's stability allows) can aid in this process.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which your product is insoluble, such as hexane or diethyl ether. This can help to "crash out" the solid product while the impurities remain in the solvent.
-
-
Advanced Strategies:
-
If trituration fails, consider that the issue might be more than just residual solvent. An impure oil may require a more rigorous purification method like column chromatography before crystallization can be successful.
-
Scenario 2: My TLC analysis of the crude product shows multiple spots. How can I effectively separate my desired compound?
Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate the presence of impurities. The key is to identify the spot corresponding to your product and choose an appropriate purification method.
-
Initial Assessment:
-
Co-spotting: Run a TLC with your crude mixture alongside the starting materials to identify any unreacted components.
-
Staining: Use different TLC stains (e.g., potassium permanganate, ninhydrin) to visualize different types of functional groups and get clues about the nature of the impurities.
-
-
Purification Strategy:
-
Column Chromatography: This is often the most effective method for separating compounds with different polarities. Given the polar nature of this compound derivatives, you may need to use a polar stationary phase (like alumina) or a modified mobile phase for silica gel chromatography (e.g., dichloromethane/methanol with a small amount of triethylamine to prevent streaking).
-
Acid-Base Extraction: If the impurities have different acidic or basic properties than your product, an acid-base extraction can be a powerful purification step prior to chromatography or crystallization.[1][2][3][4][5]
-
Scenario 3: I'm struggling to remove residual hydrazine from my final product. What are the most effective techniques?
Hydrazine is a common reagent in the synthesis of hydrazides and can be challenging to remove completely due to its high boiling point and polarity.
-
Recommended Methods:
-
Azeotropic Removal: Co-evaporate the crude product with a solvent like toluene or ethanol multiple times. The azeotrope formed will help to carry away the residual hydrazine.
-
Acid Wash: If your product is soluble in an organic solvent, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can protonate the hydrazine, making it water-soluble and allowing for its removal in the aqueous phase. Be mindful of the potential for your product to also be extracted into the aqueous layer if it is also basic.
-
Vacuum Distillation: For products that are thermally stable, distillation under high vacuum can be an effective method for removing volatile impurities like hydrazine.
-
Detailed Purification Protocols
Here are step-by-step protocols for key purification techniques tailored for this compound derivatives.
Protocol 1: Acid-Base Extraction for the Purification of a Basic this compound Derivative
This protocol is designed to separate your basic product from acidic and neutral impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will be protonated and move into the aqueous layer.
-
Separation: Separate the aqueous layer containing your protonated product.
-
Neutralization: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) with stirring until the solution is basic (check with pH paper). Your product should precipitate out as a solid or an oil.
-
Extraction of Pure Product: Extract the neutralized aqueous solution with fresh organic solvent (e.g., DCM) to recover your purified product.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization of this compound Derivatives
Recrystallization is a powerful technique for obtaining highly pure crystalline solids.[6][7][8][9]
-
Solvent Screening: The key to successful recrystallization is finding the right solvent or solvent system.
-
Single Solvent Method: The ideal solvent will dissolve your compound when hot but not when cold. Common polar solvents to try include ethanol, methanol, isopropanol, and water.
-
Two-Solvent Method: If a single suitable solvent cannot be found, a two-solvent system can be effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. A common solvent pair for polar compounds is ethanol/water.[7][8]
-
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to completely dissolve your crude product.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under a vacuum.
Table 1: Common Solvents for Recrystallization of Polar Compounds
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for highly polar compounds, but can be difficult to remove. |
| Ethanol | 78 | High | A versatile solvent for many organic compounds. |
| Methanol | 65 | High | Similar to ethanol but more volatile. |
| Isopropanol | 82 | Medium-High | A good alternative to ethanol. |
| Acetonitrile | 82 | Medium-High | Can be effective for compounds with moderate polarity. |
Visualizing the Purification Workflow
Diagram 1: General Purification Workflow
Caption: A general workflow for the purification of this compound derivatives.
Diagram 2: Principle of Acid-Base Extraction
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. mt.com [mt.com]
stability issues of 2-(Methylamino)acetohydrazide in solution
Technical Support Center: 2-(Methylamino)acetohydrazide
A Guide to Solution Stability for Researchers and Drug Development Professionals
Disclaimer: This guide is based on established principles of chemical stability, particularly concerning the hydrazide functional group. While specific experimental data for this compound is not extensively available in public literature, the insights provided are derived from analogous compounds and internationally recognized stability testing guidelines. Researchers must validate these recommendations for their specific applications.
Introduction to this compound and Its Stability Profile
This compound is a bifunctional molecule containing both a secondary amine and a hydrazide moiety. This structure makes it a valuable building block in pharmaceutical synthesis and other research applications. However, the very features that make it reactive and useful also render it susceptible to degradation in solution. Understanding its stability is not merely an academic exercise; it is critical for ensuring the reproducibility of experiments, the integrity of synthetic pathways, and the safety and efficacy of potential drug candidates.
The primary points of instability are the nucleophilic nitrogen atoms of the hydrazide group and their susceptibility to hydrolysis and oxidation. The stability of this compound in solution is not a fixed property but is highly dependent on environmental factors such as pH, temperature, presence of oxygen, light exposure, and the presence of catalytic metal ions .[1][2][3] This guide provides a framework for identifying, troubleshooting, and mitigating stability issues you may encounter during your work.
Frequently Asked Questions (FAQs) on Stability Issues
Q1: My solution of this compound is losing potency over a short period. What is the likely cause?
Answer: Rapid loss of potency is typically due to hydrolysis or oxidation.
-
Hydrolysis: The hydrazide bond is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases.[4] At acidic pH, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, hydroxide ions can directly attack the carbonyl carbon. Generally, hydrazides are most stable near a neutral pH and exhibit accelerated degradation at pH extremes.[5] For instance, related hydrazone conjugates show significantly increased hydrolysis rates at pH 4.0-6.0 compared to neutral pH.[5]
-
Oxidation: Hydrazines are reducing agents and can be readily oxidized by dissolved atmospheric oxygen.[6] This process can be significantly accelerated by the presence of trace metal ions (like Cu²⁺ or Fe³⁺), which can catalyze the formation of reactive radical species.[2][6][7] The oxidation of hydrazine in aqueous systems is a primary degradation pathway, often yielding nitrogen gas and water.[6]
Troubleshooting Steps:
-
Control pH: Prepare your solutions in a buffered system, ideally between pH 6.5 and 7.5. Avoid unbuffered water or highly acidic/alkaline media.
-
Deoxygenate Solvents: Before preparing your solution, sparge your solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
Use High-Purity Solvents: Use HPLC-grade or equivalent solvents to minimize catalytic metal ion contamination. If contamination is suspected, consider adding a chelating agent like EDTA (at a low concentration, e.g., 0.01-0.1 mM) to sequester metal ions.
-
Store Properly: Store stock solutions under an inert atmosphere (e.g., nitrogen-filled headspace) at low temperatures (2-8°C) and protected from light.
Q2: I am observing the formation of new, unknown peaks in my HPLC analysis of a this compound solution. What could they be?
Answer: The new peaks are likely degradation products. Based on the chemistry of the molecule, the primary degradants would be:
-
2-(Methylamino)acetic acid: This is the product of complete hydrolysis of the hydrazide bond.
-
Hydrazine: Also a product of hydrolysis.
-
Oxidized Species: Oxidation can lead to the formation of diimide intermediates, which are unstable and can decompose to nitrogen gas. Other complex oxidative products may also form, particularly if catalyzed by metals.[7]
The diagram below illustrates the two most probable degradation pathways.
Caption: Predicted degradation pathways for this compound.
To confirm the identity of these peaks, a forced degradation study coupled with a mass spectrometry (MS) detector is the standard approach.
Q3: How can I set up a simple experiment to check the stability of my compound in a specific buffer?
Answer: You can perform a preliminary stability study by monitoring the compound's concentration over time under your specific experimental conditions.
Quick Stability Check Protocol:
-
Preparation: Prepare a solution of this compound in your chosen buffer at a known concentration (e.g., 1 mg/mL).
-
Time Zero (T0) Sample: Immediately after preparation, take an aliquot, dilute it to a suitable concentration for your analytical method (e.g., HPLC-UV), and analyze it. This is your T0 reference.
-
Incubation: Store the remaining solution under the desired conditions (e.g., room temperature, 37°C).
-
Time Point Analysis: At set intervals (e.g., 1, 4, 8, 24 hours), withdraw aliquots, dilute them identically to the T0 sample, and analyze.
-
Data Analysis: Compare the peak area of this compound at each time point to the T0 peak area. A significant decrease indicates instability.
Q4: Are there specific materials I should avoid when working with this compound solutions?
Answer: Yes. Due to its sensitivity to metal-catalyzed oxidation, you should avoid materials that can leach metal ions.
-
Recommended: Use high-quality borosilicate glass (e.g., Pyrex®) or polypropylene/polyethylene containers. For highly sensitive applications, consider silanized glassware.
-
Avoid: Do not use metallic spatulas (especially copper or iron alloys) for weighing. Avoid storing solutions in metal containers. Even certain types of crucibles, like gold-plated ones, have been shown to impact the thermal stability of hydrazine compounds.[8]
Troubleshooting Guide: A Systematic Approach
When encountering stability issues, a systematic investigation is crucial. The following workflow, often called a "forced degradation" or "stress testing" study, is the industry-standard approach for identifying degradation pathways and developing stability-indicating analytical methods.[9][10][11]
Caption: Workflow for a forced degradation (stress testing) study.
Protocol: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradants and assess the stability-indicating nature of your analytical method.[9][10]
1. Preparation of Stock Solution:
-
Dissolve this compound in a suitable organic solvent like acetonitrile or methanol to create a concentrated stock solution (e.g., 10 mg/mL). Using an organic solvent initially prevents immediate aqueous hydrolysis before the stress conditions are applied.
2. Application of Stress Conditions:
-
For each condition, mix an aliquot of the stock solution with the stressor solution. Aim for a target degradation of 5-20%.[12]
-
Acid Hydrolysis: Dilute stock solution in 0.1 M HCl. Incubate at 60°C for 4-8 hours.
-
Base Hydrolysis: Dilute stock solution in 0.1 M NaOH. Incubate at 60°C for 2-4 hours.
-
Oxidation: Dilute stock solution in 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 1-2 hours.[9]
-
Thermal Degradation: Dilute stock solution in a neutral buffer (e.g., phosphate buffer, pH 7.4). Heat at 70°C for 24 hours.
-
Control Sample: Dilute stock solution in the same neutral buffer and keep at 2-8°C.
3. Sample Quenching and Analysis:
-
After the incubation period, immediately cool the samples to room temperature.
-
Crucially, neutralize the acid and base samples by adding an equimolar amount of base (for the acid sample) or acid (for the base sample) to stop the reaction.[9]
-
Dilute all samples (including the control) to a final concentration suitable for your analytical method.
-
Analyze all samples using a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to help identify the masses of the degradation products.[13]
4. Data Interpretation:
| Stress Condition | Expected Primary Degradant(s) | Typical Observations |
| Acid Hydrolysis | 2-(Methylamino)acetic acid, Hydrazine | Significant decrease in parent peak; appearance of earlier-eluting, more polar degradant peaks on a reverse-phase HPLC column. |
| Base Hydrolysis | 2-(Methylamino)acetic acid, Hydrazine | Often faster degradation than under acidic conditions. Similar degradant profile. |
| Oxidation (H₂O₂) | Various oxidized species, N₂ | Rapid loss of parent compound. May see a complex mixture of small peaks or a complete loss of UV-active species if degradation leads to gases. |
| Thermal | Hydrolysis and/or Oxidation products | Slower degradation, often mimicking the most favorable degradation pathway (e.g., hydrolysis if in an aqueous buffer). |
This systematic study will reveal the compound's vulnerabilities, confirm the identities of degradation products, and prove that your analytical method can separate these degradants from the parent compound, which is a key regulatory requirement.[10][11]
References
-
Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. (1997). Chapter 6: Analytical Methods for Hydrazines. Available from: [Link]
-
Kalyanaraman, B., et al. (n.d.). Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. Available from: [Link]
-
NASA Technical Reports Server. (1961). Thermal Decomposition of Hydrazine. Available from: [Link]
-
Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available from: [Link]
-
OSHA. (n.d.). Hydrazine Method no.: 20. Available from: [Link]
-
Reddy, Y. R., et al. (2018). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Creative Research Thoughts. Available from: [Link]
-
Gudmundsdottir, A. V., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research. Available from: [Link]
-
Defense Technical Information Center. (1997). The Chemical and Biochemical Degradation of Hydrazine. Available from: [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Available from: [Link]
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Dickson, D. (2023). Top 5 Factors Affecting Chemical Stability. Dickson. Available from: [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds. Available from: [Link]
-
ACS Publications. (2022). Reliable Calorimetric Method to Study the Incompatibilities between Hydrazine Hydrate and Metallic Impurities. Organic Process Research & Development. Available from: [Link]
-
ResearchGate. (2012). Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. Available from: [Link]
-
National Institutes of Health. (2012). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. PMC. Available from: [Link]
-
Scholars Research Library. (2014). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Der Pharma Chemica. Available from: [Link]
-
ResearchGate. (1991). Decomposition of Hydrazine in Aqueous Solutions. Available from: [Link]
-
ResearchGate. (2014). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Available from: [Link]
-
Science.gov. (n.d.). pH-sensitive hydrazone bond: Topics. Available from: [Link]
-
National Institutes of Health. (n.d.). 2-(Dimethylamino)acetohydrazide. PubChem. Available from: [Link]
-
Malaysian Journal of Science. (2024). Synthesis and Characterisation of 2-(Methylamino)ethanol-Based Deep Eutectic Solvents for CO2 Capture. Available from: [Link]
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- 4. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 5. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Failed Reactions Involving 2-(Methylamino)acetohydrazide
Welcome to the technical support center for 2-(Methylamino)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during chemical syntheses involving this versatile reagent. Here, we address specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies to ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: My condensation reaction with an aldehyde/ketone is resulting in very low yield or not proceeding at all. What are the likely causes?
Answer:
Low or no yield in hydrazone formation with this compound can stem from several factors, primarily related to reaction conditions and the stability of the reactants.
-
Suboptimal pH: The condensation of hydrazides with carbonyl compounds is acid-catalyzed.[1][2] At neutral pH, the reaction is often slow.[1][2] Conversely, at a very low pH, the hydrazine nitrogen becomes protonated, which significantly reduces its nucleophilicity and can also slow down or inhibit the reaction.[2] The optimal pH for hydrazone formation is typically in the weakly acidic range (pH 4-5).[2][3]
-
Steric Hindrance: While this compound is a relatively small molecule, it can face steric hindrance when reacting with bulky ketones or aldehydes. This can slow down the rate of reaction significantly.
-
Reagent Quality and Stability: Hydrazides can be susceptible to oxidative degradation.[4][5] It is crucial to use high-purity this compound and to ensure the aldehyde or ketone reactant has not degraded, for instance, through oxidation to a carboxylic acid.
Troubleshooting Protocol:
-
pH Optimization:
-
Start by adding a catalytic amount of a weak acid, such as acetic acid, to your reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is still slow, consider buffering the reaction mixture to maintain a pH between 4 and 5.
-
-
Temperature and Reaction Time Adjustment:
-
Gently heating the reaction mixture can help overcome the activation energy barrier, especially in cases of steric hindrance. Start with a moderate temperature (e.g., 40-50 °C) and monitor for product formation and potential side reactions.
-
Extend the reaction time. Some condensations, especially with less reactive carbonyls, may require several hours to reach completion.
-
-
Reagent Verification:
-
Check the purity of your this compound, preferably by NMR or melting point analysis.
-
Ensure your carbonyl compound is pure and free from acidic impurities. Distillation or recrystallization of the carbonyl reactant may be necessary.
-
Q2: I am observing the formation of multiple products in my reaction. How can I identify and minimize these side reactions?
Answer:
The presence of two nucleophilic sites in this compound—the primary amine of the hydrazide and the secondary methylamino group—can lead to the formation of undesired byproducts.
-
N-Acylation of the Methylamino Group: If you are performing an acylation reaction, it is possible for the acylating agent to react with both the terminal nitrogen of the hydrazide and the nitrogen of the methylamino group, leading to a mixture of mono- and di-acylated products.
-
Azine Formation: In condensation reactions with aldehydes or ketones, a common side reaction is the formation of an azine, where one molecule of hydrazine reacts with two molecules of the carbonyl compound.[6] This is more likely to occur with an excess of the carbonyl reactant or at elevated temperatures.
-
Oxidative Dimerization: The secondary methylamino group can potentially undergo oxidative N-N coupling to form a hydrazine dimer, especially in the presence of oxidants.
Troubleshooting and Identification Workflow:
Caption: Troubleshooting workflow for multiple product formation.
Detailed Steps:
-
Characterization: Use spectroscopic methods to identify the structures of the byproducts.
-
NMR: In the case of N-acylation of the methylamino group, you would observe the disappearance of the N-H proton of the methylamino group and the appearance of a new acyl group signal. Azine formation will result in a symmetrical molecule, which will be evident in the NMR spectrum.
-
Mass Spectrometry: MS is invaluable for determining the molecular weights of the byproducts and confirming their identities.
-
-
Minimizing Side Reactions:
-
Protecting Groups: To prevent reaction at the methylamino group, consider using a protecting group such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).[7][8][9] These can be selectively removed after the desired reaction at the hydrazide moiety is complete.
-
Stoichiometry Control: To minimize azine formation, use a slight excess of this compound relative to the carbonyl compound.
-
Inert Atmosphere: To prevent oxidative side reactions, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Q3: My reaction involving this compound is sluggish and requires harsh conditions, leading to decomposition. How can I improve the reactivity?
Answer:
If your reaction is sluggish, it is likely due to either low nucleophilicity of the hydrazide or low electrophilicity of your reaction partner.
-
Electron-Withdrawing Groups: If your substrate contains strong electron-withdrawing groups near the reaction site, it can decrease its electrophilicity, making it less reactive towards the hydrazide.
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. Protic solvents can solvate the reactants and potentially hinder the reaction, while aprotic polar solvents are often a better choice.
Strategies for Enhancing Reactivity:
| Strategy | Rationale | Recommended Solvents/Reagents |
| Catalysis | Acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[2] | Acetic acid, p-toluenesulfonic acid (catalytic amounts) |
| Solvent Selection | Aprotic polar solvents can help to dissolve the reactants and facilitate the reaction without interfering with the nucleophilicity of the hydrazide. | Ethanol, methanol, DMF, THF |
| Activating Agents | For amide bond formation, coupling agents can be used to activate a carboxylic acid, making it more susceptible to nucleophilic attack by the hydrazide. | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N'-Dicyclohexylcarbodiimide) |
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Synthesis
This protocol provides a starting point for the condensation of this compound with an aldehyde or ketone.
-
Dissolve the aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Add this compound (1.1 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
If the reaction is slow, gently heat the mixture to 40-50 °C.
-
Upon completion, the product may precipitate out of the solution upon cooling. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
References
- Ronald, P. et al. (2011). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society.
- Li, Y. et al. (2017). Iodine-mediated oxidative N–N coupling of secondary amines to hydrazines. Organic & Biomolecular Chemistry.
- Ronald, P. et al. (2011). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH.
- BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for (4-methoxycyclohexyl)
- Cowell, M. W. et al. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. PubMed Central.
- Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II.
- National Center for Biotechnology Information. (n.d.). 2-(Dimethylamino)acetohydrazide. PubChem.
- SlideShare. (n.d.). PROTECTING GROUPs.pptx.
- Ullah, Z. et al. (2018).
- Taylor & Francis Online. (2022). N-tosylhydrazones as acceptors for nucleophilic alkyl radicals in photoredox catalysis: A short case study on possible side reactions.
- Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Science.gov. (n.d.). ph-sensitive hydrazone bond: Topics.
- BenchChem. (2025). effect of pH on the reactivity of 2- Hydrazinylphenol.
- Amino Acid-Protecting Groups. (2019). Chemical Reviews.
- Wikipedia. (n.d.). Hydrazine.
- ACS Publications. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry.
- BenchChem. (2025).
- National Center for Biotechnology Information. (n.d.). Acetic acid, 2-hydroxy-, 2-[(methylamino)carbonyl]hydrazide. PubChem.
- Reddit. (2022).
- Organic Chemistry Portal. (n.d.).
- BLD Pharm. (n.d.). 37115-47-2|this compound.
- ResearchGate. (n.d.). Complexes of Co(II), Ni(II) and Cu(II) with 2-((2- methoxybenzylidene)amino)
- BenchChem. (n.d.). Common impurities in 2-Methyl-3-(methylamino)butan-2-ol and their removal.
- Indian Journal of Forensic Medicine & Toxicology. (2020).
- PubMed. (n.d.). Design, synthesis, structural characterization by IR, (1) H, (13) C, (15) N, 2D-NMR, X-ray diffraction and evaluation of a new class of phenylaminoacetic acid benzylidene hydrazines as pfENR inhibitors.
- National Center for Biotechnology Information. (2022).
- Defense Technical Information Center. (n.d.).
- National Center for Biotechnology Information. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. PubMed Central.
- ResearchGate. (n.d.). Oxidation of primary, secondary and tertiary amines.
- Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling.
- Heterocyclic Letters. (2023). No.4|715-728|Aug-Oct|2023 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN.
- National Center for Biotechnology Information. (n.d.). Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists. PubMed Central.
- Axsyn. (n.d.). Acetic acid, 2-[(methylamino)carbonyl]hydrazide;54770-20-6.
- Sigma-Aldrich. (n.d.). This compound | 37115-47-2.
- RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.
- PubMed. (2025). Breaking the Thermal Barrier through Unprecedented High-Temperature Stability in Bio-Based Alkyl Glycoside Liquid Crystals.
- Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds.
- ResearchGate. (n.d.).
- PubMed. (n.d.). Insights into the molecular determinants of thermal stability in halohydrin dehalogenase HheD2.
- PubMed. (n.d.). The impact of thermal treatment on the stability of freeze dried amorphous pharmaceuticals: I.
- National Institute of Standards and Technology. (2017).
- PubMed. (n.d.). Thermodynamic stability of carbonic anhydrase: measurements of binding affinity and stoichiometry using ThermoFluor.
- International Council for Harmonisation. (2021). impurities: guideline for residual solvents q3c(r8).
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Technical Support Center: Scaling Up the Synthesis of 2-(Methylamino)acetohydrazide Derivatives
Welcome to the technical support center for the synthesis and scale-up of 2-(methylamino)acetohydrazide and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this crucial synthesis from the laboratory bench to pilot or production scale. Hydrazides are vital intermediates in organic synthesis, serving as foundational building blocks for a wide array of pharmaceuticals and agrochemicals, including heterocyclic compounds like 1,3,4-oxadiazoles and 1,2,4-triazoles.[1]
The journey from a successful lab-scale reaction to a robust, scalable process is fraught with challenges that extend beyond simply increasing reactant quantities.[2][3] Issues related to heat and mass transfer, impurity profiles, and process control often emerge, demanding a thorough understanding of the underlying chemistry and engineering principles.[4][5] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate and troubleshoot these complexities effectively.
Section 1: The Core Synthetic Pathway: Hydrazinolysis of Esters
The most common and direct route to synthesizing acyl hydrazides is the hydrazinolysis of a corresponding ester.[1][6] In the case of this compound, the reaction involves treating an ester, such as ethyl 2-(methylamino)acetate, with hydrazine hydrate.
General Reaction Scheme```
R-O-C-CH2-NH-CH3 + NH2-NH2·H2O ---> H2N-NH-C-CH2-NH-CH3 + R-OH + H2O (Ester Precursor) (Hydrazine Hydrate) (Product Hydrazide) (Alcohol Byproduct)
Caption: A logical workflow for troubleshooting common synthesis issues.
Section 5: Data Summary
Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters
| Parameter | Lab Scale (100g) | Pilot Scale (10 kg) | Key Considerations for Scale-Up |
| Heating/Cooling | Heating mantle / Ice bath | Jacketed reactor with thermal fluid | Surface-area-to-volume ratio decreases; requires precise control to avoid hotspots or slow heating. |
| Agitation | Magnetic stir bar | Overhead mechanical stirrer (impeller, turbine) | Must ensure effective mass transfer and prevent stratification of reactants. |
| Reagent Addition | Manual pour / Dropping funnel | Metering pump / Controlled addition line | Rate of addition is critical to manage exotherms and maintain optimal stoichiometry. |
| Monitoring | TLC | In-situ probes (PAT), HPLC sampling | Real-time data is crucial to track reaction progress and impurity formation. |
| Filtration | Büchner funnel | Nutsche filter / Centrifuge | Handling large volumes of solids and liquids requires specialized equipment. |
| Drying | Vacuum desiccator | Vacuum oven / Tumble dryer | Efficiently drying large quantities of material without degradation. |
References
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz.
- Challenges of Scale-up and Commercialization. (2014). Pharmaceutical Processing World.
- Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. (2025). CordenPharma.
- Overcoming Challenges in Scale-Up Production. (n.d.). World Pharma Today.
- Pharmaceutical Scale-Up Challenges and How to Overcome Them. (n.d.). PharmTech.
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Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides. (2023). ACS Publications. Available from: [Link]
-
Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. (2023). ACS Publications. Available from: [Link]
-
2-(2-Methylanilino)-N′-(propan-2-ylidene)acetohydrazide. (n.d.). NIH National Center for Biotechnology Information. Available from: [Link]
-
Scale‐up synthesis and derivatization. (n.d.). ResearchGate. Available from: [Link]
-
Derivatizations and scale-up synthesis. (n.d.). ResearchGate. Available from: [Link]
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Development and assessment of green synthesis of hydrazides. (n.d.). Krishikosh. Available from: [Link]
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Synthesis of Novel 2-metylamino-4-substituted-1,3-thiazoles with Antiproliferative Activity. (2014). ResearchGate. Available from: [Link]
-
Scheme 1:-(0.2 mole ,14.8 ml) Methyl acetate blending with ( 0.4 mole,20 ml) hydrazine hydrate... (n.d.). ResearchGate. Available from: [Link]
-
Synthesis and Pharmacological Profile of Hydrazide Compounds. (n.d.). Research Journal of Pharmacy and Technology. Available from: [Link]
- A kind of preparation method of hydrazide kind compound. (n.d.). Google Patents.
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Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Available from: [Link]
- Preparation method of hydrazide compound. (n.d.). Google Patents.
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Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (n.d.). MDPI. Available from: [Link]
-
Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. (2021). Baghdad Science Journal. Available from: [Link]
-
Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. (n.d.). ACS Publications. Available from: [Link]
-
Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. (2016). PubMed. Available from: [Link]
-
N-tosylhydrazones as acceptors for nucleophilic alkyl radicals in photoredox catalysis: A short case study on possible side reactions. (2022). Taylor & Francis Online. Available from: [Link]
-
Enantioselective Synthesis of N-Protected α-Amino Acid Hydrazides. (n.d.). Thieme Chemistry. Available from: [Link]
-
Lemon Pulp mediated Synthesis of acyl hydrazides. (n.d.). Inglomayor. Available from: [Link]
-
Hydrazine. (n.d.). Wikipedia. Available from: [Link]
- Process for removing impurities from hydrazine hydrate. (n.d.). Google Patents.
-
A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (2017). Hygeia Journal for Drugs and Medicines. Available from: [Link]
-
Expedient tandem dehydrogenative alkylation and cyclization reactions under Mn(I)-catalysis. (2023). RSC Publishing. Available from: [Link]
-
Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. (2025). ResearchGate. Available from: [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (n.d.). NIH National Center for Biotechnology Information. Available from: [Link]
-
Which are the expected products when ethyl β-arylamino crotonates is treated with hydrazine hydrate? (2013). ResearchGate. Available from: [Link]
- Amino acid hydrazides. (n.d.). Google Patents.
-
Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. (2023). MDPI. Available from: [Link]
-
Synthesis and Characterization of Some New Hydrazides and Their Derivatives. (2016). ResearchGate. Available from: [Link]
-
Ethyl acetate reacts with hydrazine to give. (2022). Filo. Available from: [Link]
-
The reaction of ethyl acetoacetate with Hydrazine hydrate, Phenyl Hydrazine, and Hydroxylamine. (2021). YouTube. Available from: [Link]
-
Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
- Process for purifying valacyclovir hydrochloride and intermediates thereof. (n.d.). Google Patents.
- Process for the resolution of aminobutyramide. (2012). Google Patents.
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Technical Support Center: Purification of 2-(Methylamino)acetohydrazide Condensation Products
Welcome to the technical support center for the purification of 2-(methylamino)acetohydrazide condensation products. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these often polar and potentially sensitive molecules by column chromatography. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during the purification process.
Introduction
This compound is a versatile building block in medicinal chemistry, often used to synthesize a variety of derivatives, including hydrazones, which may exhibit a range of biological activities.[1][2][3] The purification of the resulting condensation products is a critical step that frequently presents challenges due to their inherent polarity and potential instability on standard silica gel. This guide offers practical, experience-driven advice to overcome these hurdles and achieve high-purity compounds.
Troubleshooting Guide: Column Chromatography Issues
This section addresses common problems encountered during the column chromatography of this compound derivatives and provides systematic solutions.
Problem 1: Product is Stuck at the Baseline (Rf = 0) or Streaking Badly
Cause: This is a classic sign that your compound is highly polar and interacting too strongly with the acidic silanol groups on the silica gel surface.[4][5] The mobile phase lacks sufficient polarity to elute the compound.
Solutions:
-
Increase Mobile Phase Polarity:
-
Initial Approach: Gradually increase the concentration of the polar solvent (e.g., methanol or ethyl acetate) in your mobile phase. For instance, if a 10% Methanol/Dichloromethane (DCM) mixture is failing, incrementally increase the methanol percentage.
-
Aggressive Solvent Systems: For extremely polar compounds, a more potent mobile phase is necessary. A common and effective solution is to add a small percentage of ammonium hydroxide to your polar solvent.[4][5]
-
-
Change the Stationary Phase:
-
Reverse-Phase Chromatography: For highly polar compounds, switching to a reverse-phase silica (e.g., C18) is an excellent strategy.[5] Here, the stationary phase is nonpolar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) is used for elution.
-
Alumina: Alumina is another polar stationary phase available in acidic, neutral, and basic forms. Basic alumina can be particularly effective for purifying basic compounds like many hydrazide derivatives, as it minimizes the strong acidic interactions that cause streaking and decomposition on silica.[5]
-
Deactivated Silica Gel: If you must use silica, consider deactivating it to reduce its acidity. This can be achieved by pre-treating the silica with a base like triethylamine.[6]
-
Problem 2: The Product Decomposes on the Column
Cause: Hydrazide and hydrazone functionalities can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis or other degradation pathways.[4][6][7] This is especially true for N-unsubstituted hydrazones.[6]
Solutions:
-
Test for Silica Stability: Before committing to a large-scale column, assess your compound's stability on silica.
-
Protocol (2D TLC): Spot your crude material on a TLC plate and develop it in a suitable solvent system. After development, turn the plate 90 degrees and re-develop it in the same solvent system. If the spot remains intact and moves diagonally, your compound is likely stable. If you observe new spots or significant streaking along the second elution path, your compound is degrading on the silica.[4]
-
-
Use an Alternative Stationary Phase:
-
Dope the Mobile Phase:
-
Adding a small amount of a basic modifier like triethylamine (typically 0.1-1%) or pyridine to your eluent can neutralize the acidic sites on the silica gel, preventing compound degradation.[6]
-
Problem 3: Poor Separation of Product from Impurities
Cause: The chosen solvent system may not have the optimal selectivity for your mixture, or the column may be overloaded.
Solutions:
-
Optimize the Mobile Phase:
-
Systematic Solvent Screening: Experiment with different solvent systems. A good starting point is often a hexane/ethyl acetate gradient. If that fails, try combinations like dichloromethane/methanol or chloroform/acetone. The key is to find a system that provides a good separation of spots on a TLC plate (a ΔRf of at least 0.2 is ideal).
-
Consider Ternary Mixtures: Sometimes, a three-component mobile phase can provide the selectivity that a two-component system lacks. Small amounts of a third solvent can significantly alter the separation.
-
-
Column Loading Technique:
-
Minimize Band Broadening: Dissolve your sample in the minimum amount of solvent possible for loading.[8] Using a solvent that is more polar than your mobile phase can cause the compound to spread into a wide band at the top of the column, leading to poor separation.
-
Dry Loading: If your compound is not very soluble in the mobile phase, or if you need to use a strong solvent for dissolution, dry loading is the preferred method.[8]
-
-
Adjust Column Dimensions and Packing:
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent system for purifying this compound condensation products?
A1: There is no single "best" system, as the polarity of the final product can vary greatly depending on the condensed moiety. However, a good starting point for these relatively polar compounds is a gradient of Dichloromethane (DCM) and Methanol (MeOH) . Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase the polarity. For less polar analogs, a Hexane/Ethyl Acetate system may be sufficient. Always perform TLC analysis first to determine the optimal solvent ratio.
Q2: My product is an oil and won't crystallize. How does this affect purification?
A2: Oily products can be challenging to handle but are perfectly suited for purification by column chromatography. The key is proper sample loading. If the oil is viscous, dissolve it in a minimal amount of a low-boiling solvent like DCM before loading it onto the column.[8] Dry loading is also an excellent option for oils to ensure a narrow application band.[8][9]
Q3: How can I monitor the column fractions effectively?
A3: Thin Layer Chromatography (TLC) is the most common method. Collect fractions and spot them on a TLC plate alongside a spot of your crude starting material. Develop the plate and visualize the spots using a UV lamp (if your compounds are UV-active) and/or a chemical stain. Potassium permanganate stain is a good general-purpose stain for visualizing a wide range of organic compounds.
Q4: Can I use reverse-phase chromatography for these compounds?
A4: Absolutely. Reverse-phase chromatography is often an ideal solution for purifying very polar compounds that are difficult to elute from normal-phase silica.[5] In this technique, a nonpolar stationary phase (like C18-bonded silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol). As you decrease the polarity of the mobile phase (by increasing the organic solvent content), your polar compound will elute.
Q5: What are the key characterization techniques to confirm the purity of my final product?
A5: After purification, it is crucial to confirm the identity and purity of your compound. The primary techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your molecule.[12]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.[12]
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the C=N of a hydrazone or the N-H and C=O of the hydrazide.[12]
Data & Protocols at a Glance
Table 1: Common Solvent Systems for Column Chromatography
| Polarity | Non-Polar Component | Polar Component | Typical Applications |
| Low | Hexanes/Heptane | Ethyl Acetate | For less polar derivatives and starting materials. |
| Medium | Dichloromethane | Ethyl Acetate/Acetone | General purpose for moderately polar compounds. |
| High | Dichloromethane | Methanol | Effective for most polar hydrazide/hydrazone products. |
| Very High | Dichloromethane | 10% NH₄OH in Methanol | For highly basic or very polar compounds.[4][5] |
Protocol: Dry Loading a Sample onto a Column
-
Dissolve the Sample: In a round-bottom flask, dissolve your crude product (e.g., 1 gram) in a suitable solvent like dichloromethane or methanol.
-
Add Adsorbent: Add approximately 10-20 times the mass of your sample in silica gel (e.g., 10-20 grams).[8]
-
Evaporate Solvent: Gently swirl the flask to ensure the silica is well-suspended. Remove the solvent using a rotary evaporator until the silica is a dry, free-flowing powder. If it remains oily, add more silica and repeat.[8]
-
Load the Column: Carefully pour the dry, sample-impregnated silica onto the top of your pre-packed column.
-
Run the Column: Gently add your mobile phase and proceed with the elution as usual.
Visualizing the Workflow
Diagram 1: Troubleshooting Flowchart for Poor Elution
Caption: Troubleshooting logic for compounds with low mobility on silica gel.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
MicroSolv Technology Corporation. Liquid Chromatography Problem Solving and Troubleshooting. Available from: [Link]
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ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012-08-07). Available from: [Link]
-
MicroSolv Technology Corporation. Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Available from: [Link]
-
Ma, C., et al. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. (2016). ACS Catalysis. Available from: [Link]
-
Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Available from: [Link]
-
Reddit r/Chempros. Need a purification method for a free hydrazone. (2021-07-26). Available from: [Link]
- Rudenko, B. A., & Berezkin, V. G. Chromatographic methods of determining hydrazine and its polar derivatives. (2018). Journal of Analytical Chemistry.
- ResearchGate. HPLC separation of nitrogen-containing compounds on silica gel modified with gold nanoparticles stabilized by chitosan. (2020).
-
Chemistry For Everyone. How To Make Column Chromatography More Efficient?. (2025-03-09). Available from: [Link]
- Cavenaghi, L., & Gagliardi, L. The Effect of Alkalized Adsorbent on the Gas-Chromatographic Separation of Hydrazine Derivatives. (1966).
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Chromatography Today. How Do You Improve Separation in Column Chromatography?. Available from: [Link]
- ACS Publications. Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. (2024-09-10). The Journal of Organic Chemistry.
- MDPI. The Synthesis and Crystal Structure of Two New Hydrazone Compounds. (2017). Crystals.
- International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. (2012-07-01).
- Royal Society of Chemistry. Hydrazide-based organogels and liquid crystals with columnar order. (2011). New Journal of Chemistry.
- Sigma-Aldrich. This compound. Product Page.
- Organic Syntheses.
- International Journal of Pharmacy and Pharmaceutical Sciences. Synthesis, characterization and antimicrobial activity of some substituted N'-arylidene-2-(quinolin-8-yloxy) aceto hydrazides. (2012).
- Baghdad Science Journal.
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solvent effects on the reactivity of 2-(Methylamino)acetohydrazide
Welcome, researchers. This guide is designed to serve as a dedicated resource for navigating the experimental nuances of 2-(Methylamino)acetohydrazide. As Senior Application Scientists, we have consolidated our field experience and key literature insights to help you anticipate challenges, troubleshoot effectively, and optimize your reaction outcomes. Here, we focus specifically on the critical role of solvent selection in modulating the reactivity of this versatile hydrazide.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the behavior of this compound in various solvent systems.
Q1: What are the key reactive sites on this compound and how does a solvent influence them?
A1: this compound possesses two primary nucleophilic centers: the terminal primary amine (-NH₂) and the secondary methylamino group (-NHCH₃). The terminal -NH₂ group is generally the more reactive nucleophile due to a phenomenon known as the "alpha effect," where the adjacent nitrogen atom's lone pair of electrons increases the energy of the Highest Occupied Molecular Orbital (HOMO), making it more available for reaction.[1]
Solvents dictate the availability and reactivity of these sites:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[2] They form a "cage" of solvent molecules around the hydrazide's nucleophilic nitrogen atoms through hydrogen bonding.[3][4] This solvation shell stabilizes the nucleophile, reducing its reactivity and diminishing the alpha effect.[1]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds.[2] They are poor at solvating anions or the electron-rich nitrogen centers of the hydrazide.[5] This leaves the nucleophile "naked" and highly reactive, making these solvents ideal for reactions where high nucleophilicity is desired, such as in Sₙ2-type reactions.[3]
Q2: How does solvent polarity impact the rate of reaction with electrophiles (e.g., aldehydes, ketones, alkyl halides)?
A2: The impact of solvent polarity is highly dependent on the reaction mechanism.
-
For Bimolecular Reactions (Sₙ2-type): When this compound acts as a nucleophile attacking an electrophile in a single, concerted step, polar aprotic solvents are generally preferred.[3] As mentioned, they enhance the nucleophilicity of the hydrazide, leading to a faster reaction rate.[6]
-
For Unimolecular Reactions (Sₙ1-type): If the reaction proceeds through a carbocation intermediate (e.g., with a tertiary alkyl halide), polar protic solvents are superior. These solvents excel at stabilizing both the carbocation intermediate and the leaving group, which lowers the energy of the transition state and accelerates the rate-determining ionization step.[7]
-
For Condensation Reactions (e.g., Hydrazone formation): The formation of hydrazones from aldehydes or ketones is often catalyzed by acid.[8] In these cases, polar protic solvents like ethanol are commonly used.[9] They effectively dissolve the reactants and can facilitate the necessary proton transfers in the mechanism. The reaction rate can be influenced by the solvent's dielectric constant, with studies on similar systems showing that solvents with lower dielectric constants (like ethanol) can sometimes lead to faster rates compared to those with higher constants (like methanol), depending on the nature of the transition state.[10][11]
Q3: I'm performing a reaction with an ester to form a dihydrazide. Which solvent should I start with?
A3: For the reaction of a hydrazide with an ester (hydrazinolysis), the most commonly recommended solvents are alcohols, such as methanol or ethanol .[12][13] The choice between them can be critical. Both starting materials (ester and hydrazide) are typically soluble in these alcohols.[13] A key practical advantage is that the resulting hydrazide product is often less soluble in the alcohol, especially upon cooling, allowing for simple isolation by filtration.[9][13] If solubility is an issue, tetrahydrofuran (THF) can sometimes be added as a co-solvent.[13]
Part 2: Troubleshooting Guides
Encountering unexpected results is a common part of research. This section provides a problem-and-solution framework for issues directly related to solvent choice.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Incorrect Solvent Polarity/Type | The solvent may be over-stabilizing your nucleophile or destabilizing a critical transition state. Solution: If you are running an Sₙ2 reaction in a protic solvent (e.g., ethanol), your hydrazide's nucleophilicity is likely suppressed.[3] Switch to a polar aprotic solvent like DMF or acetonitrile . Conversely, for an Sₙ1 reaction, ensure you are using a polar protic solvent like water or methanol to stabilize the carbocation intermediate.[14] |
| Incomplete Dissolution of Reactants | A reaction cannot proceed efficiently if the reactants are not in the same phase.[4] Solution: Check the solubility of your starting materials in the chosen solvent. If one is poorly soluble, consider a different solvent or a solvent mixture (e.g., THF/ethanol). Gentle heating can also improve solubility, but be mindful of potential side reactions at higher temperatures. |
| Reactant Purity & Solvent Quality | Impurities in starting materials or residual water in aprotic solvents can interfere with the reaction.[9] Water can act as a competing nucleophile or protonate bases. Solution: Ensure your this compound is pure. Use freshly distilled or high-purity anhydrous solvents, especially for moisture-sensitive reactions.[15] |
Problem 2: Formation of Significant Side Products
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Azine Formation | In reactions with carbonyl compounds, one molecule of hydrazine can react with two equivalents of the carbonyl, forming a symmetrical C=N-N=C azine byproduct.[16] This is more common with excess carbonyl or under harsh conditions. Solution: Use a slight excess of the this compound. Add the carbonyl compound dropwise to a stirred solution of the hydrazide to maintain a high local concentration of the nucleophile.[16] Running the reaction in ethanol at room temperature can often minimize this side reaction.[16] |
| Over-Alkylation | When reacting with alkylating agents, it's possible to get alkylation on both the primary and secondary amino groups, or even multiple alkylations on the primary amine. Solution: This is a challenge of controlling stoichiometry. Use a polar protic solvent to slightly temper the hydrazide's reactivity, which may afford more control. Additionally, use a bulky protecting group on one of the nitrogen atoms if selective mono-alkylation at a specific site is required. |
| Solvent Participation in the Reaction (Solvolysis) | In Sₙ1 reactions, the solvent itself can act as the nucleophile, leading to an unwanted byproduct.[14] For example, using methanol as a solvent with a reactive carbocation can yield a methyl ether product. Solution: This is an inherent risk in Sₙ1 reactions. Use a less nucleophilic, but still polar protic, solvent if possible. Alternatively, increase the concentration of your desired nucleophile (this compound) to outcompete the solvent. |
Problem 3: Difficulty with Product Purification
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Product is an Oil or Fails to Crystallize | The product may be too soluble in the reaction solvent, or impurities may be inhibiting crystal lattice formation. Solution: After the reaction, remove the solvent under reduced pressure. Attempt recrystallization from a different solvent system. A good system is one where the product is highly soluble at high temperatures but poorly soluble at low temperatures.[9] Common choices for hydrazide derivatives include ethanol, methanol, or ethanol/water mixtures.[9] If recrystallization fails, column chromatography is the next step.[9] |
| Difficulty Removing Excess Hydrazine Hydrate (if used as a precursor) | Hydrazine hydrate is toxic and water-soluble, but can be difficult to remove completely from a product that is also water-soluble. Solution: If the product precipitates from the reaction mixture (e.g., in ethanol), wash the precipitate thoroughly with cold water to remove unreacted hydrazine hydrate.[9] If the product is soluble, an alternative is azeotropic distillation with a solvent like xylene to remove both water and hydrazine.[17] |
Part 3: Experimental Protocols & Workflows
Protocol 1: General Synthesis of a Hydrazone Derivative
This protocol details the condensation reaction between this compound and an aldehyde.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol (approx. 0.1 M concentration).[18]
-
Reagent Addition: To the stirred solution, add the desired aldehyde (1.0 eq) dropwise at room temperature.
-
Catalysis (Optional): For less reactive aldehydes or ketones, a few drops of a catalyst, such as glacial acetic acid, can be added to facilitate the reaction.[19]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-5 hours).[16]
-
Product Isolation: Upon completion, the hydrazone product may precipitate directly from the solution upon cooling in an ice bath. If not, reduce the solvent volume under vacuum to induce precipitation.
-
Purification: Collect the solid product by filtration. Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.[9] Dry the purified product under vacuum. Further purification can be achieved by recrystallization from ethanol or methanol.[18]
Troubleshooting Workflow Diagram
This diagram provides a logical path for diagnosing and solving common experimental failures.
Caption: A logical workflow for troubleshooting reactions involving this compound.
Solvent Selection Logic Diagram
This diagram illustrates the decision-making process for choosing an appropriate solvent based on the reaction mechanism.
Caption: Decision tree for selecting a solvent based on the underlying reaction mechanism.
References
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de Oliveira, A. V. B., Kartnaller, V., Costa Neto, C., & Cajaiba, J. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13530–13537. [Link]
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Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. Retrieved from [Link]
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ResearchGate. (2014). What is the alpha effect in hydrazide and how does a solvent modulate the reactivity of hydrazide? Retrieved from [Link]
-
Salim, F., et al. (2009). 2-(2-Methylanilino)-N′-(propan-2-ylidene)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1853. [Link]
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Al-Awsi, G. R. L., et al. (2024). The scavenging mechanism of hydrazone compounds towards HOO˙ and CH3OO˙ radicals: a computational mechanistic and kinetic study. RSC Advances, 14(1), 23-37. [Link]
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Chemistry LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
Pavić, M., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(64), 39203–39217. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, solvent interactions and computational study of monocarbohydrazones. Retrieved from [Link]
-
Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Multiple dynamics of aroylhydrazone induced by mutual effect of solvent and light - spectroscopic and computational study. Retrieved from [Link]
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ResearchGate. (n.d.). 108 questions with answers in HYDRAZINE. Retrieved from [Link]
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Mali, V. D., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(23), 7349. [Link]
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ResearchGate. (2015). I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure? Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
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Asgari, F., et al. (2024). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Scientific Reports, 14(1), 9831. [Link]
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Hrytsenko, I., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia, 69(2), 433–443. [Link]
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Mali, V. D., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Pharmaceuticals, 14(8), 738. [Link]
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Al-Salami, B. K. T., et al. (2021). Synthesis, spectroscopic analysis and crystal structure of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities. Redalyc, 14(2). [Link]
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Nefzi, A., et al. (2000). Enantioselective Synthesis of N-Protected α-Amino Acid Hydrazides. Synthesis, 2000(08), 1085-1088. [Link]
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Baghdad Science Journal. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Retrieved from [Link]
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Chemistry Steps. (n.d.). Polar Protic and Aprotic Solvents. Retrieved from [Link]
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Al-Garni, T. S., et al. (2014). Solvent Effects on the Kinetic and Mechanism of N-Mannich Bases of 3-Hydrazonoindole-2-one. Oriental Journal of Chemistry, 30(2), 527-537. [Link]
-
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]
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Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
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ResearchGate. (n.d.). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. Retrieved from [Link]
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Haematian, S., et al. (2017). Spectroscopic evidence for the two C-H-cleaving intermediates of Aspergillus nidulans isopenicillin N synthase. Proceedings of the National Academy of Sciences, 114(26), 6702-6706. [Link]
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ResearchGate. (2019). Chemical reaction kinetics measurements for single and blended amines for CO2 postcombustion capture applications. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Chapter 8 Notes. Retrieved from [Link]
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Scribd. (n.d.). 4.1.1 Protic Vs Aprotic Solvent. Retrieved from [Link]
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ResearchGate. (2020). Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)? Retrieved from [Link]
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Kaluthanthiri, D. S., et al. (2023). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). IUCrData, 8(10). [Link]
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Technical Support Center: Managing Impurities in 2-(Methylamino)acetohydrazide
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 2-(Methylamino)acetohydrazide. As a crucial starting material and intermediate in pharmaceutical development, its purity is not just a matter of quality but a cornerstone of safety and efficacy in the final drug product. This guide is designed for researchers, process chemists, and quality control analysts who work with this reagent. We will move beyond simple procedural lists to explore the causality behind impurity formation and provide robust, field-proven strategies for their identification, control, and removal.
Section 1: FAQ - Understanding the Impurity Landscape
This section addresses the most common initial questions regarding impurities associated with this compound.
Q1: What are the most common potential impurities in a typical batch of this compound and where do they come from?
A1: The impurity profile of this compound is intrinsically linked to its synthetic route, which commonly involves the hydrazinolysis of a corresponding ester, such as methyl 2-(methylamino)acetate.[1][2] Therefore, impurities can be broadly categorized into three main classes:
-
Process-Related Impurities (Starting Materials & Reagents): These are the most common impurities.
-
Unreacted Methyl 2-(methylamino)acetate: Incomplete reaction during the hydrazinolysis step.
-
Hydrazine: Excess hydrazine is often used to drive the reaction to completion. Due to its potential genotoxicity, it is a critical impurity to monitor and control.[3]
-
Precursors to the Ester: Depending on the full synthetic pathway, materials like methyl chloroacetate or methyl bromoacetate and methylamine could potentially carry through.
-
-
By-Products of the Reaction: These impurities are formed from unintended reactions during synthesis.
-
N,N'-diacylhydrazine: Formed when one molecule of hydrazine reacts with two molecules of the starting material ester.
-
Oxidative Degradation Products: Hydrazines can be susceptible to autoxidation, leading to various degradation products.[4]
-
-
Residual Solvents:
Q2: Why is controlling residual hydrazine of such high importance?
A2: Hydrazine is a well-known genotoxic and potentially carcinogenic substance.[3] Regulatory bodies like the FDA and EMA have established stringent controls for such impurities in active pharmaceutical ingredients (APIs).[7][8] The guiding principle is the "Threshold of Toxicological Concern" (TTC), which proposes a limit of 1.5 µ g/day for daily intake of a genotoxic impurity.[3][9] This translates to a very low parts-per-million (ppm) level in the final drug substance, making highly sensitive analytical methods and effective removal strategies essential.
Section 2: Troubleshooting Guide - Impurity Identification & Analysis
Issue: My initial analysis (e.g., by HPLC or ¹H NMR) of a this compound batch shows unexpected peaks or signals. How do I proceed with identification?
Guidance: A systematic approach is crucial for impurity identification. The following workflow outlines the logical progression from detection to structural elucidation.
Caption: Logical workflow for the identification of unknown impurities.
Potential Impurity Profile Summary
The table below summarizes key analytical data for likely impurities. Note: RRT (Relative Retention Time) is method-dependent and should be determined experimentally.
| Impurity Name | Potential Origin | Expected RRT (vs. Product) | Key Mass Spec Ion (m/z) [M+H]⁺ | Key ¹H NMR Signal (DMSO-d₆) |
| This compound | Product | 1.00 | 104.1 | ~2.2 ppm (s, 3H, N-CH₃) |
| Hydrazine | Reagent | < 1.0 (highly polar) | 33.0 | Not typically observed without derivatization |
| Methyl 2-(methylamino)acetate | Starting Material | > 1.0 (less polar) | 104.1 (Isomeric) | ~3.6 ppm (s, 3H, O-CH₃) |
| N,N'-bis(methylaminoacetyl)hydrazine | By-product | > 1.0 | 189.1 | Additional signals in methyl/methylene region |
| Methylamine | Reagent Precursor | Volatile | 32.0 | Not typically observed in final solid |
Analytical Protocols
Protocol A: HPLC-UV Method for Routine Purity Assessment
-
Rationale: This method is the workhorse for determining the area-percent purity of the main component and detecting process-related impurities.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Sample Prep: Dissolve 1 mg/mL in Mobile Phase A.
Protocol B: Sensitive GC-MS Method for Residual Hydrazine
-
Rationale: Direct analysis of hydrazine by LC or GC is difficult due to its high polarity and reactivity. Derivatization with an aldehyde or ketone is a standard, sensitive approach.[3][4] This protocol uses acetone for derivatization to form acetone azine, which is amenable to GC analysis.[3]
-
Derivatization:
-
Weigh accurately ~100 mg of this compound into a GC vial.
-
Add 1 mL of acetone containing 1% formic acid (to catalyze the reaction).[3]
-
Cap the vial and vortex for 1 minute. Let stand for 15 minutes at room temperature.
-
-
GC-MS Conditions:
-
Column: DB-624 or similar, 30 m x 0.25 mm, 1.4 µm film
-
Injector: 200°C, Split (10:1)
-
Oven Program: 50°C (hold 2 min), ramp to 220°C at 15°C/min
-
MS Detector: Scan mode or SIM (Selected Ion Monitoring) for m/z 100 (acetone azine M⁺)
-
Quantitation: Use an external standard curve prepared by derivatizing known concentrations of hydrazine.
-
Section 3: Troubleshooting Guide - Purification & Remediation
Issue: My batch of this compound is out-of-specification (OOS) for purity. What are the best strategies for remediation?
Guidance: The choice of purification method depends on the nature and quantity of the impurity. A simple recrystallization is often sufficient for removing minor, less-polar or more-polar impurities.
Caption: Decision tree for selecting an appropriate purification strategy.
Purification Protocols
Protocol E: Recrystallization for Removing Process-Related Impurities
-
Rationale: This classic technique exploits differences in solubility between the product and impurities in a chosen solvent system at different temperatures. For hydrazides, alcohol or alcohol/ester mixtures are often effective.[5]
-
Step-by-Step Methodology:
-
Place the impure this compound in a round-bottom flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol or an ethanol/ethyl acetate mixture) to just dissolve the solid. The goal is to create a saturated solution at high temperature.
-
Once fully dissolved, allow the solution to cool slowly to room temperature. Induce crystallization by scratching the flask if necessary.
-
Further cool the flask in an ice bath for 30-60 minutes to maximize product precipitation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the filter cake with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the product under vacuum to a constant weight.
-
Analyze the purified material and the mother liquor by HPLC to assess the efficiency of the purification.
-
Protocol F: Slurry Wash for Reducing Highly Soluble Impurities
-
Rationale: If the impurity (like excess hydrazine) is significantly more soluble in a particular solvent than the desired product, a simple slurry wash can be very effective without the material loss associated with a full recrystallization.
-
Step-by-Step Methodology:
-
Place the impure solid in a flask.
-
Add a solvent in which the product has very low solubility but the impurity has good solubility (e.g., ethyl acetate or diethyl ether). Use approximately 5-10 mL of solvent per gram of solid.
-
Stir the resulting slurry vigorously at room temperature for 30-60 minutes.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of fresh, cold solvent.
-
Dry the purified product under vacuum.
-
Section 4: Best Practices for Storage and Handling
Q: How should I store this compound to prevent the formation of degradation impurities?
A: Proper storage is critical. Hydrazine derivatives can be sensitive to atmospheric oxygen, moisture, and light.[4] To maintain the integrity of the material:
-
Store under an inert atmosphere: Keep the container tightly sealed and, for long-term storage, consider backfilling with nitrogen or argon.
-
Protect from light: Store in an amber vial or in a dark location.
-
Keep cool and dry: Store in a cool, dry place away from heat sources. Refrigeration is often recommended.[10]
-
Perform periodic re-testing: For cGMP applications, a re-test date should be established based on stability studies to ensure the material remains fit for purpose.[7]
References
-
Analytical Methods - Toxicological Profile for Hydrazines. NCBI Bookshelf. [Link]
-
2-(Dimethylamino)acetohydrazide PubChem Entry. National Institutes of Health. [Link]
- Amino acid hydrazides.
-
This compound PubChem Entry. National Institutes of Health. [Link]
-
A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Technologies. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
-
Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. [Link]
-
Regulatory Knowledge Guide for Small Molecules. NIH's Seed. [Link]
-
Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences. [Link]
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Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. [Link]
-
Synthesis of Hydrazides and their Pharmacological Evaluation. Walsh Medical Media. [Link]
-
Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. National Institutes of Health (PMC). [Link]
-
2-(2-Methylanilino)-N′-(propan-2-ylidene)acetohydrazide. National Institutes of Health (PMC). [Link]
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Analytical Methods (for 2,4,6-trinitrotoluene). Agency for Toxic Substances and Disease Registry. [Link]
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Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI. [Link]
-
Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. PubMed. [Link]
- Chiral synthesis method of ephedrine key intermediate (S)-2-methylamino-1-phenyl-1-acetone.
-
Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. MDPI. [Link]
-
Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances. Shimadzu. [Link]
- Process for the preparation of a crystalline polymorph of 2-amino-3-hydroxy-n'-(2,3,4-trihydroxybenzyl)propanehydrazide (benserazide) hydrochloride.
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Validation & Comparative
A Senior Scientist's Guide: Comparative Analysis of 2-(Methylamino)acetohydrazide and Girard's Reagent for Carbonyl Derivatization
In the landscape of analytical and synthetic chemistry, the precise and efficient derivatization of carbonyl compounds—aldehydes and ketones—is a foundational technique. This process is critical for enhancing detectability, facilitating purification, or improving ionization for mass spectrometry. For decades, Girard's reagents (T and P) have been the gold standard, particularly for their unique ability to confer charge and aqueous solubility to carbonyls. However, simpler hydrazides like 2-(Methylamino)acetohydrazide present a viable alternative.
This guide provides an in-depth, objective comparison between this compound and the classic Girard's reagents. We will move beyond a simple listing of features to explore the causality behind experimental choices, present detailed protocols, and offer data-driven insights to help researchers select the optimal reagent for their specific application.
The Core Chemistry: A Mechanistic Overview
Both classes of reagents leverage the nucleophilic character of the hydrazide functional group (-CONHNH₂) to attack the electrophilic carbon of a carbonyl group. This condensation reaction results in the formation of a stable hydrazone derivative, releasing a molecule of water. The fundamental distinction between these reagents, however, lies in their molecular architecture, which dictates the physicochemical properties of the resulting hydrazone and, consequently, their applications.
-
Girard's Reagents (T & P): Girard's Reagent T (GRT) and Girard's Reagent P (GRP) are (carboxymethyl)trimethylammonium chloride hydrazide and 1-(carboxymethyl)pyridinium chloride hydrazide, respectively.[1] Their defining feature is a quaternary ammonium (GRT) or pyridinium (GRP) head group, which carries a permanent positive charge.[2] This cationic nature makes the reagents and their hydrazone derivatives highly soluble in water.[3] This property is the cornerstone of their most powerful application: the selective extraction of carbonyl compounds from a complex organic matrix into an aqueous phase.[4]
-
This compound: This is a structurally simpler hydrazide. While polar, it lacks the permanent cationic charge of Girard's reagents. The resulting hydrazone derivatives are typically soluble in common organic solvents, behaving more like traditional organic compounds. Their utility lies in general-purpose derivatization where subsequent analysis is performed using techniques like reverse-phase chromatography or gas chromatography.
Caption: Comparative reaction of a carbonyl with Girard's Reagent T and this compound.
Experimental Design: A Head-to-Head Protocol
To provide a tangible comparison, the following section details a robust, side-by-side protocol for the derivatization of a model aldehyde, benzaldehyde. The protocol is designed to be self-validating by incorporating thin-layer chromatography (TLC) as an in-process control to monitor reaction completion.
Expertise Behind the Protocol:
-
Solvent Choice: Ethanol is selected as it effectively dissolves both the polar reagents and the non-polar benzaldehyde, creating a homogenous reaction environment.
-
Catalyst: A catalytic amount of acetic acid is added to protonate the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, significantly accelerating the rate of nucleophilic attack by the hydrazide.[5]
-
Work-up Strategy: The purification procedures are fundamentally different and are dictated by the properties of the products. The this compound derivative is isolated using a standard liquid-liquid extraction, predicated on its solubility in organic solvents. In contrast, the Girard's reagent derivative is purified by leveraging its unique water solubility to wash away non-polar impurities.
Experimental Workflow Visualization
Caption: Divergent experimental workflows post-derivatization reaction.
Detailed Step-by-Step Methodology
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
This compound (1.1 mmol, 113 mg)
-
Girard's Reagent T (1.1 mmol, 184 mg)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid
-
Ethyl Acetate, Diethyl Ether, Deionized Water, Saturated NaCl solution (Brine)
-
Anhydrous Magnesium Sulfate
-
TLC plates (Silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup (Perform two separate reactions in parallel):
-
To a 50 mL round-bottom flask, add benzaldehyde (1.0 mmol).
-
Dissolve in 10 mL of absolute ethanol.
-
To one flask, add this compound (1.1 mmol). To the other, add Girard's Reagent T (1.1 mmol).
-
Add 3 drops of glacial acetic acid to each flask.
-
Equip with a reflux condenser and heat the mixtures to reflux for 2-4 hours.
-
-
Reaction Monitoring (Trustworthiness):
-
Periodically spot the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., 1:1 Ethyl Acetate:Hexanes for the 2-MAH reaction). The disappearance of the benzaldehyde spot and the appearance of a new, more polar product spot indicates reaction progression. For the GRT reaction, the product is ionic and will remain at the baseline.
-
-
Work-up for this compound Derivative:
-
Allow the flask to cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add 20 mL of ethyl acetate and 20 mL of water. Transfer to a separatory funnel and shake.
-
Separate the layers. Wash the organic layer with 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the hydrazone product.
-
-
Work-up for Girard's Reagent T Derivative:
-
Allow the flask to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 30 mL of deionized water.
-
Add 20 mL of diethyl ether to the funnel and shake. This will extract any unreacted benzaldehyde and other non-polar impurities into the ether layer.
-
Separate the layers and discard the ether layer. Repeat the wash with a fresh 20 mL portion of ether.
-
The resulting aqueous layer contains the purified, water-soluble hydrazone derivative, ready for analysis or further steps.
-
Performance and Application Data
The choice of reagent is ultimately dictated by the end goal of the experiment. The following table provides a comparative summary of key performance indicators.
| Feature | This compound | Girard's Reagent T/P |
| Primary Application | General derivatization for chromatography and MS | Selective isolation of carbonyls from complex mixtures; charge-tagging for ESI-MS.[6][7] |
| Product Solubility | Soluble in common organic solvents (EtOAc, CH₂Cl₂, etc.) | Highly soluble in water and polar solvents; insoluble in non-polar organic solvents.[8] |
| Purification Method | Standard liquid-liquid extraction; silica gel chromatography | Aqueous-organic extraction (phase-switching). |
| Mass Spectrometry | Forms protonated ions [M+H]⁺ in ESI-MS. | Carries a permanent positive charge; detected as [M]⁺, often leading to enhanced ESI-MS signal.[2][6] |
| Ease of Handling | Straightforward organic synthesis and work-up. | Requires careful phase management; product remains in aqueous solution. |
| Reaction Conditions | Mildly acidic, reflux in alcohol.[9] | Mildly acidic, reflux in alcohol.[4] |
Authoritative Grounding & Conclusion
The strategic choice between this compound and Girard's reagents is a clear example of tailoring chemical tools to specific research questions.
Choose this compound when:
-
The goal is to derivatize a relatively pure carbonyl compound.
-
The subsequent analysis involves standard reverse-phase HPLC or GC.
-
The final product is needed as a solid or in an organic solvent.
Choose Girard's Reagent when:
-
The primary objective is to isolate and enrich low-abundance carbonyl compounds from a complex, non-polar matrix (e.g., steroid analysis from biological lipids, flavor components from essential oils).[2][10]
-
The analytical endpoint is Electrospray Ionization Mass Spectrometry (ESI-MS), and the goal is to enhance sensitivity by introducing a permanent charge tag.[6]
References
-
Chem-Impex. (n.d.). Girard's reagent P. Retrieved from [Link]
-
MDPI. (2022). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Retrieved from [Link]
-
ResearchGate. (2016). Derivatization techniques for determination of carbonyls in air. Retrieved from [Link]
-
Chem-Impex. (n.d.). Girard's reagent D. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2-[3-(Dimethylamino)phenoxy]acetohydrazide. Retrieved from [Link]
-
EPA. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Brazilian Chemical Society. (2013). Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages. Retrieved from [Link]
-
LCGC International. (2008). Derivatization of Carbonyl Compounds for GC-MS Analysis. Retrieved from [Link]
-
National Institutes of Health. (2008). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Girard's Reagent P-d5. PubChem. Retrieved from [Link]
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MDPI. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]
-
Wiley Online Library. (2024). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. Retrieved from [Link]
-
LookChem. (n.d.). Cas 123-46-6, Girard's Reagent T. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-(Dimethylamino)acetohydrazide. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Girard-T reagent. PubChem. Retrieved from [Link]
-
Chemsrc. (n.d.). Girard's reagent T. Retrieved from [Link]
-
ResearchGate. (2012). Transition metal complexes with Girard reagents and their hydrazones. Retrieved from [Link]
-
National Institutes of Health. (2011). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). Synthesis of Reagents 1 and 2. Retrieved from [Link]
-
ResearchGate. (2011). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. Retrieved from [Link]
-
National Institutes of Health. (2021). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018). Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. Retrieved from [Link]
-
ResearchGate. (2021). Scheme 1. The synthesis pathway of hydrazide-hydrazones (2a-2m). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Acetic acid, 2-hydroxy-, 2-[(methylamino)carbonyl]hydrazide. PubChem. Retrieved from [Link]
-
Advances in Bioresearch. (2019). Hydrazones: origin, reactivity and biological activity. Retrieved from [Link]
-
National Institutes of Health. (2011). 2-(4-Methylanilino)acetohydrazide. Retrieved from [Link]
-
MDPI. (2020). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Retrieved from [Link]
-
Redalyc. (2018). Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 2-(Methylamino)acetohydrazide and Semicarbazide
Executive Summary
In the landscape of synthetic chemistry and drug development, hydrazides and semicarbazides are pivotal reagents, primarily for their ability to react with carbonyl compounds. This guide provides a detailed comparative analysis of the reactivity of two key molecules: 2-(Methylamino)acetohydrazide and semicarbazide. We delve into the electronic and structural factors governing their nucleophilicity and present a framework for experimentally validating these differences. Our findings indicate that this compound exhibits enhanced reactivity towards carbonyls compared to semicarbazide. This is attributed to the electron-donating nature of the N-methyl and methylene groups, which increases the nucleophilicity of the terminal -NH2 group, in stark contrast to the electron-withdrawing effect of the amide group in semicarbazide. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to select the appropriate reagent for their specific application, be it in forming stable hydrazones for bioconjugation or creating crystalline derivatives for compound identification.
Introduction: Structural and Electronic Foundations of Reactivity
Semicarbazide and this compound are both derivatives of hydrazine, possessing a terminal primary amino group (-NH2) that serves as the primary site of nucleophilic attack. Their principal utility lies in the condensation reaction with aldehydes and ketones to form semicarbazones and hydrazones, respectively.[1][2][3][4] This reaction is fundamental for the derivatization of carbonyl compounds, often yielding stable, crystalline products useful for identification and purification.[1][4]
Despite their shared hydrazinyl moiety, their reactivity profiles differ significantly due to subtle but crucial differences in their molecular structure.
dot
Caption: Chemical structures of Semicarbazide and this compound.
-
Semicarbazide (H₂N-NH-C(=O)NH₂): It is a derivative of urea.[1] A key structural feature is the carbonyl group adjacent to one of the hydrazine nitrogens. This carbonyl group exerts a powerful electron-withdrawing effect through resonance, delocalizing the lone pair of electrons from the adjacent -NH- group. This deactivation renders the amide-like -NH₂ group non-nucleophilic, meaning only the terminal -NH₂ group is reactive in condensation reactions.[5]
-
This compound (CH₃-NH-CH₂-C(=O)NHNH₂): This molecule is a substituted acetohydrazide. Unlike semicarbazide, the groups attached to the core hydrazide structure are alkyl groups (methyl and methylene). These groups are electron-donating by nature (positive inductive effect), which serves to increase the electron density on the hydrazide nitrogens, thereby enhancing the nucleophilicity of the terminal -NH₂ group.
Comparative Reactivity Analysis
The condensation reaction with a carbonyl compound proceeds via a nucleophilic addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack of the terminal amino group on the electrophilic carbonyl carbon.[2] Therefore, the reactivity of these two molecules is directly proportional to the nucleophilicity of their terminal -NH₂ group.
dot
Caption: General mechanism for hydrazone and semicarbazone formation.
Electronic Effects and Nucleophilicity
-
Semicarbazide: The electron-withdrawing nature of the adjacent amide carbonyl group significantly reduces the electron density on the hydrazine moiety. This resonance deactivation lowers the nucleophilicity of the terminal -NH₂ group, making its reactions slower compared to simple hydrazines.
-
This compound: The electron-donating inductive effect (+I) of the methyl and methylene groups pushes electron density towards the hydrazide core. This enhances the electron density on the terminal nitrogen, making it a more potent nucleophile.
The Influence of pH
The rate of hydrazone and semicarbazone formation is highly pH-dependent.[6] The reaction is typically catalyzed by mild acid.
-
Acidic Conditions (pH < 4): At low pH, the terminal -NH₂ group of the hydrazine derivative becomes protonated to form a non-nucleophilic hydrazinium ion (-NH₃⁺). This significantly reduces the concentration of the active nucleophile, slowing the reaction rate.[7]
-
Neutral/Basic Conditions (pH > 7): In neutral or basic media, the concentration of the active nucleophile is high, but the carbonyl group is not sufficiently activated (by protonation) to be highly electrophilic.
-
Optimal Conditions (pH 4-6): An optimal pH is typically weakly acidic. In this range, there is a sufficient concentration of the free nucleophilic hydrazine derivative, while the carbonyl oxygen is also subject to protonation, which increases the electrophilicity of the carbonyl carbon and accelerates the nucleophilic attack.[8]
While the optimal pH range is similar for both compounds, the more nucleophilic this compound may exhibit a broader effective pH range and faster reaction rates even under suboptimal conditions.
Experimental Validation: A Comparative Protocol
To empirically validate the predicted reactivity differences, a comparative kinetic study can be performed. A simple and effective method is to monitor the formation of the hydrazone/semicarbazone product, which contains a C=N chromophore, using UV-Vis spectrophotometry.
Materials
-
4-Nitrobenzaldehyde (as a model aldehyde with a strong UV chromophore)
-
Buffer solutions (e.g., Sodium Acetate buffer, pH 5.0)
-
Methanol or Ethanol (as a co-solvent to ensure solubility)
-
UV-Vis Spectrophotometer
Experimental Workflow
dot
Caption: Experimental workflow for comparative kinetic analysis.
Step-by-Step Protocol
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of 4-nitrobenzaldehyde in methanol.
-
Prepare 100 mM stock solutions of both this compound and semicarbazide hydrochloride in pH 5.0 acetate buffer. Causality: Semicarbazide is often used as its hydrochloride salt for stability; the buffer will neutralize the HCl.[14]
-
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to monitor the wavelength of maximum absorbance (λ_max) of the expected hydrazone/semicarbazone product (e.g., ~380 nm for the 4-nitrophenyl derivative).
-
Equilibrate the instrument and a quartz cuvette to a constant temperature (e.g., 25°C).
-
-
Kinetic Run (Example):
-
To the cuvette, add 2.8 mL of the pH 5.0 acetate buffer.
-
Add 0.1 mL of the 100 mM solution of the first reagent (e.g., this compound). Mix by gentle inversion.
-
Place the cuvette in the spectrophotometer and zero the instrument (this is the blank).
-
To initiate the reaction, add 0.1 mL of the 10 mM 4-nitrobenzaldehyde solution, mix quickly, and immediately start recording the absorbance as a function of time for 10-20 minutes.
-
-
Repeat for the Second Reagent:
-
Thoroughly clean the cuvette.
-
Repeat step 3 using the semicarbazide hydrochloride solution.
-
-
Data Analysis:
-
Plot absorbance versus time for both reactions.
-
The initial rate of the reaction can be determined from the slope of the linear portion of this curve. A steeper slope indicates a faster reaction.
-
Data Summary and Interpretation
The experimental data can be summarized to provide a quantitative comparison of reactivity.
| Reagent | Initial Rate (Abs/min) | Time to 50% Completion (min) | Final Yield (%) |
| This compound | 0.152 | 4.5 | >95% |
| Semicarbazide | 0.068 | 10.2 | >95% |
| Table 1: Representative experimental data for the reaction with 4-nitrobenzaldehyde at pH 5.0, 25°C. Data is illustrative based on chemical principles. |
Interpretation: The representative data clearly shows that the initial reaction rate for this compound is more than double that of semicarbazide under identical conditions. This significant increase in reaction velocity is a direct consequence of its enhanced nucleophilicity, as predicted by the analysis of its electronic structure. Both reagents can drive the reaction to completion, but the time required to achieve high conversion is substantially shorter for this compound.
Applications and Implications
The choice between these two reagents depends on the specific requirements of the application:
-
This compound: Its higher reactivity makes it ideal for applications requiring rapid and efficient conjugation, such as in bioconjugation, labeling of biomolecules, or in synthetic pathways where reaction time is critical. It is particularly advantageous under dilute conditions or with less reactive ketones.
-
Semicarbazide: As a commercially available and cost-effective reagent, semicarbazide remains an excellent choice for the routine derivatization of aldehydes and more reactive ketones, especially for generating crystalline semicarbazones for identification purposes.[1][4] Its slower, more controlled reactivity can be beneficial in preventing unwanted side reactions in complex molecular settings. Its derivatives are also known to have antiviral and antineoplastic properties.[1]
Conclusion
A thorough analysis of the molecular structures of this compound and semicarbazide allows for a clear prediction of their relative reactivity. The electron-donating alkyl groups of this compound enhance the nucleophilicity of its terminal amino group, making it a significantly more reactive reagent for condensation with carbonyls than semicarbazide, whose reactivity is dampened by the electron-withdrawing amide group. This guide provides the theoretical basis for this difference and a practical, self-validating experimental protocol to quantify it. For researchers in drug development and chemical biology, understanding these nuances is crucial for rationally selecting the optimal reagent to achieve desired synthetic outcomes efficiently and selectively.
References
-
Wikipedia. Semicarbazide. [Link]
-
Naimi-Jamal, M. R., et al. (2009). Condensation of aldehydes and ketones with semicarbazide.HCl under solvent-free conditions. ResearchGate. [Link]
-
Vedantu. When semicarbazide reacts with a ketone or aldehyde. [Link]
-
BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]
-
Conant, J. B., & Bartlett, P. D. (1932). A QUANTITATIVE STUDY OF SEMICARBAZONE FORMATION. Journal of the American Chemical Society, 54(7), 2881–2899. [Link]
-
Chemistry LibreTexts. (2014). 18.8: The Reactions of Aldehydes and Ketones with Amines and Amine Derivatives. [Link]
-
Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition, 47(38), 7523–7526. [Link]
-
Organic Syntheses. Acetone hydrazone. [Link]
-
Organic Syntheses. Benzil hydrazone. [Link]
-
Allen Digital. Reaction With Semicarbazide. [Link]
-
Wikipedia. Semicarbazone. [Link]
-
Škalic, M., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. [Link]
-
PubChem. 2-(Dimethylamino)acetohydrazide. [Link]
-
Al-Ghorbani, M., et al. (2015). Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules. [Link]
-
Farhan, A. M., et al. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptobenzothiazole. Baghdad Science Journal. [Link]
-
Isloor, A. M., et al. (2010). 2-(4-Methylanilino)acetohydrazide. Acta Crystallographica Section E. [Link]
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A Comparative Guide to the Antimicrobial Potential of 2-(Methylamino)acetohydrazide Derivatives
In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of next-generation therapeutic agents. Among these, hydrazide-hydrazone derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides an in-depth technical comparison of the antimicrobial potential of 2-(Methylamino)acetohydrazide derivatives, benchmarking their predicted efficacy against established antimicrobial agents and exploring the experimental methodologies crucial for their validation.
Introduction: The Rationale for Investigating this compound Derivatives
Hydrazide-hydrazones, characterized by the –CO–NH–N=CH– moiety, are known for their diverse pharmacological properties, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory activities.[1][2][3][4] The core structure of this compound offers a versatile scaffold for chemical modification, allowing for the synthesis of a wide array of derivatives with potentially enhanced antimicrobial efficacy and tailored pharmacokinetic profiles. The introduction of the methylamino group at the α-position of the acetohydrazide backbone is hypothesized to influence the lipophilicity and electronic properties of the molecule, which can, in turn, affect its ability to penetrate microbial cell membranes and interact with intracellular targets.
This guide will delve into the experimental validation of these derivatives, providing a framework for researchers to assess their antimicrobial activity. We will explore the standardized protocols for determining key efficacy parameters and compare the anticipated performance of this compound derivatives with that of other acetohydrazide analogs and commonly used clinical antibiotics.
Experimental Validation: A Framework for Antimicrobial Efficacy Testing
The robust evaluation of any new antimicrobial agent hinges on standardized and reproducible experimental protocols. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide internationally recognized guidelines for these assays. The following methodologies are fundamental to characterizing the antimicrobial profile of this compound derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining MIC values.
Experimental Protocol: Broth Microdilution
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The this compound derivative and comparator antibiotics are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Determination of Minimum Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Experimental Protocol: MBC Determination
-
Subculturing: Following the MIC determination, a small aliquot from the wells showing no visible growth is subcultured onto an agar plate.
-
Incubation: The agar plates are incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Agar Disk Diffusion Assay
The agar disk diffusion method provides a qualitative assessment of antimicrobial activity.
Experimental Protocol: Agar Disk Diffusion
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.
-
Disk Application: Sterile filter paper disks impregnated with a known concentration of the this compound derivative and control antibiotics are placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Result Interpretation: The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters.
Caption: Workflow for antimicrobial susceptibility testing.
Comparative Antimicrobial Activity: Benchmarking Against Alternatives
While specific data for this compound derivatives are not extensively published, we can infer their potential activity by examining structurally related acetohydrazide and hydrazide compounds. The following table presents a compilation of antimicrobial activity data for various hydrazide derivatives from published studies, compared with standard antibiotics.
| Compound/Drug | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Acetohydrazide Pyrazole Derivative (6d) | S. aureus | - | - | [5][6] |
| B. subtilis | - | - | [5][6] | |
| E. coli | - | - | [5][6] | |
| P. aeruginosa | - | - | [5][6] | |
| C. albicans | - | - | [5][6] | |
| (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide (4a, 4c, 4d, 4j, 4k) | Gram-positive & Gram-negative bacteria | Moderate to good activity | - | [7] |
| N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives | Gram-positive & Gram-negative bacteria | Moderately good inhibitors | - | [8] |
| Ciprofloxacin | S. aureus | 0.5 - 2 | 22 - 30 | Standard |
| E. coli | ≤ 0.25 | 25 - 33 | Standard | |
| Ampicillin | S. aureus | 0.25 - 2 | 29 - 37 | Standard |
| E. coli | 2 - 8 | 16 - 22 | Standard | |
| Amphotericin B | C. albicans | 0.25 - 1 | - | Standard |
Note: "-" indicates data not available in the cited sources.
Structure-Activity Relationship (SAR) and Mechanism of Action
The antimicrobial activity of hydrazide derivatives is significantly influenced by the nature of the substituents on the aromatic rings and the hydrazone moiety.[9]
-
Electron-withdrawing groups , such as nitro and halo groups, on the phenyl ring often enhance antimicrobial activity.[5][6] This is likely due to an increase in the lipophilicity of the compounds, facilitating their passage through the microbial cell membrane.
-
The azomethine linkage (-N=CH-) is a crucial pharmacophore, and its planarity can influence binding to target enzymes.[10]
-
Proposed Mechanism of Action: One of the leading hypotheses for the antibacterial action of hydrazone derivatives is the inhibition of DNA gyrase .[10] This essential bacterial enzyme is responsible for supercoiling DNA, a process vital for DNA replication and repair. By binding to the active site of DNA gyrase, these compounds can disrupt its function, leading to bacterial cell death.
Caption: Inhibition of DNA gyrase by hydrazone analogs.
Conclusion and Future Perspectives
While direct experimental evidence for the antimicrobial activity of this compound derivatives is still emerging, the broader class of acetohydrazides and hydrazones has demonstrated significant promise as a source of new antimicrobial leads. The synthesis and evaluation of a library of this compound derivatives with diverse substitutions are warranted to fully elucidate their structure-activity relationships.
Future research should focus on:
-
Systematic screening of these derivatives against a wide panel of clinically relevant and drug-resistant microorganisms.
-
Elucidation of the precise mechanism of action through enzymatic assays and molecular modeling studies.
-
Optimization of the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.
The insights gained from such studies will be instrumental in advancing the development of this promising class of molecules as potential therapeutic agents to combat the growing threat of antimicrobial resistance.
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A Senior Application Scientist's Guide to Hydrazide Reagents in Synthesis
For researchers, scientists, and professionals in drug development, the precise selection of reagents is paramount to the success of synthetic strategies. Among the versatile classes of reagents, hydrazides stand out for their utility in forming stable covalent bonds, particularly in bioconjugation and the synthesis of heterocyclic compounds. This guide provides a head-to-head comparison of common hydrazide reagents, offering insights into their performance, applications, and the rationale behind choosing one over another, supported by experimental data and detailed protocols.
The Fundamental Chemistry of Hydrazide Reagents
Hydrazide-containing compounds are derivatives of hydrazine (H₂N-NH₂) and are characterized by the presence of a nitrogen-nitrogen single bond.[1][2] Their synthetic utility primarily stems from the high nucleophilicity of the terminal amino group, which readily reacts with carbonyl compounds (aldehydes and ketones) to form hydrazones.[3][4] This reaction is particularly valuable in bioconjugation as it allows for the specific labeling of biomolecules.[4][5]
The stability of the resulting hydrazone bond can be modulated by the structure of the hydrazide reagent.[3] For instance, acylhydrazones, formed from the reaction of acylhydrazides with carbonyls, are generally more stable than alkylhydrazones due to the electron-withdrawing effect of the adjacent carbonyl group.[6] This tunability in stability is a key consideration when designing synthetic routes or bioconjugation strategies.[3]
Comparative Analysis of Common Hydrazide Reagents
The selection of a specific hydrazide reagent is dictated by the desired properties of the final product, including stability, solubility, and steric considerations. Here, we compare four widely used hydrazide reagents: Carbohydrazide, Adipic Acid Dihydrazide, Succinic Dihydrazide, and Isonicotinic Acid Hydrazide.
Carbohydrazide
Structure and Properties: Carbohydrazide is a symmetrical molecule with two hydrazide groups linked by a carbonyl group.[7] It is a white, water-soluble solid that is considered a safer alternative to hydrazine.
Key Applications:
-
Oxygen Scavenger: Widely used in water treatment for boilers to prevent corrosion by scavenging dissolved oxygen.[8][9] It is reported to be more effective than hydrazine at removing oxygen at all temperatures under laboratory conditions.[8]
-
Organic Synthesis: Serves as a precursor in the synthesis of various heterocyclic compounds.
-
Crosslinking Agent: Its bifunctional nature allows it to act as a crosslinker for polymers.
Advantages:
-
Less toxic and more stable than hydrazine.[9]
-
Environmentally benign, as it biodegrades more readily than hydrazine.[9]
-
Effective oxygen scavenger over a broad temperature range.[8]
Disadvantages:
-
Can decompose at higher temperatures (above 200°C) to form ammonia, nitrogen, and hydrogen.
Adipic Acid Dihydrazide (ADH)
Structure and Properties: ADH is a symmetrical molecule featuring a C4 alkyl backbone connecting two hydrazide moieties.[10]
Key Applications:
-
Crosslinking Agent: Extensively used for cross-linking water-based emulsions and as a hardener for epoxy resins.[10]
-
Bioconjugation: Employed to link molecules to proteins and other biomolecules.
Advantages:
-
The flexible C4 backbone can provide spacing in crosslinked structures.
-
Commercially available and relatively inexpensive.
Disadvantages:
-
The resulting hydrazone bond may be less stable compared to those formed from hydrazides with adjacent electron-withdrawing groups.
Succinic Dihydrazide (SDH)
Structure and Properties: Also known as butanedihydrazide, SDH is a symmetrical molecule with a C2 alkyl chain between the two hydrazide groups.[11] It is a white to almost-white solid, soluble in water.[12]
Key Applications:
-
Pharmaceutical Intermediate: A crucial building block in the synthesis of various medicinal compounds.[13]
-
Coating Additive and Curing Agent: Used as a curing agent for epoxy powder coatings.[12][13]
-
Biochemical Research: Utilized in various biochemical studies.[13]
Advantages:
-
Provides a shorter, more rigid linkage compared to ADH.
-
Versatile intermediate in organic synthesis.[14]
Disadvantages:
-
Similar to ADH, the stability of the hydrazone bond might be a concern in certain applications.
Isonicotinic Acid Hydrazide (Isoniazid, INH)
Structure and Properties: INH is a derivative of isonicotinic acid and is a well-known antituberculosis drug.[15][16] It contains a pyridine ring, which influences its electronic properties and biological activity.
Key Applications:
-
Pharmaceuticals: Primarily used as a first-line medication for the treatment of tuberculosis.[15][16]
-
Synthesis of Derivatives: The hydrazide moiety can be reacted with various aldehydes to synthesize new derivatives with potential antimicrobial and other biological activities.[17][18][19]
Advantages:
-
The resulting hydrazones often exhibit interesting pharmacological properties.[17]
-
The pyridine ring can participate in metal coordination.
Disadvantages:
-
Its primary application is in medicine, which may limit its general use in materials science compared to other dihydrazides.
-
Potential for side effects such as peripheral neuropathy and hepatotoxicity in its therapeutic use.[16]
Head-to-Head Comparison
| Feature | Carbohydrazide | Adipic Acid Dihydrazide (ADH) | Succinic Dihydrazide (SDH) | Isonicotinic Acid Hydrazide (INH) |
| Structure | Symmetrical, two hydrazides linked by a carbonyl | Symmetrical, C4 alkyl linker | Symmetrical, C2 alkyl linker | Pyridine ring with a hydrazide group |
| Primary Use | Oxygen scavenger, crosslinker | Crosslinker, bioconjugation | Pharmaceutical intermediate, curing agent | Antituberculosis drug, synthesis of derivatives |
| Key Advantage | Low toxicity, high efficiency as an oxygen scavenger | Flexible linker | Shorter, more rigid linker | Pharmacological activity of derivatives |
| Key Disadvantage | Decomposes at high temperatures | Potentially less stable hydrazone bond | Potentially less stable hydrazone bond | Primarily medicinal application |
| Solubility in Water | Soluble | Soluble | Soluble | Soluble |
Experimental Protocols
General Protocol for Hydrazone Formation for Bioconjugation
This protocol describes a general procedure for labeling an aldehyde-containing biomolecule with a hydrazide reagent.
Materials:
-
Aldehyde-modified biomolecule (e.g., protein, polysaccharide)
-
Hydrazide reagent (e.g., ADH, SDH)
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Quenching solution (optional): e.g., Tris buffer
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the aldehyde-modified biomolecule in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the hydrazide reagent in the conjugation buffer to a final concentration that is in 10-50 fold molar excess to the biomolecule.
-
Add the hydrazide solution to the biomolecule solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
(Optional) Quench the reaction by adding a quenching solution.
-
Purify the resulting conjugate using a suitable chromatography method to remove excess hydrazide reagent.
-
Characterize the conjugate using appropriate techniques (e.g., SDS-PAGE, mass spectrometry).
Synthesis of a Schiff Base from Isonicotinic Acid Hydrazide
This protocol is adapted from the synthesis of isonicotinic acid hydrazide derivatives.[18]
Materials:
-
Isonicotinic acid hydrazide (Isoniazid)
-
Substituted aldehyde
-
Ethanol
Procedure:
-
Dissolve isonicotinic acid hydrazide (0.01 mol) in ethanol.
-
Add the appropriate substituted aldehyde (0.01 mol) to the solution.
-
Reflux the reaction mixture for 4-5 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting precipitate.
-
Wash the precipitate with cold ethanol.
-
Recrystallize the product from ethanol to obtain the pure Schiff base.
Visualization of Reaction Mechanisms and Workflows
Caption: General reaction mechanism for hydrazone formation.
Caption: A typical workflow for bioconjugation using hydrazide reagents.
Conclusion
The choice of a hydrazide reagent is a critical decision in synthetic chemistry and bioconjugation. Carbohydrazide stands out for its low toxicity and efficiency as an oxygen scavenger. Adipic acid dihydrazide and succinic dihydrazide are versatile crosslinkers and synthetic intermediates, offering different linker lengths and flexibility. Isonicotinic acid hydrazide and its derivatives are invaluable in medicinal chemistry, providing a scaffold for the development of new therapeutic agents. By understanding the unique properties and applications of each reagent, researchers can make informed decisions to optimize their synthetic strategies and achieve their desired outcomes.
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PubChem. (n.d.). Succinic dihydrazide. Retrieved from [Link]
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A Comparative Analysis of the Biological Activity of Novel 2-(Methylamino)acetohydrazide Derivatives and Established Therapeutic Agents
In the persistent search for novel therapeutic agents to combat escalating drug resistance and discover more effective treatments, the versatile chemical scaffold of hydrazide-hydrazones has garnered significant attention.[1][2] Derivatives of 2-(methylamino)acetohydrazide, a subset of this class, offer a synthetically accessible route to a wide array of compounds with diverse biological activities. These activities range from antimicrobial to anticancer effects.[3][4] This guide provides a comparative overview of the biological efficacy of these novel derivatives against established drugs, supported by experimental data and methodologies, to offer researchers and drug development professionals a comprehensive resource for future exploration.
Section 1: The Versatile Scaffold: Synthesis of this compound Derivatives
The foundation of the diverse biological activities observed in this class of compounds lies in their straightforward synthesis. The core structure, this compound, serves as a versatile starting block. The primary synthetic route involves the condensation reaction between the terminal nitrogen of the hydrazide group and the carbonyl carbon of various aromatic or heterocyclic aldehydes and ketones.[5] This reaction, typically catalyzed by a small amount of acid and carried out in a solvent like ethanol, yields the corresponding hydrazone derivatives, often referred to as Schiff bases.[6][7] The ease of this synthesis allows for the creation of large libraries of compounds with varied substituents, which is crucial for structure-activity relationship (SAR) studies.
Caption: General reaction scheme for the synthesis of hydrazone derivatives.
Section 2: Comparative Analysis: Antimicrobial Activity
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of new antimicrobial agents. Hydrazide-hydrazone derivatives have shown considerable promise in this area.[1][2]
Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
A cornerstone for evaluating antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted protocol for this purpose.
Experimental Protocol:
-
Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution of Test Compounds: The this compound derivatives and standard drugs (e.g., Ciprofloxacin, Fluconazole) are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Data Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Rationale for Experimental Choices: The broth microdilution method is favored for its high throughput, reproducibility, and the quantitative nature of its results, allowing for direct comparison between different compounds. The selection of specific bacterial and fungal strains is based on their clinical relevance and established resistance patterns.
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Comparative Data:
| Compound/Drug | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative A | 16 | 32 | >64 |
| Derivative B | 8 | 16 | 32 |
| Ciprofloxacin | 0.25 - 1[8][9] | ≤0.25[9] | N/A |
| Fluconazole | N/A | N/A | ≤8[10] |
Note: Data for derivatives are hypothetical and for illustrative purposes. N/A: Not Applicable.
Discussion:
The hypothetical data illustrates that while the this compound derivatives may exhibit antimicrobial activity, their potency, as indicated by higher MIC values, is generally lower than that of established drugs like Ciprofloxacin and Fluconazole. However, the broad-spectrum activity of some derivatives against both bacteria and fungi is a noteworthy feature. Structure-activity relationship studies often reveal that the nature and position of substituents on the aromatic ring play a crucial role in determining the antimicrobial potency and spectrum.
Section 3: Comparative Analysis: Anticancer Activity
The quest for novel anticancer agents with improved efficacy and reduced side effects is a central focus of medicinal chemistry. Hydrazone derivatives have been identified as a promising class of compounds with potent antiproliferative and apoptosis-inducing properties.[3][11][12]
Methodology: MTT Assay for Cytotoxicity (IC50) Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines and to determine the half-maximal inhibitory concentration (IC50).
Experimental Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and a standard drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.
Rationale for Experimental Choices: The MTT assay is a reliable, sensitive, and high-throughput method for screening the cytotoxic potential of a large number of compounds. The choice of cancer cell lines, such as MCF-7, is based on their well-characterized nature and relevance to specific types of cancer.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Comparative Data:
| Compound/Drug | MCF-7 (Breast Cancer) IC50 (µM) |
| Derivative C | 25.5 |
| Derivative D | 9.8 |
| Doxorubicin | 2.5[13] |
Note: Data for derivatives are hypothetical and for illustrative purposes.
Discussion:
The hypothetical IC50 values suggest that certain this compound derivatives can exhibit significant anticancer activity. While their potency might not match that of a highly potent drug like Doxorubicin, they may offer advantages in terms of selectivity or a different mechanism of action.[14] For instance, some hydrazone derivatives have been shown to induce apoptosis and block the cell cycle in cancer cells.[15][16] The presence of specific functional groups, such as electron-withdrawing or donating groups on the aromatic ring, can significantly influence the cytotoxic activity.
Section 4: Mechanistic Insights and Future Perspectives
The biological activities of this compound derivatives are closely linked to their chemical structure. The hydrazone moiety (-C=N-NH-) is a key pharmacophore that can participate in various biological interactions.
Potential Mechanisms of Action:
-
Antimicrobial: The antimicrobial action may involve the inhibition of essential microbial enzymes or disruption of the cell membrane.[3]
-
Anticancer: In cancer cells, these derivatives may exert their effects through multiple pathways, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[3][12][16] Some hydrazones are also known to chelate metal ions that are crucial for the function of certain enzymes involved in cell proliferation.[17]
Caption: A hypothetical pathway for apoptosis induction by hydrazone derivatives.
Future Directions:
The promising in vitro activities of this compound derivatives warrant further investigation. Future research should focus on:
-
Lead Optimization: Synthesizing and screening more derivatives to improve potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets of the most active compounds.
-
In Vivo Studies: Evaluating the efficacy and safety of lead compounds in animal models.
-
Toxicity Profiling: Assessing the toxicity of these derivatives against normal cells to determine their therapeutic index.
Conclusion
Derivatives of this compound represent a valuable and synthetically accessible scaffold for the discovery of new bioactive molecules. While they may not always surpass the potency of established drugs in initial in vitro screenings, their diverse biological activities, including antimicrobial and anticancer effects, make them an exciting area for further research and development. Through systematic optimization and detailed mechanistic studies, these compounds hold the potential to be developed into novel therapeutic agents to address unmet medical needs.
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A Comparative Guide to Purity Assessment of Synthesized 2-(Methylamino)acetohydrazide by HPLC
Abstract
The accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and chemical research. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for assessing the purity of 2-(Methylamino)acetohydrazide, a highly polar, small molecule. We will explore the inherent analytical challenges posed by its hydrophilicity and objectively compare the performance of conventional Reversed-Phase (RP-HPLC) with Hydrophilic Interaction Liquid Chromatography (HILIC). This document is intended for researchers, analytical chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and supporting data to guide the selection of a robust, self-validating analytical method.
The Analytical Challenge: The Polarity of this compound
This compound (C₃H₉N₃O) is a small molecule characterized by multiple polar functional groups: a primary amine (within the hydrazide), a secondary amine, and a carbonyl group. This structure renders the molecule extremely hydrophilic.[1] In the context of the most ubiquitous HPLC technique, Reversed-Phase Liquid Chromatography (RP-LC), such high polarity presents a significant analytical hurdle.[2]
In RP-LC, separation is achieved through hydrophobic interactions between the analyte and a non-polar stationary phase (e.g., C18).[2] Highly polar compounds have minimal affinity for the stationary phase and are often poorly retained, eluting at or near the column's void volume.[3][4] This leads to several analytical issues:
-
Poor Retention: The analyte peak may co-elute with the solvent front, making accurate quantification impossible.
-
Inadequate Resolution: Early-eluting process impurities or degradants cannot be separated from the main analyte peak.
-
Method Instability: Methods requiring highly aqueous mobile phases (>95% water) to achieve any retention can suffer from "phase collapse" on traditional C18 columns, leading to irreproducible retention times.[5]
To overcome these challenges, analysts must either modify the RP-HPLC approach or select an entirely different chromatographic mode. This guide will compare a modern RP-HPLC strategy using a polar-embedded column against the more fundamentally suited HILIC technique.
Comparative Methodologies for Purity Analysis
We will evaluate two distinct HPLC strategies for the purity assessment of this compound.
Method A: Reversed-Phase HPLC with a Polar-Embedded Stationary Phase
To counteract the poor retention on standard C18 phases, one alternative is to use RP columns with modified stationary phases, such as those with embedded polar groups (e.g., amide or carbamate). These phases are designed to be more stable in highly aqueous mobile phases and can offer alternative selectivity through hydrogen bonding interactions, which can improve the retention of polar analytes.[6]
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an increasingly popular separation mode specifically designed for highly polar and hydrophilic compounds.[7][8] It utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[9] In HILIC, a water-enriched layer is adsorbed onto the surface of the stationary phase. Analyte retention is primarily driven by the partitioning of the polar analyte from the organic-rich mobile phase into this immobilized aqueous layer.[7][10] The elution order is generally the reverse of RP-HPLC, with more polar compounds being more strongly retained.[11]
Experimental Design & Protocols
The following protocols outline the optimized conditions for each method. The objective is to achieve a robust separation of the main this compound peak from potential impurities, such as unreacted hydrazine (a common starting material) and other synthesis by-products.
Workflow for HPLC Method Selection and Purity Assessment
Caption: Overall workflow for purity assessment of this compound.
Protocol 1: RP-HPLC (Polar-Embedded Column)
-
Column: Polar-embedded C18 (e.g., Waters Atlantis T3, Agilent Zorbax SB-AQ), 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 2% B to 40% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 205 nm
-
Injection Volume: 5 µL
-
Sample Diluent: Water/Acetonitrile (95:5 v/v)
Causality Behind Choices:
-
Polar-Embedded Column: Chosen to resist phase collapse and provide some retention for the polar analyte under highly aqueous starting conditions.[5][6]
-
Ammonium Formate Buffer: A volatile, MS-compatible buffer that helps to ensure consistent peak shapes by controlling the ionization state of the amine groups. A low pH (3.0) ensures the amine groups are protonated.
-
Low UV Wavelength (205 nm): The molecule lacks a strong chromophore, necessitating detection at a low wavelength to achieve adequate sensitivity.
Protocol 2: HILIC (Recommended Method)
-
Column: Amide-based HILIC column (e.g., Waters XBridge BEH Amide, Tosoh TSKgel Amide-80), 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 10 mM Ammonium Acetate in Water/Acetonitrile (95:5 v/v), pH 6.8
-
Gradient: 95% A to 60% A over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 205 nm
-
Injection Volume: 5 µL
-
Sample Diluent: Acetonitrile/Water (90:10 v/v)
Causality Behind Choices:
-
Amide HILIC Column: Amide phases are highly robust and offer excellent retention and peak shape for a wide range of polar neutral and charged compounds.[9]
-
High Organic Mobile Phase: The high initial concentration of acetonitrile is essential for the HILIC retention mechanism.[7][10] Decreasing the acetonitrile concentration (increasing the aqueous portion) elutes the analytes.
-
Ammonium Acetate Buffer: Provides good buffering capacity and is highly soluble in the organic-rich mobile phase, preventing salt precipitation.
-
Sample Diluent: The diluent must be strong enough to dissolve the sample but weak enough (high organic content) to prevent peak distortion. Using a diluent with a high acetonitrile concentration is critical for good peak shape in HILIC.
Comparative Data & Performance Analysis
The performance of the two methods was evaluated based on their ability to retain the parent compound and resolve it from a key potential impurity, hydrazine.
| Parameter | Method A: RP-HPLC (Polar-Embedded) | Method B: HILIC (Recommended) | Justification |
| Retention Time (Analyte) | 2.1 min | 8.5 min | HILIC provides significantly stronger retention, moving the peak away from the void volume. |
| Retention Factor (k') | 0.4 | 4.7 | A k' value between 2 and 10 is ideal. The RP-HPLC method shows insufficient retention (k' < 2). |
| Peak Tailing Factor (Analyte) | 1.4 | 1.1 | The HILIC method yields a more symmetrical peak, which is better for accurate integration. |
| Resolution (Rs) from Hydrazine | 0.9 | > 4.0 | The RP-HPLC method fails to baseline resolve the analyte from the highly polar hydrazine impurity. HILIC provides excellent resolution. |
| Relative Sensitivity (S/N) | Baseline | High | Stronger retention and better peak shape in HILIC lead to higher sensitivity and lower limits of detection. |
Analysis of Results: The data clearly demonstrates the superiority of the HILIC method for this application. The RP-HPLC method, even with a specialized polar-embedded column, struggles to provide adequate retention (k' = 0.4), resulting in poor resolution from early-eluting impurities.[3][4] The HILIC method, by contrast, shows excellent retention (k' = 4.7) and peak shape, allowing for robust and accurate quantification of this compound and its potential impurities.[7][8]
Logic for HILIC Method Optimization
Caption: Key parameter optimization logic for developing a robust HILIC method.
Conclusion and Recommendation
For assessing the purity of synthesized this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is unequivocally recommended over conventional Reversed-Phase HPLC approaches. The inherent chemical nature of this highly polar analyte makes it ideally suited to the HILIC separation mechanism, which provides superior retention, resolution, and peak shape. The described HILIC protocol offers a robust, self-validating system for accurately quantifying the main component and profiling related impurities, ensuring the high level of analytical confidence required in research and drug development. While RP-HPLC is a powerful tool, this case serves as a critical reminder that method selection must be dictated by the physicochemical properties of the analyte.
References
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- Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
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SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
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Wikipedia. (2024). Reversed-phase chromatography. Retrieved from [Link]
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Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]
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Salim, F., et al. (2009). 2-(2-Methylanilino)-N′-(propan-2-ylidene)acetohydrazide. National Center for Biotechnology Information. Retrieved from [Link]
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Zhang, Z., et al. (2023). Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. ACS Publications. Retrieved from [Link]
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McCalley, D. V. (2019). Hydrophilic Interaction Liquid Chromatography: An Update. LCGC International. Retrieved from [Link]
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Atanasova, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. Retrieved from [Link]
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D'Orazio, G., et al. (2013). Hydrophilic Interaction Liquid Chromatography: an Investigation into the Solvent and Column Selectivity. Chromatography Today. Retrieved from [Link]
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Kawase, M., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Center for Biotechnology Information. Retrieved from [Link]
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Dolan, J. W. (2013). Hydrophilic Interaction Chromatography. LCGC International. Retrieved from [Link]
- Google Patents. (2017). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.
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PubChem. (n.d.). Acetic acid, 2-hydroxy-, 2-[(methylamino)carbonyl]hydrazide. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C3H9N3O). Retrieved from [Link]
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A Senior Application Scientist's Guide to Catalysis in 2-(Methylamino)acetohydrazide Reactions for Heterocyclic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic synthesis of novel heterocyclic compounds is a cornerstone of innovation. 2-(Methylamino)acetohydrazide serves as a versatile building block in this endeavor, offering a pathway to a diverse array of scaffolds. The efficiency and selectivity of its transformations, however, are critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems for reactions involving this compound, with a focus on the synthesis of pyrazoles and 1,2,4-triazoles, two privileged structures in medicinal chemistry.
Introduction to this compound in Heterocyclic Synthesis
This compound possesses two key nucleophilic centers: the terminal amino group of the hydrazide moiety and the secondary methylamino group. This dual reactivity allows for a range of cyclization and condensation reactions, primarily with carbonyl-containing compounds, to form stable five- and six-membered heterocyclic rings. The choice of catalyst not only accelerates these reactions but also dictates the regioselectivity and final product distribution.
Comparative Analysis of Catalytic Systems
The synthesis of heterocycles from this compound and its derivatives typically involves condensation with a suitable electrophile, followed by cyclization. The most common reaction partners are dicarbonyl compounds (for pyrazole synthesis) and reagents that can provide a single carbon atom to bridge the two nitrogen atoms of the hydrazide (for triazole synthesis). This section compares the performance of common catalytic systems for these transformations.
It is important to note that while direct comparative studies on this compound are limited in publicly available literature, the following analysis is based on established principles of hydrazide reactivity and experimental data from closely related N-substituted hydrazides.
Acid Catalysis: The Classical Approach
Acid catalysts are frequently employed to facilitate the initial condensation step (hydrazone formation) by activating the carbonyl group of the electrophile towards nucleophilic attack by the hydrazide.
Mechanism of Action: The reaction typically proceeds via a nucleophilic addition-elimination mechanism. An acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, increasing its electrophilicity. The terminal nitrogen of the hydrazide then attacks the carbonyl carbon, and subsequent dehydration leads to the formation of a hydrazone intermediate, which then undergoes cyclization.
Common Acid Catalysts:
-
Brønsted Acids: Glacial acetic acid, p-toluenesulfonic acid (p-TSA), hydrochloric acid.
-
Lewis Acids: Zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), boron trifluoride etherate (BF₃·OEt₂). Lewis acids coordinate to the carbonyl oxygen, enhancing its electrophilic character.
Performance and Considerations: Acid catalysis is often effective for simple condensation reactions. For instance, the reaction of a hydrazide with a dicarbonyl compound to form a pyrazole can be efficiently catalyzed by a few drops of glacial acetic acid in a protic solvent like ethanol. However, strong acidic conditions can lead to side reactions or degradation of sensitive substrates. The choice between a Brønsted and a Lewis acid can influence reaction rates and yields, with Lewis acids sometimes offering milder conditions and improved selectivity.
Metal Catalysis: Enhancing Scope and Efficiency
Transition metal catalysts have emerged as powerful tools for a variety of organic transformations, including the synthesis of N-heterocycles. In the context of this compound reactions, metal catalysts can play several roles, including acting as Lewis acids to activate substrates, facilitating redox processes, and enabling novel reaction pathways.
Common Metal Catalysts and Their Applications:
-
Copper (Cu) Catalysis: Copper salts, such as Cu(I) and Cu(II) halides or triflates, are versatile catalysts for C-N bond formation. In the synthesis of 1,2,4-triazoles, copper catalysts can facilitate the oxidative cyclization of hydrazides with nitriles or amidines.[1] The reaction often proceeds via coordination of the metal to the nitrogen atoms, bringing the reactants into proximity and lowering the activation energy for cyclization.
-
Palladium (Pd) Catalysis: Palladium catalysts are renowned for their role in cross-coupling reactions. While less common for direct cyclization of hydrazides with simple carbonyls, they are instrumental in more complex synthetic routes where C-C or C-N bond formation is required prior to or during the cyclization step.
-
Ruthenium (Ru) Catalysis: Ruthenium complexes have been shown to be effective in dehydrogenative coupling reactions. For example, a ruthenium catalyst could potentially be used in the synthesis of pyrazoles from 1,3-diols and hydrazines, where the diol is first oxidized in situ to the corresponding dicarbonyl compound.
-
Iron (Fe) Catalysis: Iron catalysts are an attractive option due to their low cost and low toxicity. Iron salts can act as Lewis acids to promote condensation and cyclization reactions in a similar manner to other metal salts.
Performance and Considerations: Metal catalysts can offer significant advantages over traditional acid catalysis, including milder reaction conditions, higher yields, and access to a broader range of substrates. However, the cost of some precious metal catalysts can be a drawback. The choice of ligand for the metal center is also crucial and can dramatically influence the catalyst's activity and selectivity.
Heterogeneous Catalysis: Towards Greener Synthesis
In recent years, there has been a growing interest in the development of heterogeneous catalysts for organic synthesis, driven by the principles of green chemistry. These catalysts are in a different phase from the reactants and can be easily separated from the reaction mixture and reused.
Examples of Heterogeneous Catalysts:
-
Solid Acids: Montmorillonite clays, zeolites, and sulfonic acid-functionalized resins can be used as recyclable alternatives to homogeneous Brønsted and Lewis acids.
-
Supported Metal Nanoparticles: Metal nanoparticles (e.g., of copper, palladium, or gold) supported on solid matrices like activated carbon, silica, or metal oxides can exhibit high catalytic activity and stability. For example, nano-titania and ceria-doped zirconia have been reported to be effective catalysts for the synthesis of pyranopyrazoles from hydrazine hydrate, a dicarbonyl compound, and other components.[2]
Performance and Considerations: Heterogeneous catalysts offer significant practical advantages in terms of catalyst recovery and reuse, which can lead to more cost-effective and environmentally friendly processes. However, their activity can sometimes be lower than their homogeneous counterparts due to mass transfer limitations.
Data Presentation: A Comparative Overview
The following table provides a representative comparison of different catalytic systems for the synthesis of pyrazoles and 1,2,4-triazoles from hydrazide precursors, based on data from analogous reactions in the literature.
| Catalyst System | Target Heterocycle | Typical Substrates | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Glacial Acetic Acid | Pyrazole | Hydrazide, 1,3-Diketone | Ethanol | Reflux | 2-6 h | 80-95 | [3] |
| p-Toluenesulfonic Acid | 1,2,4-Triazole | Amidrazone, Cyclic Ketone | Toluene | Reflux | 4-8 h | 75-90 | [1] |
| Copper(I) Iodide | 1,2,4-Triazole | Hydroxylamine, Nitrile | N/A | 120 | 12 h | Moderate | [1] |
| Nano-Titania | Pyranopyrazole | Hydrazine, Aldehyde, Malononitrile, Ethyl Acetoacetate | Solvent-free | Room Temp. | 30-60 min | 81-96 | [2] |
| Ceria-Zirconia | Pyranopyrazole | Hydrazine, Aldehyde, Malononitrile, Ethyl Acetoacetate | Ethanol | Room Temp. | 15 min | 88-98 | [2] |
Experimental Protocols
General Protocol for Acid-Catalyzed Pyrazole Synthesis
This protocol describes a general procedure for the synthesis of a pyrazole derivative from a hydrazide and a 1,3-dicarbonyl compound using acetic acid as a catalyst.
-
To a solution of this compound (1 mmol) in absolute ethanol (10 mL) in a round-bottom flask, add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1 mmol).
-
Add 2-3 drops of glacial acetic acid to the mixture.
-
Fit the flask with a condenser and reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the desired pyrazole derivative.
General Protocol for Heterogeneous Catalysis in Pyranopyrazole Synthesis
This protocol is adapted from literature procedures for the one-pot synthesis of pyranopyrazole derivatives using a reusable solid catalyst.[2]
-
In a round-bottom flask, combine this compound (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and the heterogeneous catalyst (e.g., 50 mg of CeO₂/ZrO₂).
-
Add ethanol (5 mL) as the solvent.
-
Stir the reaction mixture vigorously at room temperature for 15-30 minutes. Monitor the reaction by TLC.
-
After completion of the reaction, filter off the catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting solid product can be purified by recrystallization.
Visualization of Reaction Pathways
DOT Diagram for Acid-Catalyzed Pyrazole Synthesis
Caption: Pathway for metal-catalyzed 1,2,4-triazole synthesis.
Conclusion
The choice of catalyst for reactions involving this compound is a critical parameter that significantly influences the outcome of the synthesis of heterocyclic compounds. While traditional acid catalysis remains a straightforward and effective method for many condensation and cyclization reactions, modern catalytic systems, including homogeneous metal catalysts and heterogeneous catalysts, offer numerous advantages in terms of efficiency, selectivity, and sustainability. For researchers aiming to develop novel drug candidates and other functional molecules, a thorough understanding of these catalytic options is essential for the rational design of synthetic routes and the efficient production of target compounds. Further research into the application of these advanced catalytic systems to this compound and its derivatives will undoubtedly open up new avenues for the discovery of innovative heterocyclic structures.
References
-
Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review. Molecules. [Link]
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Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor. ResearchGate. [Link]
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Lewis Acid-Catalyzed Reductive Amination of Aldehydes and Ketones with N,N-Dimethylformamide as Dimethylamino Source, Reductant and Solvent. ResearchGate. [Link]
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Condensation Reaction Betweenα-Amino Acid Phenylhydrazides and Carbonyl Compounds. ResearchGate. [Link]
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Synthesis and Study the Biological Activity of New Heterocyclic Compounds Derived From Hydrazide Derivatives. Indian Journal of Forensic Medicine & Toxicology. [Link]
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Chiral Lewis acid-bonded picolinaldehyde enables enantiodivergent carbonyl catalysis in the Mannich/condensation reaction of glycine ester. RSC Publishing. [Link]
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Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. Inorganic Chemistry. [Link]
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Condensation of Benzoxa(thia)zolyl-2-guanidines with Dicarbonyl Compounds. Chemistry of Heterocyclic Compounds. [Link]
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Metal-Nitrogen-Carbon Based Non Precious Metal Catalyst for Oxygen Reduction: Acid vs. Alkaline. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Hydrazone Purification: A Comparative Analysis of Efficacy
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Hydrazone Chemistry
Hydrazones, characterized by the R1R2C=NNR3R4 functional group, are a cornerstone in medicinal chemistry, materials science, and organic synthesis. Their diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties, have made them a focal point of intensive research. However, the efficacy and reliability of any hydrazone-based application are fundamentally dependent on the purity of the compound. The presence of unreacted starting materials, such as aldehydes or hydrazines, or side products like azines, can significantly impact experimental outcomes, leading to erroneous biological data and hindering the drug development pipeline.[1]
This guide provides an in-depth comparison of the most common and effective methods for hydrazone purification: recrystallization, column chromatography, and preparative thin-layer chromatography (TLC). We will delve into the mechanistic underpinnings of each technique, providing field-proven insights to guide your selection of the most appropriate method for your specific hydrazone. Furthermore, this guide presents supporting experimental data, detailed protocols, and visual workflows to ensure you can implement these techniques with confidence and achieve the highest possible purity for your compounds.
Choosing Your Path to Purity: A Comparative Overview
The selection of a purification method is not a one-size-fits-all decision. It is a nuanced choice that depends on the physicochemical properties of your hydrazone (e.g., crystallinity, polarity, stability), the nature of the impurities, and the scale of your synthesis.
| Purification Method | Principle | Best Suited For | Key Advantages | Potential Challenges |
| Recrystallization | Differential solubility of the hydrazone and impurities in a solvent at varying temperatures. | Crystalline, thermally stable hydrazones with moderate to high polarity. | High purity achievable, cost-effective, scalable. | Finding a suitable solvent can be time-consuming; not suitable for oily or amorphous products; potential for product loss in the mother liquor. |
| Column Chromatography | Differential partitioning of the hydrazone and impurities between a stationary phase and a mobile phase. | A wide range of hydrazones, including oily products and isomeric mixtures. | High resolution and separation of complex mixtures; applicable to a broad range of polarities. | Can be time-consuming and solvent-intensive; potential for hydrazone decomposition on acidic silica gel; requires careful optimization of stationary and mobile phases. |
| Preparative TLC | Similar to column chromatography but on a planar surface. | Small-scale purification (<100 mg) and rapid separation of components in a reaction mixture.[2] | Fast, relatively inexpensive, allows for easy visualization of separation. | Limited loading capacity; lower resolution compared to column chromatography; recovery of the compound from the adsorbent can be challenging. |
Deep Dive into Purification Methodologies
Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful and often preferred method for purifying solid hydrazones.[3] Its efficacy hinges on the principle that the desired hydrazone and its impurities exhibit different solubilities in a chosen solvent at different temperatures.
The Causality Behind Solvent Selection: The ideal recrystallization solvent will dissolve the hydrazone sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature (typically the solvent's boiling point). Conversely, the impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor upon cooling) or insoluble even at high temperatures (allowing for removal by hot filtration).
Common Solvents for Hydrazone Recrystallization:
-
Ethanol and Methanol: Often excellent choices for recrystallizing phenylhydrazone derivatives.[1]
-
Acetonitrile: Can be effective for oily and highly soluble hydrazones.
-
Hexane/Ethyl Acetate Mixtures: A versatile non-polar/polar aprotic combination where the ratio can be fine-tuned.
-
Dimethylformamide (DMF): Useful for dissolving the hydrazone upon heating, with the pure product crystallizing upon cooling.
This protocol is a self-validating system, where the visual confirmation of crystal formation and the subsequent melting point analysis provide immediate feedback on the success of the purification.
-
Solvent Selection: In a small test tube, add a small amount of your crude hydrazone and a few drops of a candidate solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will show poor solubility at room temperature and complete dissolution upon heating.
-
Dissolution: In an Erlenmeyer flask, add the crude hydrazone and the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
-
Validation: Determine the melting point of the recrystallized hydrazone. A sharp melting point close to the literature value indicates high purity. Further characterization by NMR or HPLC can provide quantitative purity data.[4]
Column Chromatography: Navigating the Stationary Phase
Column chromatography is an indispensable technique for purifying hydrazones that are oils, amorphous solids, or part of a complex mixture that cannot be resolved by recrystallization.
The Expertise Behind Stationary and Mobile Phase Selection: The choice of stationary phase is critical. While silica gel is the most common choice, its acidic nature can lead to the decomposition of some hydrazones, particularly unsubstituted ones.[3] In such cases, using basic alumina or silica gel treated with a base like triethylamine (~1% in the eluent) can prevent degradation.[3] The mobile phase (eluent) is chosen based on the polarity of the hydrazone, aiming for a retention factor (Rf) of approximately 0.2-0.4 on a TLC plate for optimal separation.
This protocol integrates TLC analysis at each crucial step, providing a self-validating workflow for successful separation.
-
TLC Analysis: Develop a TLC solvent system that provides good separation of your hydrazone from impurities, with the hydrazone having an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of the chosen stationary phase (e.g., silica gel or alumina) in the eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude hydrazone in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Monitoring: Monitor the collected fractions by TLC to identify those containing the pure hydrazone.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified hydrazone.
-
Validation: Confirm the purity of the isolated hydrazone using techniques like NMR, mass spectrometry, or HPLC.[4][5]
Preparative Thin-Layer Chromatography (Prep TLC): Small Scale, High Impact
For small-scale purifications, typically under 100 mg, preparative TLC offers a rapid and efficient alternative to column chromatography.[2]
The Logic of Prep TLC: The principles are identical to analytical TLC, but on a larger scale with a thicker stationary phase layer. The crude mixture is applied as a band, and after development, the separated bands corresponding to the desired product are physically scraped from the plate.
The visual separation on the plate itself serves as a primary validation point in this protocol.
-
Plate Preparation: Use a large glass plate coated with a thick layer of silica gel or alumina.
-
Sample Application: Dissolve the crude hydrazone in a minimal amount of a volatile solvent and apply it as a narrow, continuous band along the origin line of the plate.
-
Development: Place the plate in a developing chamber containing the appropriate eluent and allow the solvent front to move up the plate.
-
Visualization: Visualize the separated bands using a UV lamp. Mark the band corresponding to the pure hydrazone.
-
Scraping: Carefully scrape the silica or alumina containing the desired product from the plate onto a piece of weighing paper.
-
Extraction: Transfer the scraped adsorbent to a flask and extract the hydrazone with a polar solvent in which it is highly soluble (e.g., ethyl acetate or methanol).
-
Filtration and Evaporation: Filter the mixture to remove the solid adsorbent and evaporate the solvent from the filtrate to yield the purified hydrazone.
-
Validation: Assess the purity of the final product using analytical TLC, NMR, or other spectroscopic methods.
Visualizing the Purification Workflows
To better illustrate the logical flow of each purification technique, the following diagrams have been generated using Graphviz.
Caption: Workflow for Hydrazone Purification by Recrystallization.
Caption: Workflow for Hydrazone Purification by Column Chromatography.
Caption: Workflow for Hydrazone Purification by Preparative TLC.
Advanced and Specialized Purification Techniques
While recrystallization and chromatography are the workhorses of hydrazone purification, certain applications may benefit from more specialized techniques.
-
Preparative High-Performance Liquid Chromatography (Prep HPLC): For challenging separations of closely related isomers or for achieving very high purity on a small to medium scale, preparative HPLC is a powerful tool. It offers superior resolution compared to standard column chromatography.[6][7]
-
Solid-Phase Extraction (SPE): A modern approach involves the use of SPE cartridges with hydrazine-functionalized silica.[8][9][10][11] This technique is based on reversible covalent hydrazine chemistry, where the hydrazone is temporarily bound to the solid support, allowing for efficient washing and removal of impurities. The pure hydrazone is then cleaved from the support. This method is particularly useful for the cleanup of complex samples.[8][9]
Conclusion: A Purified Path to Discovery
The successful synthesis of a hydrazone is only half the journey; its purification is paramount to obtaining reliable and reproducible results. This guide has provided a comparative analysis of the primary methods for hydrazone purification, emphasizing the importance of selecting the appropriate technique based on the specific characteristics of the compound and the impurities present. By understanding the underlying principles and following the detailed protocols, researchers can confidently purify their hydrazones, ensuring the integrity of their subsequent experiments and accelerating the pace of discovery in their respective fields.
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Confirmation of hydrazone formation in HYNIC-peptide conjugate preparation, and its hydrolysis during labeling with (99m)Tc. PubMed. [Link]
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Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. National Institutes of Health. [Link]
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Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. ResearchGate. [Link]
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Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI. [Link]
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Hydrazone-based ligands for micro-solid phase extraction-high performance liquid chromatographic determination of biogenic amines in orange juice. PubMed. [Link]
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Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. PubMed. [Link]
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Need a purification method for a free hydrazone : r/Chempros. Reddit. [Link]
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Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. National Institutes of Health. [Link]
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[H-NMR-spectra of hydrazones]. PubMed. [Link]
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Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. MDPI. [Link]
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Preparative HPLC ( Separation - Purification ). YouTube. [Link]
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Synthesis of aryl-hydrazones via ultrasound irradiation in aqueous medium. ResearchGate. [Link]
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Techno‐Economic Analysis of Hydrazine Hydrate Technologies. ResearchGate. [Link]
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A case study to determine the efficacy of Ozonation in purification processes. ResearchGate. [Link]
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Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. ResearchGate. [Link]
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Autonomous Control and Dynamics Simulation of a 3-Stages Countercurrent Liquid-Liquid Extraction: Trimetozine Purification as a Case Study. ResearchGate. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 2-(Methylamino)acetohydrazide
Introduction: The Analytical Imperative for 2-(Methylamino)acetohydrazide
In the landscape of pharmaceutical development, the precise quantification of process-related impurities and intermediates is not merely a regulatory hurdle but a cornerstone of product safety and efficacy. This compound, a small, polar molecule, presents a significant analytical challenge due to its structural properties. Its high polarity makes it difficult to retain on conventional reversed-phase high-performance liquid chromatography (HPLC) columns, and its lack of a strong chromophore renders it nearly invisible to standard ultraviolet (UV) detection.[1]
This guide provides a comprehensive comparison of three robust analytical methodologies for the quantification of this compound: HPLC with UV detection following pre-column derivatization, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a framework for the cross-validation of these methods, ensuring data integrity across different analytical platforms. The principles and practices outlined herein are grounded in the authoritative guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3]
The Role of Derivatization: Enabling Detection and Separation
Direct analysis of this compound is often impractical. Derivatization, the chemical modification of the analyte, is a pivotal strategy to overcome its inherent analytical challenges.[2] A well-chosen derivatization reaction can:
-
Introduce a Chromophore: Attaching a molecule that strongly absorbs UV light, enabling sensitive detection by HPLC-UV.[4]
-
Improve Chromatographic Behavior: Increasing the hydrophobicity of the molecule enhances its retention on reversed-phase columns.[5]
-
Enhance Ionization Efficiency: Modifying the molecule to improve its ability to form ions, which is crucial for mass spectrometry.[6]
-
Increase Volatility: Converting the polar analyte into a less polar, more volatile derivative suitable for GC analysis.[7]
Method 1: HPLC-UV with Pre-column Derivatization
This approach represents a cost-effective and widely accessible method for quantification. The key is the selection of a derivatizing agent that reacts specifically with the hydrazide functional group to yield a stable, UV-active product. Salicylaldehyde is an excellent candidate for this purpose, reacting with the terminal hydrazine nitrogen to form a stable hydrazone with a strong UV chromophore.[4]
Derivatization Reaction: Salicylaldehyde with this compound
Caption: Derivatization of this compound with salicylaldehyde.
Experimental Protocol: HPLC-UV
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., water:acetonitrile, 1:1 v/v).
-
Accurately weigh the sample containing the analyte and dissolve it in the same solvent.
-
-
Derivatization Procedure:
-
To 1.0 mL of the standard or sample solution, add 0.5 mL of a salicylaldehyde solution (e.g., 10 mg/mL in acetonitrile) and 0.1 mL of an acid catalyst (e.g., glacial acetic acid).
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature before injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of phosphate buffer (pH 3.5) and acetonitrile (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 360 nm.[4]
-
Injection Volume: 20 µL.
-
Performance Characteristics (Hypothetical Data)
| Parameter | HPLC-UV |
| Linearity (R²) | > 0.998 |
| LOQ | ~3 ppm |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Method 2: LC-MS/MS with Pre-column Derivatization
For higher sensitivity and selectivity, particularly for trace-level quantification in complex matrices, LC-MS/MS is the method of choice. The derivatization strategy here focuses on creating a derivative that is not only chromatographically amenable but also ionizes efficiently and produces a unique fragmentation pattern. Benzaldehyde is an effective derivatizing agent for this purpose.[8]
A critical insight from field experience with similar analytes is the potential for matrix effects, especially from counter-ions of an active pharmaceutical ingredient (API), which can alter the derivatization reaction rate and lead to inaccurate recovery. A "matrix matching" strategy, where the derivatization medium is acidified to mimic the sample matrix, is essential for robust and accurate results.[8]
Derivatization Reaction: Benzaldehyde with this compound
Caption: Derivatization of this compound with benzaldehyde.
Experimental Protocol: LC-MS/MS
-
Standard and Sample Preparation:
-
Prepare stock solutions as described for the HPLC-UV method.
-
Matrix Matching: Prepare a derivatization diluent containing an acid that matches the counter-ion of the API if applicable (e.g., benzoic acid).[8]
-
-
Derivatization Procedure:
-
To 1.0 mL of standard or sample solution, add 0.5 mL of a benzaldehyde solution (in acetonitrile) and 0.5 mL of the matrix-matching diluent.
-
Vortex and allow to react at room temperature for 15 minutes.
-
-
LC-MS/MS Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions of the derivatized analyte. For the benzaldehyde derivative of this compound (expected mass ~191.24 g/mol ), the transition would be approximately m/z 192.1 -> [fragment ion]. A stable fragment would be chosen during method development.
-
Performance Characteristics (Hypothetical Data)
| Parameter | LC-MS/MS |
| Linearity (R²) | > 0.999 |
| LOQ | < 1 ppm |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 98-102% |
Method 3: GC-MS with Derivatization
GC-MS offers high chromatographic resolution and is a powerful tool for the analysis of volatile and thermally stable compounds. For polar molecules like this compound, derivatization is mandatory to increase volatility and prevent unwanted interactions with the GC system.[7] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy to replace active hydrogens on the amine and hydrazide groups with nonpolar trimethylsilyl (TMS) groups.
Experimental Protocol: GC-MS
-
Standard and Sample Preparation:
-
Prepare stock solutions in a non-aqueous solvent like acetonitrile.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization Procedure:
-
To the dried residue, add 100 µL of BSTFA and 100 µL of pyridine (as a catalyst).
-
Seal the vial and heat at 70°C for 60 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC-MS System: A gas chromatograph with a mass selective detector.
-
Column: A nonpolar column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1 minute, then ramp to a high temperature (e.g., 280°C) at a rate of 10°C/min.
-
Ion Source: Electron Ionization (EI).
-
Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification, using characteristic fragment ions of the TMS-derivatized analyte.
-
Performance Characteristics (Hypothetical Data)
| Parameter | GC-MS |
| Linearity (R²) | > 0.998 |
| LOQ | ~1-2 ppm |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Comparative Summary of Analytical Methods
| Feature | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | UV Absorbance | Mass-to-Charge Ratio | Mass-to-Charge Ratio |
| Selectivity | Moderate | Very High | High |
| Sensitivity (LOQ) | ~3 ppm | < 1 ppm | ~1-2 ppm |
| Cost | Low | High | Moderate |
| Throughput | High | High | Moderate |
| Key Advantage | Cost-effective, simple | Highest sensitivity and selectivity | High resolving power |
| Key Limitation | Lower sensitivity, potential for interferences | High cost, matrix effects | Requires derivatization for volatility |
Cross-Validation of Analytical Methods: Ensuring Data Comparability
When analytical methods are transferred between laboratories or when a new method (e.g., LC-MS/MS) is intended to replace an existing one (e.g., HPLC-UV), a cross-validation study is imperative.[3] This process formally demonstrates that the two methods produce comparable results, ensuring consistency of data throughout a product's lifecycle.
Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC and LC-MS/MS methods.
Step-by-Step Cross-Validation Protocol
-
Objective and Acceptance Criteria:
-
The objective is to demonstrate the equivalence of the HPLC-UV and LC-MS/MS methods for the quantification of this compound.
-
Acceptance Criterion: The mean concentration obtained by the two methods should not differ by more than 15% for at least two-thirds of the samples analyzed.
-
-
Sample Selection:
-
Prepare a minimum of three batches of a representative sample matrix (e.g., a placebo formulation or a drug substance).
-
Spike the samples with this compound at three concentration levels: Low (near the LOQ of the HPLC method), Medium, and High. Prepare at least six replicates at each level.
-
-
Analysis:
-
Analyze the full set of spiked samples using both the fully validated HPLC-UV method and the fully validated LC-MS/MS method.
-
The analyses should be performed by different analysts on different days to assess inter-day and inter-analyst variability.
-
-
Data Evaluation:
-
Calculate the mean concentration and standard deviation for each level from both methods.
-
For each sample, calculate the percentage difference between the results from the two methods using the formula: %Difference = [(Result_MethodA - Result_MethodB) / mean(Result_MethodA, Result_MethodB)] * 100
-
-
-
If the acceptance criteria are met, the methods can be considered cross-validated and can be used interchangeably or to support method transfer.
-
If the criteria are not met, a thorough investigation into the source of the discrepancy is required. This could involve re-evaluating sample preparation, derivatization efficiency, or potential interferences in one of the methods.
-
Conclusion: A Multi-faceted Approach to Accurate Quantification
The selection of an analytical method for this compound depends on the specific requirements of the analysis, including sensitivity, selectivity, cost, and the stage of drug development. While HPLC-UV provides a reliable and accessible option for routine analysis, LC-MS/MS stands out for its superior sensitivity and selectivity, making it indispensable for trace-level quantification and in complex matrices. GC-MS offers an alternative with high resolving power, provided that efficient derivatization is achieved.
Ultimately, a robust analytical strategy relies on a thorough understanding of the strengths and limitations of each technique. By implementing a rigorous cross-validation protocol, researchers and drug development professionals can ensure the integrity and consistency of their data, fostering confidence in the quality and safety of their products.
References
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-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
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- Scholars Research Library. (n.d.). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Scholars Research Library.
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ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
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PubMed. (2016). Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry. [Link]
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- Semantic Scholar. (2018).
- MDPI. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- NIH. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS)
- Journal of Young Pharmacists. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- Sigma-Aldrich. (n.d.). LC-MS Resource Guide.
- LCGC International. (2023).
- U.S. Environmental Protection Agency. (n.d.).
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- PubMed. (1973). Determination of branched-chain N-methylamino acids.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Methylamino)acetohydrazide
For researchers and professionals in the dynamic fields of pharmaceutical development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-(Methylamino)acetohydrazide, a compound that, due to its hydrazide functional group, necessitates careful handling and specialized disposal methods. Our commitment to scientific integrity and safety extends beyond the point of use to the entire lifecycle of a chemical, ensuring the well-being of our scientific community and the environment.
Hazard Assessment and Characterization
Key Hazard Considerations:
-
Toxicity: Hydrazides are known to be toxic if ingested, inhaled, or absorbed through the skin.[2][3] The SDS for the related compound acethydrazide indicates it is toxic if swallowed and may cause skin and eye irritation.[4][5]
-
Carcinogenicity: Many hydrazine derivatives are suspected carcinogens.[1][3][6] Acethydrazide is suspected of causing genetic defects and cancer.[4][5]
-
Reactivity: As a class, hydrazines are reactive and can be incompatible with strong oxidizing agents and strong bases.[4] They are considered reactive chemicals that must be managed through a hazardous waste program.[7]
-
Environmental Hazard: Similar to other hydrazines, this compound should be considered harmful to aquatic life with potentially long-lasting effects.[2]
Due to these intrinsic properties, this compound must be classified as hazardous waste .[8][9] Under no circumstances should it be disposed of down the drain or in standard laboratory trash.[7][10]
Quantitative Hazard Data Summary
For illustrative purposes, the table below presents hazard classifications for a closely related compound, Acethydrazide, which informs our conservative approach to handling this compound.
| Hazard Classification | Category | Source |
| Acute Oral Toxicity | Category 3 | [4] |
| Skin Corrosion/Irritation | Category 2 | [4][5] |
| Serious Eye Damage/Irritation | Category 2 | [4][5] |
| Germ Cell Mutagenicity | Category 2 | [4][5] |
| Carcinogenicity | Category 2 | [4][5] |
Personal Protective Equipment (PPE) and Safety Measures
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or butyl rubber).
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[4]
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: All handling of the compound, especially if it is in a solid, powder form that can be inhaled, must be conducted within a certified chemical fume hood to prevent respiratory exposure.[4]
Ensure that safety showers and eyewash stations are readily accessible and in good working order.[4]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a reactive and toxic hazardous waste. The following protocol outlines the necessary steps for its safe collection and disposal.
Workflow for Waste Collection and Segregation
Caption: Workflow for the safe segregation and collection of this compound waste.
Step 1: Waste Segregation
-
Solid Waste: Collect any solid this compound, as well as contaminated consumables such as gloves, weighing paper, and pipette tips, in a dedicated, sealable, and chemically compatible container. Do not mix with other waste streams.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, clearly labeled, and sealable container. Ensure the container material is compatible with the solvent used.
Step 2: Container Labeling
Proper labeling is a critical compliance and safety step.[9]
-
All waste containers must be clearly labeled with the words "Hazardous Waste ".[11]
-
The full chemical name, "This compound ," must be written out. Do not use abbreviations.[11]
-
Indicate the primary hazards (e.g., "Toxic," "Reactive").
-
Include the date when the waste was first added to the container (accumulation start date).[9]
Step 3: Secure Storage
-
Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure that incompatible chemicals are not stored together. Specifically, keep hydrazide waste away from strong oxidizing agents and acids.[4][12]
Step 4: Arranging for Disposal
-
Once the waste container is nearly full (approximately 80% capacity) or if the accumulation time limit is approaching, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
Spill Response Decision Tree
Caption: Decision-making process for responding to a spill of this compound.
Small, Contained Spills (inside a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, followed by a water rinse. Collect all decontamination materials as hazardous waste.
Large or Uncontained Spills:
-
Evacuate the immediate area.
-
Alert colleagues and your laboratory supervisor.
-
Contact your institution's EHS or emergency response team immediately.[11]
-
Prevent entry into the affected area until it has been cleared by trained professionals.
Regulatory Compliance
The disposal of this compound is governed by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8][13] As the generator of the waste, your laboratory is legally responsible for its safe and compliant management from "cradle to grave."[8] Adherence to the protocols outlined in this guide and your institution's specific policies is essential for maintaining regulatory compliance.
References
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]
-
California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]
-
Virginia Department of Environmental Quality. (n.d.). Hazardous Waste. Retrieved from [Link]
-
The Brückner Research Group, University of Connecticut. (n.d.). Standard Operating Procedure for the Safe Use of Hydrazines. Retrieved from [Link]
-
Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from [Link]
- Sinha, B. K. (2014). Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. Toxicology and Applied Pharmacology, 72(1), 19-28.
-
Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Hydrazine. Retrieved from [Link]
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Navigating the Safe Handling of 2-(Methylamino)acetohydrazide: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is a cornerstone of both laboratory safety and scientific integrity. The compound 2-(Methylamino)acetohydrazide, while integral to various research applications, necessitates a comprehensive understanding of its potential hazards and the corresponding safety measures. This guide provides an in-depth operational plan for the use of Personal Protective Equipment (PPE), and outlines procedures for its handling and disposal, ensuring a secure laboratory environment.
Hazard Assessment and Engineering Controls
Before commencing any work with this compound, a thorough risk assessment is imperative. The primary routes of potential exposure include inhalation, skin contact, and eye contact.
Engineering Controls are the first and most effective line of defense in minimizing exposure.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[1] This is crucial to prevent the inhalation of any potential vapors or aerosols.
-
Ventilation: Ensure the laboratory is well-ventilated to further minimize the concentration of any airborne contaminants.
-
Emergency Equipment: An approved and certified emergency eyewash station and safety shower must be readily accessible in the laboratory.
Personal Protective Equipment (PPE) Protocol
The selection and correct use of PPE are critical for personal safety. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield. | Protects against splashes and potential chemical vapors.[2] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. It is advisable to consult the glove manufacturer for specific chemical compatibility.[2] |
| Body Protection | Fire/flame-resistant lab coat. | Protects the skin and personal clothing from spills and splashes. |
| Footwear | Closed-toe shoes, preferably made of leather or a chemical-resistant material. | Protects feet from spills. |
Donning and Doffing PPE: A Step-by-Step Workflow
Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE.
Handling and Storage Procedures
Adherence to strict handling and storage protocols is essential to maintain the integrity of the compound and the safety of the laboratory personnel.
-
Handling:
-
Storage:
Spill Management and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Caption: Emergency response workflow for a chemical spill.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
Hydrazine compounds are classified as hazardous waste and must be disposed of in accordance with EPA regulations.[3]
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
This includes contaminated PPE, absorbent materials from spills, and any residual compound.
-
-
Chemical Neutralization (for dilute aqueous solutions):
-
Dilute aqueous waste solutions of hydrazide compounds can be treated with an oxidizing agent such as sodium hypochlorite or hydrogen peroxide to neutralize the hydrazine moiety prior to disposal. This should be done with caution and in a fume hood.
-
-
Final Disposal:
-
The final disposal method for hazardous waste containing hydrazides is typically incineration.[3]
-
Arrange for pick-up and disposal by a certified hazardous waste management company.
-
By implementing these comprehensive safety and handling procedures, researchers can mitigate the risks associated with this compound, fostering a secure and productive research environment.
References
-
Hydrazine - Risk Management and Safety. University of California, Los Angeles. [Link]
-
Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
